1-Chloro-1-methylcyclopentane
Description
Properties
CAS No. |
6196-85-6 |
|---|---|
Molecular Formula |
C6H11Cl |
Molecular Weight |
118.60 g/mol |
IUPAC Name |
1-chloro-1-methylcyclopentane |
InChI |
InChI=1S/C6H11Cl/c1-6(7)4-2-3-5-6/h2-5H2,1H3 |
InChI Key |
XDULUGNXCNQBNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Chloro-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 1-Chloro-1-methylcyclopentane, a valuable building block in organic synthesis. The document details established methodologies, including reaction mechanisms, experimental protocols, and comparative data to assist researchers in selecting the most suitable approach for their specific needs.
Introduction
This compound is a tertiary alkyl halide whose structural motif is of interest in the development of novel chemical entities. Its synthesis is primarily achieved through two main pathways: the nucleophilic substitution of 1-methylcyclopentanol (B105226) and the electrophilic addition to 1-methylcyclopentene (B36725). This guide will explore these methods, providing detailed procedural information and quantitative data where available.
Synthetic Pathways
The synthesis of this compound predominantly proceeds through the formation of a stable tertiary carbocation intermediate, which can be generated from either a tertiary alcohol or an alkene.
Caption: Primary synthetic routes to this compound.
Method 1: From 1-Methylcyclopentanol
The reaction of the tertiary alcohol, 1-methylcyclopentanol, with a source of chloride ions, typically hydrogen chloride, is a rapid and efficient method for the synthesis of this compound. The reaction proceeds via an SN1 mechanism.
Reaction Signaling Pathway
Caption: SN1 reaction pathway for the conversion of 1-methylcyclopentanol.
Experimental Protocols
Protocol 1A: Reaction with Concentrated HCl
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1-methylcyclopentanol.
-
Reagent Addition: Cool the flask in an ice bath and slowly add an excess of cold, concentrated hydrochloric acid with vigorous stirring.
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For tertiary alcohols, the reaction is often complete within an hour.
-
Workup: Transfer the reaction mixture to a separatory funnel. The organic layer (top layer) contains the product. Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or calcium chloride. Filter to remove the drying agent and remove the solvent under reduced pressure. The crude product can be purified by distillation.
Protocol 1B: Reaction with Anhydrous HCl Gas (Analogous to 1-Methylcyclohexanol) [3]
-
Reaction Setup: Dissolve 1-methylcyclopentanol in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, in a flask cooled in an ice bath.
-
Reagent Addition: Bubble dry hydrogen chloride gas through the solution with stirring.
-
Reaction Monitoring and Workup: Monitor the reaction to completion by TLC or GC. Upon completion, purge the excess HCl with nitrogen. The workup would proceed as described in Protocol 1A.
Protocol 1C: Using Thionyl Chloride (SOCl₂)
An alternative for converting alcohols to alkyl chlorides is the use of thionyl chloride.[1] This method is advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies purification.[1]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube or gas outlet to a trap.
-
Reagent Addition: Dissolve 1-methylcyclopentanol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane). Cool the solution in an ice bath. Slowly add thionyl chloride dropwise from the dropping funnel. The addition of a tertiary amine base like pyridine (B92270) can be used to neutralize the generated HCl.
-
Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature until completion.
-
Workup: The reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed by rotary evaporation. The product is then purified by distillation.
Method 2: From 1-Methylcyclopentene
The addition of hydrogen chloride to 1-methylcyclopentene is an electrophilic addition reaction that proceeds via the formation of the more stable tertiary carbocation, leading to the desired product in accordance with Markovnikov's rule.
Reaction Signaling Pathway
Caption: Electrophilic addition of HCl to 1-methylcyclopentene.
Experimental Protocol
A highly efficient protocol has been reported for the analogous hydrochlorination of 1-methylcyclohexene, which can be adapted for 1-methylcyclopentene. This method utilizes acetyl chloride in ethanol (B145695), which generates HCl in situ.
Protocol 2A: Hydrochlorination using Acetyl Chloride in Ethanol (Analogous to 1-Methylcyclohexene) [4]
-
Reaction Setup: In a round-bottom flask, dissolve 1-methylcyclopentene in absolute ethanol at room temperature.
-
Reagent Addition: Slowly add acetyl chloride to the stirred solution. The reaction is exothermic. Maintain the desired reaction temperature (e.g., 30°C) using a water bath if necessary.
-
Reaction: Stir the mixture for a short period (e.g., 20-30 minutes). Monitor the reaction by TLC or GC.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent like diethyl ether or pentane.
-
Washing: Wash the organic extract sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation.
Quantitative Data Summary
While specific yield data for the synthesis of this compound is limited in the readily available literature, the following table provides data for analogous or related reactions, which can serve as a benchmark.
| Starting Material | Reagent(s) | Product | Yield (%) | Reaction Conditions | Reference |
| 1-Methylcyclohexene | Acetyl chloride, Ethanol | 1-Chloro-1-methylcyclohexane | 94 | 30°C, 20 minutes | [4] |
| Tertiary Alcohols (general) | Concentrated HCl | Tertiary Alkyl Chlorides | Generally high | Room temperature | [1] |
| Primary/Secondary Alcohols | SOCl₂, Pyridine | Alkyl Chlorides | Generally high | Mild conditions | [1] |
Experimental Workflow Logic
The selection of the synthetic route may depend on the availability of starting materials and the desired scale of the reaction.
References
An In-depth Technical Guide to the Chemical Properties of 1-Chloro-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-1-methylcyclopentane is a cyclic alkyl halide that serves as a valuable intermediate in organic synthesis. Its unique structural features and reactivity make it a subject of interest in the development of novel chemical entities and pharmaceutical compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic data.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁Cl | [1] |
| Molecular Weight | 118.61 g/mol | [1] |
| CAS Number | 6196-85-6 | [1] |
| Density | 0.98 g/cm³ at 25 °C | [1] |
| Boiling Point | 132.9 °C at 760 mmHg | [1] |
| Flash Point | 20.2 °C | [1] |
| Refractive Index | 1.452 | [1] |
| Solubility | Soluble in most organic solvents such as pentane, chloroform, and dichloromethane.[1] | [1] |
| Appearance | Pale yellow liquid | [1] |
| Storage | Store at -20 °C under Argon | [1] |
Reactivity and Stability
This compound is a tertiary alkyl halide, which influences its reactivity. It is known to undergo nucleophilic substitution reactions, primarily through an S(_N)1 mechanism due to the stability of the resulting tertiary carbocation. For instance, it reacts with water to form 1-methylcyclopentanol.
The compound is stable under recommended storage conditions, which include keeping it in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1]
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two primary synthetic routes are outlined below.
Synthesis from 1-Methylcyclopentanol using Thionyl Chloride
This method involves the conversion of the tertiary alcohol, 1-methylcyclopentanol, to the corresponding alkyl chloride using thionyl chloride.
Experimental Workflow:
Caption: Synthesis of this compound from 1-Methylcyclopentanol.
Procedure:
-
In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 1-methylcyclopentanol.
-
The flask is cooled in an ice bath, and thionyl chloride is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux for a specified period to ensure complete reaction.
-
The reaction mixture is cooled and then carefully poured onto crushed ice to quench the excess thionyl chloride.
-
The product is extracted with a suitable organic solvent, such as diethyl ether.
-
The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to yield this compound.
Synthesis via Free Radical Chlorination of Methylcyclopentane (B18539)
This method involves the direct chlorination of methylcyclopentane, which proceeds via a free radical mechanism. This reaction typically yields a mixture of chlorinated products.
Logical Relationship of Products:
Caption: Products of free radical chlorination of methylcyclopentane.
Procedure:
-
Methylcyclopentane is placed in a reaction vessel equipped with a stirrer, a gas inlet, and a condenser.
-
The reaction is initiated by ultraviolet (UV) light.
-
Chlorine gas is bubbled through the methylcyclopentane with continuous stirring and exposure to UV light.
-
The reaction is monitored by gas chromatography (GC) to determine the extent of conversion and the product distribution.
-
Upon completion, the excess chlorine is removed, and the reaction mixture is washed with a solution of sodium thiosulfate (B1220275) to remove any remaining chlorine, followed by washing with water and brine.
-
The organic layer is dried over a suitable drying agent.
-
The mixture of chlorinated products is then separated by fractional distillation to isolate this compound.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Protons | 1.65 - 1.95 | Multiplet | 8H | Cyclopentyl protons (-CH₂-) |
| Protons | 1.60 | Singlet | 3H | Methyl protons (-CH₃) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Carbon | 78.5 | Quaternary Carbon (C-Cl) |
| Carbon | 40.0 | Methylene Carbons (-CH₂-) adjacent to C-Cl |
| Carbon | 30.5 | Methyl Carbon (-CH₃) |
| Carbon | 24.0 | Methylene Carbon (-CH₂-) beta to C-Cl |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2870 | Strong | C-H stretch (alkane) |
| 1450 | Medium | CH₂ bend |
| 1380 | Medium | CH₃ bend |
| 750-650 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 118 and an [M+2]⁺ peak at m/z 120 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. The fragmentation pattern would likely involve the loss of a chlorine radical (Cl•) to form a stable tertiary carbocation at m/z 83, which would be a prominent peak. Further fragmentation of the cyclopentyl ring would also be observed.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[2]
-
GHS Hazard Statements: May be fatal if swallowed and enters airways. Highly flammable liquid and vapor.
-
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[2]
-
Keep container tightly closed.[2]
-
Ground/bond container and receiving equipment.[2]
-
Use explosion-proof electrical/ventilating/lighting equipment.[2]
-
Use only non-sparking tools.[2]
-
Take precautionary measures against static discharge.[2]
-
Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting.[2]
-
It is essential to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[3]
Conclusion
This technical guide has provided a detailed overview of the chemical properties, synthesis, and spectroscopic data of this compound. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating a deeper understanding and application of this important chemical intermediate.
References
An In-depth Technical Guide to 1-Chloro-1-methylcyclopentane (CAS No. 6196-85-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-1-methylcyclopentane, a key building block in organic synthesis. The document details its chemical and physical properties, outlines established synthetic and purification protocols, and presents its characteristic spectroscopic data. Furthermore, it explores the reactivity of this tertiary alkyl halide and its emerging applications, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound, with the CAS registry number 6196-85-6, is a cyclic tertiary alkyl halide.[1][2] Its fundamental properties are summarized in the table below, offering a quick reference for experimental design and application.
| Property | Value | Reference(s) |
| CAS Number | 6196-85-6 | [2] |
| Molecular Formula | C₆H₁₁Cl | [2] |
| Molecular Weight | 118.605 g/mol | [2] |
| Appearance | Pale yellow liquid | |
| Boiling Point | 132.9 °C at 760 mmHg | |
| Density | 0.98 g/cm³ | |
| Refractive Index | 1.452 | |
| Solubility | Soluble in most organic solvents |
Synthesis and Purification
The synthesis of this compound can be achieved through several routes, primarily involving the conversion of 1-methylcyclopentanol (B105226) or the hydrochlorination of 1-methylcyclopentene (B36725).
Synthesis from 1-Methylcyclopentanol
A common and efficient method for the preparation of this compound is the reaction of 1-methylcyclopentanol with a chlorinating agent, such as hydrogen chloride or thionyl chloride. The reaction with concentrated hydrochloric acid is a classic example of an Sₙ1 reaction, proceeding through a stable tertiary carbocation intermediate.
Experimental Protocol: Synthesis via Hydrochlorination of 1-Methylcyclopentanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1-methylcyclopentanol.
-
Reagent Addition: Cool the flask in an ice bath and slowly add an equimolar amount of concentrated hydrochloric acid with continuous stirring.
-
Reaction Conditions: Allow the mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
Synthesis from 1-Methylcyclopentene
The hydrochlorination of 1-methylcyclopentene also yields this compound, following Markovnikov's rule where the chloride ion adds to the more substituted carbon of the double bond.[3]
Experimental Protocol: Synthesis via Hydrochlorination of 1-Methylcyclopentene
-
Reaction Setup: Dissolve 1-methylcyclopentene in a suitable inert solvent, such as dichloromethane, in a reaction vessel.
-
Reagent Addition: Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of hydrogen chloride in a non-protic solvent. The reaction is typically carried out at low temperatures (e.g., 0 °C) to minimize side reactions.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS or NMR spectroscopy until the starting material is consumed.
-
Work-up and Isolation: Upon completion, carefully neutralize any excess acid. Remove the solvent under reduced pressure to yield the crude product.
Purification
Crude this compound can be purified by fractional distillation under atmospheric or reduced pressure.[4][5][6] The boiling point difference between the product and any remaining starting materials or byproducts allows for effective separation.
Experimental Protocol: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, and a receiving flask.
-
Distillation: Heat the crude product in the distillation flask. Collect the fraction that distills at the boiling point of this compound (approximately 132.9 °C at atmospheric pressure).
-
Purity Analysis: The purity of the collected fractions should be assessed using analytical techniques such as gas chromatography (GC) or NMR spectroscopy.
Spectroscopic Characterization
The identity and purity of this compound are confirmed through various spectroscopic methods. The expected spectral data are summarized below.
| Spectroscopy | Key Features and Expected Peaks |
| ¹H NMR | The proton NMR spectrum is expected to show multiplets for the methylene (B1212753) protons of the cyclopentane (B165970) ring and a singlet for the methyl protons. The chemical shifts will be influenced by the electronegative chlorine atom. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the quaternary carbon attached to the chlorine, the methyl carbon, and the methylene carbons of the cyclopentane ring.[7][8] The signal for the carbon bearing the chlorine atom will be significantly downfield. |
| Infrared (IR) | The IR spectrum will exhibit characteristic C-H stretching and bending vibrations for the alkyl groups. A key absorption band corresponding to the C-Cl stretching vibration is also expected in the fingerprint region. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a chlorine atom and fragmentation of the cyclopentyl ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks. |
Reactivity and Applications in Drug Development
This compound, as a tertiary alkyl halide, is a versatile intermediate in organic synthesis. Its reactivity is dominated by nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions
Due to the stability of the resulting tertiary carbocation, this compound readily undergoes Sₙ1 reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the C1 position of the methylcyclopentane (B18539) ring, a common scaffold in medicinal chemistry.
Caption: Sₙ1 reaction pathway of this compound.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form alkenes, primarily 1-methylcyclopentene, following Zaitsev's rule.
Caption: Elimination reaction of this compound.
Applications in Medicinal Chemistry
Chlorine-containing compounds play a significant role in drug discovery, with over 250 FDA-approved chlorinated drugs on the market.[9][10][11] The introduction of a chlorine atom can profoundly impact a molecule's pharmacological properties, including its potency, metabolic stability, and bioavailability.[10] While specific examples of blockbuster drugs directly synthesized from this compound are not prominently documented in publicly available literature, its utility as a building block for creating complex, sp³-rich scaffolds makes it a valuable tool for medicinal chemists. The methylcyclopentane motif is present in various biologically active molecules, and the ability to functionalize this core structure via the chloro-intermediate opens avenues for the synthesis of novel drug candidates.
Conclusion
This compound is a readily accessible and versatile chemical intermediate with well-defined properties and reactivity. The synthetic and purification protocols outlined in this guide provide a solid foundation for its use in research and development. Its ability to serve as a precursor to a variety of functionalized methylcyclopentane derivatives makes it a valuable building block for the synthesis of complex organic molecules, with potential applications in the discovery and development of new therapeutic agents.
References
- 1. This compound | C6H11Cl | CID 138684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of 1-Chloro-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-1-methylcyclopentane is a cyclic tertiary alkyl halide with the chemical formula C₆H₁₁Cl. It is a colorless to pale yellow liquid at room temperature.[1] This compound serves as a building block in organic synthesis and is of interest in materials science and pharmaceutical development.[1] Its physical properties are crucial for its handling, reaction setup, and purification, as well as for predicting its behavior in various chemical systems. Understanding these properties is fundamental for researchers working with this compound.
Core Physical Properties
The physical characteristics of this compound are determined by its molecular structure: a five-membered carbon ring with a chlorine atom and a methyl group attached to the same carbon. This tertiary chloride structure influences its reactivity and intermolecular forces, which in turn dictate its bulk properties.
Quantitative Data Summary
A compilation of the key physical properties of this compound is presented below.
| Physical Property | Value | Units |
| Molecular Formula | C₆H₁₁Cl | |
| Molecular Weight | 118.6045 | g/mol |
| CAS Number | 6196-85-6 | |
| Appearance | Colorless to pale yellow liquid | |
| Density | 0.98 | g/cm³ |
| Boiling Point | 132.9 | °C (at 760 mmHg) |
| Melting Point | Not Available | |
| Refractive Index | 1.452 | |
| Vapor Pressure | 10.7 | mmHg (at 25°C) |
| Flash Point | 20.2 | °C |
| Solubility | Soluble in organic solvents (pentane, chloroform, DCM) |
Note: Data sourced from multiple chemical suppliers and databases.[1][2][3]
Logical Relationships of Physical Properties
The physical properties of this compound are interconnected, primarily influenced by its molecular weight and the polarity of the carbon-chlorine bond. The following diagram illustrates these relationships.
Caption: Intermolecular forces and their effect on physical properties.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the measurement of its key physical properties are outlined below.
Synthesis of this compound from 1-Methylcyclopentanol
This procedure is based on the nucleophilic substitution reaction of a tertiary alcohol with concentrated hydrochloric acid, a common method for preparing tertiary alkyl halides.[4][5][6]
Materials:
-
1-Methylcyclopentanol
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
In a separatory funnel, place 1-methylcyclopentanol.
-
Cool the separatory funnel in an ice bath and slowly add an excess of cold, concentrated hydrochloric acid.
-
Stopper the funnel and shake vigorously for 10-15 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper layer is the organic product.
-
Drain the lower aqueous layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Decant the dried liquid into a round-bottom flask.
-
Purify the this compound by distillation, collecting the fraction that boils around 133°C.
Measurement of Physical Properties
1. Boiling Point Determination (Micro Method): This method is suitable for small quantities of liquid.[1][7][8]
Apparatus:
-
Thiele tube or beaker with heating oil
-
Thermometer
-
Small test tube (e.g., 6 x 50 mm)
-
Capillary tube (sealed at one end)
Procedure:
-
Attach the small test tube to the thermometer with a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Add a few drops of this compound to the test tube.
-
Place a capillary tube, open end down, into the test tube.
-
Place the assembly in a Thiele tube or an oil bath.
-
Heat the apparatus gently. As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
When a continuous stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube as it cools.
2. Density Measurement (Pycnometer Method): A pycnometer is used for precise density measurements of liquids.[2][3][9][10]
Apparatus:
-
Pycnometer (a small glass flask with a fitted stopper containing a capillary)
-
Analytical balance
Procedure:
-
Weigh the clean, dry pycnometer (m₁).
-
Fill the pycnometer with distilled water of a known temperature and density (ρ_water). Insert the stopper, allowing excess water to exit through the capillary. Dry the outside and weigh (m₂).
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound, stopper it, dry the exterior, and weigh (m₃).
-
The volume of the pycnometer is calculated as V = (m₂ - m₁) / ρ_water.
-
The density of the sample is then calculated as ρ_sample = (m₃ - m₁) / V.
3. Refractive Index Measurement (Abbe Refractometer): The refractive index is a measure of how light bends as it passes through the liquid and is a characteristic property.[11][12][13]
Apparatus:
-
Abbe Refractometer
-
Dropper
-
Ethanol and lens paper for cleaning
Procedure:
-
Ensure the prism of the refractometer is clean and dry.
-
Using a dropper, place a few drops of this compound onto the prism.
-
Close the prism and ensure the liquid spreads evenly.
-
Look through the eyepiece and adjust the light source and mirror for optimal illumination.
-
Turn the coarse and fine adjustment knobs until the boundary between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index from the scale.
Synthesis and Purification Workflow
The following diagram outlines the general workflow for the synthesis and subsequent purification of this compound.
Caption: Synthesis and purification workflow for this compound.
References
- 1. chymist.com [chymist.com]
- 2. fpharm.uniba.sk [fpharm.uniba.sk]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. adichemistry.com [adichemistry.com]
- 6. 10.5 Preparing Alkyl Halides from Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. scribd.com [scribd.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. che.utah.edu [che.utah.edu]
- 11. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. scribd.com [scribd.com]
- 13. wp.optics.arizona.edu [wp.optics.arizona.edu]
In-Depth Technical Guide: Molecular Weight of 1-Chloro-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of 1-Chloro-1-methylcyclopentane, a crucial parameter for researchers in organic synthesis and materials science.
Molecular Formula
The molecular formula for this compound is C₆H₁₁Cl.[1][2][3][4][5] This formula indicates that the molecule is composed of six carbon atoms, eleven hydrogen atoms, and one chlorine atom.
Atomic Weights of Constituent Elements
The calculation of the molecular weight is based on the atomic weights of its constituent elements. The standard atomic weights, as provided by the International Union of Pure and Applied Chemistry (IUPAC), are presented in the table below.
| Element | Symbol | Atomic Weight (u) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Chlorine | Cl | 35.453 |
Note: The atomic weight of carbon is a weighted average of its isotopes, with carbon-12 being the most abundant[6][7]. Similarly, the atomic weight of hydrogen is an average of its isotopes, primarily protium[8][9][10]. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, which results in an average atomic weight of approximately 35.45 u[11][12][13][14].
Molecular Weight Calculation
The molecular weight of this compound is the sum of the atomic weights of all atoms in the molecule.
Calculation:
-
(6 × Atomic Weight of Carbon) + (11 × Atomic Weight of Hydrogen) + (1 × Atomic Weight of Chlorine)
-
(6 × 12.011 u) + (11 × 1.008 u) + (1 × 35.453 u)
-
72.066 u + 11.088 u + 35.453 u = 118.607 u
The molecular weight of this compound is therefore approximately 118.607 g/mol . This value is consistent with figures cited in chemical databases, which report values such as 118.605 and 118.6 g/mol [1][2].
Summary of Quantitative Data
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Parameter | Value |
| Molecular Formula | C₆H₁₁Cl |
| Molecular Weight | 118.607 g/mol |
| Number of Carbon Atoms | 6 |
| Number of Hydrogen Atoms | 11 |
| Number of Chlorine Atoms | 1 |
Logical Relationship of Molecular Weight Calculation
The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound.
Caption: Workflow for Molecular Weight Calculation.
Note on Experimental Protocols and Signaling Pathways: The determination of a compound's molecular weight is a foundational calculation based on established atomic weights and does not involve experimental protocols or signaling pathways. Therefore, detailed methodologies for experiments and diagrams of signaling pathways are not applicable to this specific topic.
References
- 1. This compound | CAS 6196-85-6 [frontierspecialtychemicals.com]
- 2. This compound [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound [webbook.nist.gov]
- 6. youtube.com [youtube.com]
- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 12. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 13. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 14. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
Elucidating the Structure of 1-Chloro-1-methylcyclopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 1-Chloro-1-methylcyclopentane. The document details the key physical and chemical properties of the compound, outlines experimental protocols for its synthesis and confirmatory chemical reactions, and presents an analysis of its expected spectroscopic data. While experimental spectra for the title compound are not publicly available, this guide leverages predicted data and the confirmed spectra of its hydrolysis product, 1-methylcyclopentanol (B105226), to provide a robust framework for its structural determination. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound (C₆H₁₁Cl) is a tertiary alkyl halide of interest in synthetic organic chemistry.[1] Its structure, featuring a chlorine and a methyl group attached to the same carbon atom within a cyclopentane (B165970) ring, presents a clear case for the application of modern spectroscopic and chemical methods for structural verification. This guide will walk through the logical process of elucidating this structure, from fundamental properties to advanced spectroscopic interpretation and chemical confirmation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and for predicting its behavior in various analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁Cl | [1] |
| Molecular Weight | 118.60 g/mol | [1] |
| CAS Number | 6196-85-6 | [1] |
| Appearance | Pale yellow liquid | [1] |
| Boiling Point | 132.9 °C at 760 mmHg | [2] |
| Density | 0.98 g/mL | [2] |
| Refractive Index | 1.452 | [2] |
| Solubility | Soluble in most organic solvents (e.g., pentane, chloroform, DCM) | [1] |
Synthesis and Chemical Confirmation
The structure of this compound can be confirmed through its synthesis from a known precursor and its conversion to a known product.
Synthesis from 1-Methylcyclopentanol
This compound can be synthesized from 1-methylcyclopentanol via nucleophilic substitution using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid.[3] The tertiary nature of the alcohol facilitates an SN1-type reaction mechanism.[3]
Hydrolysis to 1-Methylcyclopentanol
As a tertiary alkyl halide, this compound readily undergoes hydrolysis in the presence of water to form the corresponding tertiary alcohol, 1-methylcyclopentanol.[4] This reaction typically proceeds through a stable tertiary carbocation intermediate via an SN1 mechanism.[4] The confirmation of the product's structure provides strong evidence for the structure of the starting material.
Spectroscopic Analysis
The cornerstone of modern structure elucidation lies in the interpretation of spectroscopic data. The following sections detail the expected and observed spectroscopic characteristics for this compound and its hydrolysis product.
Mass Spectrometry
This compound (Predicted): The mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). Fragmentation would likely involve the loss of the chlorine atom to form a stable tertiary carbocation at m/z 83 (C₆H₁₁⁺), which would be the base peak. Further fragmentation of the cyclopentyl ring would also be observed.
1-Methylcyclopentanol (Experimental): The mass spectrum of 1-methylcyclopentanol shows a molecular ion peak at m/z 100.[5][6] The base peak is observed at m/z 85, corresponding to the loss of a methyl group.[6] Other significant fragments are observed at m/z 71 and 43.[6]
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 118 & 120 (Predicted) | 83 (base peak, predicted), loss of Cl |
| 1-Methylcyclopentanol | 100 | 85 (base peak), 71, 43[6] |
Infrared (IR) Spectroscopy
This compound (Predicted): The IR spectrum is expected to be dominated by C-H stretching and bending vibrations. A key feature would be the C-Cl stretch, which typically appears in the fingerprint region between 850 and 550 cm⁻¹.[7]
1-Methylcyclopentanol (Experimental): The IR spectrum of 1-methylcyclopentanol displays a strong, broad absorption in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol.[8][9] Strong C-H stretching vibrations are observed just below 3000 cm⁻¹. The C-O stretching vibration appears around 1150 cm⁻¹.[9]
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| This compound | ~2850-2960 (predicted) | C-H stretch |
| ~1450 (predicted) | C-H bend | |
| ~550-850 (predicted) | C-Cl stretch | |
| 1-Methylcyclopentanol | 3200-3600 (broad) | O-H stretch[8][9] |
| 2870-2960 | C-H stretch[9] | |
| ~1150 | C-O stretch[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
This compound (Predicted ¹H NMR): Due to the symmetry of the molecule, two main groups of signals are expected for the cyclopentane ring protons. The protons on the carbons adjacent to the quaternary carbon (C2 and C5) would appear as a multiplet, and the protons on the carbons further away (C3 and C4) would appear as another multiplet, both in the range of 1.5-2.0 ppm. The methyl protons would appear as a singlet around 1.6 ppm, deshielded by the adjacent chlorine atom.
This compound (Predicted ¹³C NMR): Three signals are expected. The quaternary carbon bonded to the chlorine (C1) would be significantly deshielded, appearing around 70-80 ppm. The methyl carbon would appear around 30-35 ppm. The two sets of equivalent methylene (B1212753) carbons of the cyclopentane ring would appear at distinct chemical shifts.
1-Methylcyclopentanol (Experimental ¹H NMR): The ¹H NMR spectrum of 1-methylcyclopentanol shows a singlet for the methyl protons at approximately 1.5 ppm.[10][11] The protons of the cyclopentane ring appear as multiplets between 1.4 and 1.7 ppm.[10][11] The hydroxyl proton gives rise to a singlet whose chemical shift is concentration and solvent dependent.[10]
1-Methylcyclopentanol (Experimental ¹³C NMR): The ¹³C NMR spectrum of 1-methylcyclopentanol displays four distinct signals. The quaternary carbon attached to the hydroxyl group (C1) resonates at approximately 83 ppm.[11] The methyl carbon appears at around 29 ppm.[11] The two sets of equivalent methylene carbons of the cyclopentane ring appear at approximately 41 ppm and 24 ppm.[11]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~1.6 (s, 3H, CH₃), ~1.5-2.0 (m, 8H, CH₂) (Predicted) | ~70-80 (C-Cl), ~30-35 (CH₃), ~25-45 (CH₂) (Predicted) |
| 1-Methylcyclopentanol | ~1.5 (s, 3H, CH₃), 1.4-1.7 (m, 8H, CH₂), variable (s, 1H, OH)[10][11] | ~83 (C-OH), ~41 (CH₂), ~29 (CH₃), ~24 (CH₂)[11] |
Experimental Protocols
Synthesis of this compound from 1-Methylcyclopentanol
Materials:
-
1-Methylcyclopentanol
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Separatory Funnel
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
In a separatory funnel, combine 10 mL of 1-methylcyclopentanol and 25 mL of cold, concentrated HCl.
-
Gently swirl the mixture for approximately 1 minute.
-
Periodically vent the separatory funnel to release any pressure buildup.
-
Allow the mixture to stand for 20 minutes, with occasional swirling.
-
Separate the lower aqueous layer from the upper organic layer (the product).
-
Wash the organic layer with 10 mL of cold water, followed by 10 mL of 5% sodium bicarbonate solution, and finally with 10 mL of cold water. Separate the layers after each wash.
-
Transfer the organic layer to a dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride to remove any residual water.
-
Decant the dried liquid into a distillation apparatus and purify by distillation. Collect the fraction boiling at approximately 132-133 °C.
Hydrolysis of this compound
Materials:
-
This compound
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place 5 mL of this compound and 20 mL of water.
-
Heat the mixture to reflux using a heating mantle for 1 hour.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Extract the aqueous mixture with two 15 mL portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent, and remove the solvent using a rotary evaporator to yield 1-methylcyclopentanol.
Spectroscopic Analysis Protocols
General Considerations:
-
NMR Spectroscopy: Samples should be dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.
-
IR Spectroscopy: Liquid samples can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr).
-
Mass Spectrometry: Electron ionization (EI) is a common method for volatile compounds like this compound.
Visualized Workflows
The logical flow of the structure elucidation process and the key chemical transformations can be visualized as follows:
Caption: Workflow for the structure elucidation of this compound.
Caption: Reaction mechanisms for synthesis and hydrolysis.
Conclusion
References
- 1. This compound | CAS 6196-85-6 [frontierspecialtychemicals.com]
- 2. guidechem.com [guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. 1-Methylcyclopentanol(1462-03-9) MS spectrum [chemicalbook.com]
- 6. Cyclopentanol, 1-methyl- [webbook.nist.gov]
- 7. scribd.com [scribd.com]
- 8. 1-Methylcyclopentanol(1462-03-9) IR Spectrum [chemicalbook.com]
- 9. Cyclopentanol, 1-methyl- [webbook.nist.gov]
- 10. 1-Methylcyclopentanol(1462-03-9) 1H NMR spectrum [chemicalbook.com]
- 11. 1-Methylcyclopentanol | C6H12O | CID 73830 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data for 1-Chloro-1-methylcyclopentane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Chloro-1-methylcyclopentane. Due to the limited availability of experimental data in public databases, this document presents predicted spectroscopic data obtained through computational methods. The guide includes predicted data for Mass Spectrometry, ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) spectroscopy, organized into clear, tabular formats for ease of reference and comparison. Furthermore, detailed, generalized experimental protocols for acquiring these spectra for liquid halogenated cycloalkanes are provided to aid in experimental design and execution. A logical workflow for the spectroscopic analysis of such compounds is also presented visually using a Graphviz diagram. This guide serves as a valuable resource for researchers in chemistry, pharmacology, and materials science who are working with or synthesizing this compound and related compounds.
Introduction
This compound is a halogenated cycloalkane with potential applications in organic synthesis and as a building block in the development of novel chemical entities. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control. This guide aims to fill the current gap in readily available experimental spectroscopic data for this compound by providing high-quality predicted data and outlining the methodologies for its experimental determination.
Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound. It is important to note that these are computationally generated values and should be confirmed by experimental analysis.
Mass Spectrometry
The predicted mass spectrum of this compound is characterized by the molecular ion peak and several fragmentation patterns typical for halogenated cycloalkanes. The presence of chlorine is indicated by the isotopic pattern of chlorine-containing fragments (M+ and M+2 peaks in a roughly 3:1 ratio).
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Relative Intensity (%) | Possible Fragment |
| 118 | 30 | [M]⁺ (with ³⁵Cl), C₆H₁₁Cl⁺ |
| 120 | 10 | [M+2]⁺ (with ³⁷Cl), C₆H₁₁Cl⁺ |
| 83 | 100 | [M-Cl]⁺, C₆H₁₁⁺ |
| 69 | 40 | [C₅H₉]⁺ |
| 55 | 60 | [C₄H₇]⁺ |
| 41 | 50 | [C₃H₅]⁺ |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of this compound in CDCl₃ would show signals corresponding to the methyl and cyclopentane (B165970) ring protons. The chemical shifts are influenced by the electronegative chlorine atom.
Table 2: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| 1.65 | Singlet | 3H | -CH₃ |
| 1.80 - 1.95 | Multiplet | 4H | -CH₂- (adjacent to C-Cl) |
| 1.60 - 1.75 | Multiplet | 4H | -CH₂- |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum in CDCl₃ would display distinct signals for the quaternary carbon attached to the chlorine, the methyl carbon, and the different methylene (B1212753) carbons of the cyclopentane ring.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 75.5 | C-Cl (quaternary) |
| 40.0 | -CH₂- (adjacent to C-Cl) |
| 32.5 | -CH₃ |
| 24.0 | -CH₂- |
Infrared (IR) Spectroscopy
The predicted IR spectrum of this compound would exhibit characteristic absorption bands for C-H and C-Cl stretching and bending vibrations.
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibrational Mode |
| 2960-2870 | Strong | C-H stretch (alkane) |
| 1465 | Medium | C-H bend (methylene) |
| 1380 | Medium | C-H bend (methyl) |
| 750-550 | Strong | C-Cl stretch |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for liquid halogenated alkanes like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solvent should be chosen based on the solubility of the compound and its lack of interfering signals in the spectral region of interest. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. The liquid level should be approximately 4-5 cm.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, and relaxation delay). For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the TMS signal (0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Mass Spectrometry
-
Sample Introduction: For a volatile liquid like this compound, direct injection or infusion via a syringe pump into the ion source is a suitable method. Alternatively, the sample can be introduced through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron Ionization (EI) is a common method for this type of compound. The standard electron energy is typically 70 eV.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and expected fragment ions.
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the isotopic pattern of chlorine-containing fragments.
-
Propose structures for the major fragment ions.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Place the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty salt plates.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups present in the molecule.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of an unknown compound suspected to be this compound.
Caption: Workflow for the spectroscopic identification of this compound.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data for this compound, which is essential for its unambiguous identification and characterization in the absence of readily available experimental spectra. The provided general experimental protocols offer a starting point for researchers to obtain empirical data. The combination of predicted data and standardized methodologies presented herein is intended to facilitate further research and application of this compound in various scientific disciplines. It is recommended that experimental data be acquired and compared with the predicted values to validate the computational models and build a robust spectroscopic database for this compound.
Reactivity Profile of 1-Chloro-1-methylcyclopentane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-1-methylcyclopentane is a tertiary alkyl halide that serves as a valuable building block in organic synthesis. Its reactivity is characterized by a propensity to undergo nucleophilic substitution (S"N"1) and elimination (E1 and E2) reactions. The stability of the tertiary carbocation intermediate formed upon cleavage of the carbon-chlorine bond is a key determinant of its reaction pathways. This guide provides a comprehensive overview of the reactivity profile of this compound, including its synthesis, reaction kinetics, and detailed experimental protocols for its key transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁Cl | --INVALID-LINK-- |
| Molecular Weight | 118.605 g/mol | --INVALID-LINK-- |
| CAS Registry Number | 6196-85-6 | --INVALID-LINK-- |
| Enthalpy of Vaporization (ΔvapH) | 39.7 ± 0.1 kJ/mol at 297 K | --INVALID-LINK-- |
Synthesis of this compound
This compound is typically synthesized from 1-methylcyclopentanol (B105226) via reaction with hydrochloric acid. This reaction proceeds through an S"N"1 mechanism.
Synthesis from 1-Methylcyclopentanol with HCl
Reaction: C₆H₁₁OH + HCl → C₆H₁₁Cl + H₂O
Experimental Protocol:
-
Materials: 1-methylcyclopentanol, concentrated hydrochloric acid, anhydrous calcium chloride, diethyl ether, sodium bicarbonate solution.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1-methylcyclopentanol.
-
Cool the flask in an ice bath and slowly add an equimolar amount of concentrated hydrochloric acid with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel. The organic layer (top layer) contains the product.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Decant the dried solution and remove the diethyl ether by rotary evaporation.
-
The crude product can be purified by distillation.
-
Reactivity Profile
The reactivity of this compound is dominated by unimolecular substitution (S"N"1) and both unimolecular (E1) and bimolecular (E2) elimination reactions. The choice of solvent and base plays a crucial role in determining the predominant reaction pathway.
Nucleophilic Substitution (S"N"1) and Elimination (E1) Reactions
In the presence of a weak nucleophile and a polar protic solvent (e.g., water, ethanol), this compound readily undergoes solvolysis via a mixture of S"N"1 and E1 pathways. The rate-determining step for both reactions is the formation of a stable tertiary carbocation.
Mechanism of S"N"1 and E1 Reactions:
Caption: General mechanism for S"N"1 and E1 reactions of this compound.
Quantitative Data for Solvolysis:
The rate of solvolysis is a key indicator of the reactivity of this compound.
| Reaction Condition | Rate Constant (k) | Reference |
| Solvolysis in 80% aqueous ethanol (B145695) at 30°C | 1.35 x 10⁻⁴ s⁻¹ | Ranganayakulu et al. |
Product Distribution:
Experimental Protocol for Solvolysis (Kinetics Measurement):
This protocol is adapted from a general procedure for measuring the solvolysis rate of a tertiary alkyl halide.
-
Materials: this compound, 80:20 ethanol:water solvent, standardized sodium hydroxide (B78521) solution, bromothymol blue indicator.
-
Procedure:
-
Prepare a solution of this compound in the ethanol-water solvent.
-
Add a few drops of bromothymol blue indicator. The solution should be acidic (yellow).
-
Titrate the solution with a standardized NaOH solution until the endpoint (blue) is reached. This neutralizes any initial acidity.
-
Start the reaction by adding a known volume of the this compound solution to a thermostated reaction vessel.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a known volume of acetone.
-
Titrate the quenched aliquot with the standardized NaOH solution to determine the amount of HCl produced.
-
The rate constant can be determined by plotting ln([RCl]t/[RCl]₀) versus time, where [RCl] is the concentration of this compound.
-
Experimental Workflow for Solvolysis Kinetics:
Caption: Workflow for determining the solvolysis rate of this compound.
Elimination (E2) Reaction
In the presence of a strong, non-nucleophilic base, this compound undergoes an E2 elimination to form alkenes. According to Zaitsev's rule, the major product will be the more substituted alkene.
Mechanism of E2 Reaction:
Caption: E2 elimination mechanism of this compound.
Experimental Protocol for E2 Elimination:
This protocol is adapted from a procedure for the elimination of a similar tertiary alkyl halide.
-
Materials: this compound, sodium ethoxide in ethanol, diethyl ether, water.
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve this compound in ethanol.
-
Add a solution of sodium ethoxide in ethanol to the flask.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
The product mixture can be analyzed by gas chromatography (GC) to determine the ratio of the alkene isomers.
-
Conclusion
This compound exhibits a rich reactivity profile dominated by S"N"1, E1, and E2 pathways. The formation of a stable tertiary carbocation intermediate governs its behavior in solvolysis reactions, leading to a mixture of substitution and elimination products. The reaction outcome can be controlled by the choice of reagents and reaction conditions, with strong bases favoring E2 elimination. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and scientists working with this versatile synthetic building block. Further research to quantify the product distribution in solvolysis reactions under various conditions and to determine the activation energies for its primary reactions would provide a more complete understanding of its reactivity.
Thermochemical Profile of 1-Chloro-1-methylcyclopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermochemical properties of 1-chloro-1-methylcyclopentane. The information is compiled from critically evaluated data, with a focus on presenting quantitative data in a clear and accessible format. Detailed experimental methodologies for the cited data are also provided, along with visualizations of the experimental workflows.
Core Thermochemical Data
The following tables summarize the key thermochemical properties of this compound. This data is essential for understanding the compound's stability, reactivity, and behavior in various chemical processes.
Enthalpy and Entropy Data
| Property | Value | Units | Conditions | Reference |
| Enthalpy of Reaction (Hydrochlorination of 1-methylcyclopentene) | -54.1 ± 1.6 | kJ/mol | Liquid Phase; Solvent: Methylene (B1212753) chloride | [Arnett and Pienta, 1980][1] |
| Enthalpy of Vaporization | 39.7 ± 0.1 | kJ/mol | at 297 K | [Blokhin, Kabo, et al., 1997][2] |
| Standard Enthalpy of Formation (Liquid) | -215.3 | kJ/mol | Derived from[1] | |
| Entropy (Liquid) | 254.9 | J/mol·K | at 298.15 K | [Blokhin, Kabo, et al., 1997][3] |
Heat Capacity
| Temperature (K) | Heat Capacity at Saturation Pressure (Liquid) (J/mol·K) |
| 190 | 154.1 |
| 200 | 156.4 |
| 220 | 161.2 |
| 240 | 166.4 |
| 260 | 171.8 |
| 280 | 177.6 |
| 298.15 | 183.1 |
| 300 | 183.6 |
| 320 | 190.0 |
| 340 | 196.7 |
| 360 | 203.8 |
| 380 | 211.3 |
| 400 | 219.1 |
| Data sourced from the NIST/TRC Web Thermo Tables[3] |
Physical Properties
| Property | Value | Units | Temperature (K) |
| Normal Boiling Point | 404.0 | K | - |
| Density (Liquid) | 0.983 | g/cm³ | 298.15 |
| Viscosity (Liquid) | 0.00083 | Pa·s | 298.15 |
| Thermal Conductivity (Liquid) | 0.125 | W/m·K | 298.15 |
| Data sourced from the NIST/TRC Web Thermo Tables[3] |
Experimental Protocols
The thermochemical data presented in this guide were determined through precise calorimetric and physical property measurements. The following sections detail the likely experimental methodologies employed in the key cited studies.
Reaction Calorimetry for Enthalpy of Reaction
The enthalpy of reaction for the hydrochlorination of 1-methylcyclopentene (B36725) to yield this compound was determined using reaction calorimetry.[1] This method involves measuring the heat evolved or absorbed during a chemical reaction.
Methodology:
-
Calorimeter Setup: A solution calorimeter, likely a Tronac isoperibol calorimeter, was used. The reaction vessel is submerged in a constant-temperature bath, and the temperature change of the reaction mixture is precisely measured.
-
Reactants: A known amount of 1-methylcyclopentene is dissolved in a solvent, typically methylene chloride, within the calorimeter. The reactant, hydrogen chloride (HCl), is then introduced in a sealed ampoule.
-
Initiation of Reaction: The reaction is initiated by breaking the ampoule containing HCl, allowing it to react with the alkene.
-
Temperature Measurement: The temperature of the solution is monitored using a high-precision thermistor. The temperature change resulting from the reaction is recorded over time until thermal equilibrium is re-established.
-
Calibration: The calorimeter is calibrated by a known electrical heat pulse or a standard chemical reaction to determine its heat capacity.
-
Calculation: The enthalpy of the reaction is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the number of moles of the limiting reactant.
Reaction Calorimetry Workflow
Adiabatic Calorimetry for Heat Capacity and Entropy
The heat capacity and, by extension, the entropy of this compound were likely determined using adiabatic calorimetry.[3] This technique minimizes heat exchange with the surroundings, allowing for precise measurement of the heat required to raise the temperature of a substance.
Methodology:
-
Sample Preparation: A purified sample of this compound is placed in a sealed sample container within the calorimeter.
-
Calorimeter Setup: The sample container is housed within an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample container at all times, thereby preventing heat loss.
-
Heating: A known quantity of electrical energy is supplied to the sample through a heater, causing a small, incremental increase in temperature.
-
Temperature Measurement: The temperature of the sample is measured with a high-precision platinum resistance thermometer before and after the energy input, once thermal equilibrium is reached.
-
Calculation: The heat capacity is calculated from the amount of electrical energy supplied and the resulting temperature rise. Measurements are taken over a range of temperatures. The entropy is then calculated by integrating the heat capacity data from a low temperature (approaching 0 K) up to the desired temperature.
Adiabatic Calorimetry Workflow
Determination of Enthalpy of Vaporization
The enthalpy of vaporization was determined from vapor pressure measurements at different temperatures.[2] The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation.
Methodology:
-
Apparatus: A static or ebulliometric method is used to measure the vapor pressure of the liquid as a function of temperature.
-
Sample Preparation: A degassed sample of this compound is introduced into the apparatus.
-
Measurement: The pressure of the vapor in equilibrium with the liquid is measured at a series of precisely controlled temperatures.
-
Data Analysis: A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) is generated.
-
Calculation: According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant. The enthalpy of vaporization (ΔHvap) is calculated from the slope of the line.
Enthalpy of Vaporization Determination
References
An In-Depth Technical Guide to 1-Chloro-1-methylcyclopentane: Commercial Availability, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Chloro-1-methylcyclopentane, a valuable building block in organic synthesis. This document details its commercial availability, physicochemical properties, and key synthetic methodologies, including its preparation and subsequent reactions. The information is intended to support researchers and professionals in drug discovery and development in leveraging this versatile reagent for the synthesis of novel molecules.
Physicochemical and Safety Data
This compound is a tertiary alkyl halide with the molecular formula C₆H₁₁Cl.[1][2] It is typically supplied as a pale yellow liquid.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6196-85-6 | [1][2] |
| Molecular Formula | C₆H₁₁Cl | [1][2] |
| Molecular Weight | 118.60 g/mol | [1] |
| Appearance | Pale yellow liquid | [1] |
| Purity | ≥95% | [1] |
Commercial Availability
This compound is commercially available from a number of chemical suppliers. The typical purity offered is ≥95%. It is important to note that this compound may be classified as a dangerous good for transport and may be subject to additional shipping charges.
| Supplier | Purity | Available Quantities |
| Frontier Specialty Chemicals | 95% | Gram to bulk quantities (contact for details)[1] |
| BLD Pharm | ≥95% | Inquire for details[2] |
| Amerigo Scientific | 95% | Inquire for details |
Synthesis of this compound
The most common laboratory synthesis of this compound involves the reaction of 1-methylcyclopentanol (B105226) with a chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid. The reaction with thionyl chloride is often preferred as it produces gaseous byproducts (SO₂ and HCl), which simplifies purification.
Experimental Protocol: Synthesis from 1-methylcyclopentanol using Thionyl Chloride
This protocol is a representative procedure for the synthesis of tertiary alkyl chlorides from tertiary alcohols.
Materials:
-
1-methylcyclopentanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) (optional, as a scavenger for HCl)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Place 1-methylcyclopentanol in the flask and cool it in an ice bath.
-
Slowly add thionyl chloride dropwise from the dropping funnel with vigorous stirring. An equimolar amount of pyridine can be added to neutralize the generated HCl.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by distillation.
Caption: Synthesis of this compound from 1-methylcyclopentanol.
Key Reactions of this compound
As a tertiary alkyl halide, this compound readily undergoes nucleophilic substitution reactions, primarily through an S(_N)1 mechanism, due to the stability of the resulting tertiary carbocation. It is also a versatile precursor for the formation of Grignard reagents.
S(_N)1 Hydrolysis
This compound reacts with water in a classic S(_N)1 hydrolysis to form 1-methylcyclopentanol.
Experimental Protocol: S(_N)1 Hydrolysis
Materials:
-
This compound
-
Water
-
Acetone (B3395972) (as a co-solvent to increase solubility)
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of acetone and water.
-
Stir the solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize any excess acid with sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 1-methylcyclopentanol.
Caption: SN1 Hydrolysis of this compound.
Grignard Reagent Formation and Reaction
This compound can be used to prepare the corresponding Grignard reagent, 1-methylcyclopentylmagnesium chloride. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.
Experimental Protocol: Grignard Reagent Formation
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Stirring apparatus
Procedure:
-
Strict anhydrous conditions must be maintained throughout the procedure. All glassware must be thoroughly dried.
-
Place magnesium turnings in the three-neck flask.
-
Assemble the apparatus and flush with an inert gas (e.g., nitrogen or argon).
-
Add a small crystal of iodine to the magnesium.
-
In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.
-
Add a small amount of the alkyl halide solution to the magnesium. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting gray-to-brown solution is the Grignard reagent and can be used in subsequent reactions.
Conclusion
This compound is a readily available and versatile tertiary alkyl halide that serves as a valuable precursor in organic synthesis. Its ability to form a stable tertiary carbocation makes it an excellent substrate for S(_N)1 reactions, and its conversion to a Grignard reagent opens up a wide range of possibilities for carbon-carbon bond formation. The experimental protocols and data provided in this guide are intended to facilitate its use in research and development, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
An In-depth Technical Guide to 1-Chloro-1-methylcyclopentane: Synthesis, Reactivity, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-1-methylcyclopentane is a versatile cyclic tertiary alkyl halide that serves as a valuable building block in organic synthesis. Its unique structural features, characterized by a five-membered ring and a chlorine-bearing quaternary carbon center, make it a key intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive review of the synthesis, chemical properties, and reactivity of this compound. Detailed experimental protocols for its preparation and key reactions are presented, alongside a summary of its physical and spectroscopic properties. Particular emphasis is placed on its emerging applications in the formation of all-carbon quaternary centers, a critical structural motif in many natural products and pharmaceutical agents. This document aims to be a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug discovery.
Introduction
Cyclopentane (B165970) rings are prevalent structural motifs in a wide array of biologically active molecules, including prostaglandins, steroids, and various alkaloids. The strategic introduction of functional groups onto this carbocyclic scaffold is a cornerstone of medicinal chemistry and natural product synthesis. This compound, a halogenated hydrocarbon, has garnered attention as a readily accessible precursor for generating a tertiary carbocation, facilitating a range of nucleophilic substitution and elimination reactions. Its utility has been further highlighted in recent synthetic methodologies aimed at constructing sterically demanding all-carbon quaternary centers. The ability to form these congested stereocenters is of paramount importance in the synthesis of complex, three-dimensional molecules with potential therapeutic applications. This guide will delve into the core aspects of this compound, from its fundamental properties to its practical applications in advanced organic synthesis.
Physical and Chemical Properties
This compound is a colorless liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁Cl | [1] |
| Molecular Weight | 118.61 g/mol | [1] |
| CAS Number | 6196-85-6 | [1] |
| Boiling Point | 132.9 °C at 760 mmHg | [2] |
| Density | 0.98 g/cm³ | [2] |
| Refractive Index | 1.452 | [2] |
| Flash Point | 20.2 °C | [2] |
| Solubility | Soluble in most organic solvents. | [3] |
Synthesis of this compound
This compound can be synthesized through several routes, with the most common methods involving the hydrochlorination of 1-methylcyclopentene (B36725) or the reaction of 1-methylcyclopentanol (B105226) with a chlorinating agent.
From 1-Methylcyclopentene (Hydrochlorination)
The addition of hydrogen chloride to 1-methylcyclopentene proceeds via a Markovnikov addition mechanism, where the proton adds to the less substituted carbon of the double bond to form a stable tertiary carbocation, which is then attacked by the chloride ion.
Diagram 1: Synthesis of this compound from 1-Methylcyclopentene
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound from 1-Methylcyclopentene
This protocol is based on general procedures for the hydrochlorination of alkenes and should be adapted and optimized for specific laboratory conditions.
Materials:
-
1-Methylcyclopentene
-
Anhydrous Hydrogen Chloride (gas or solution in a suitable solvent like diethyl ether)
-
Anhydrous Diethyl Ether (or other suitable inert solvent)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
A solution of 1-methylcyclopentene in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
The solution is cooled to 0 °C in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the stirred solution, or a saturated solution of HCl in diethyl ether is added dropwise. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, the excess HCl is removed by purging with nitrogen gas or by washing the reaction mixture with a cold, dilute sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude this compound.
-
The product can be purified by distillation under reduced pressure.
From 1-Methylcyclopentanol
The conversion of the tertiary alcohol, 1-methylcyclopentanol, to this compound can be achieved using various chlorinating agents, with concentrated hydrochloric acid being a common choice. The reaction proceeds through an Sₙ1 mechanism.
Experimental Protocol: Synthesis of this compound from 1-Methylcyclopentanol
This protocol is adapted from a procedure described in The Journal of Organic Chemistry, 1966, 31 (4), pp 1090–1093.
Materials:
-
1-Methylcyclopentanol
-
Concentrated Hydrochloric Acid
-
Calcium Chloride (anhydrous)
-
Sodium Bicarbonate (saturated solution)
-
Brine
Procedure:
-
In a separatory funnel, 1-methylcyclopentanol is treated with an excess of cold, concentrated hydrochloric acid.
-
The mixture is shaken vigorously for a specified period, allowing for the conversion of the alcohol to the chloride. The progress of the reaction can be monitored by observing the separation of the organic layer.
-
The aqueous layer is drawn off, and the organic layer is washed sequentially with cold water, a saturated sodium bicarbonate solution, and brine.
-
The crude this compound is dried over anhydrous calcium chloride.
-
The product is then purified by fractional distillation.
Spectroscopic Data
Obtaining high-resolution experimental spectra for this compound can be challenging. While no publicly accessible experimental ¹H NMR, ¹³C NMR, or mass spectra were found during the literature review for this guide, predicted data and data from analogous compounds can provide valuable insights.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Data |
| ¹H NMR | Signals corresponding to the methyl protons and the methylene (B1212753) protons of the cyclopentane ring are expected. The methyl protons would appear as a singlet, while the methylene protons would exhibit complex multiplets due to their diastereotopic nature. |
| ¹³C NMR | Distinct signals for the quaternary carbon attached to the chlorine, the methyl carbon, and the methylene carbons of the ring are anticipated. The chemical shift of the carbon bearing the chlorine atom would be significantly downfield. |
| IR Spectroscopy | Characteristic C-H stretching and bending vibrations for the alkyl groups and the C-Cl stretching vibration are expected. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of alkyl chlorides, including the loss of a chlorine radical and fragmentation of the cyclopentane ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be observable for chlorine-containing fragments. |
Reactivity and Key Reactions
The reactivity of this compound is dominated by the presence of the tertiary alkyl chloride functionality. It readily undergoes nucleophilic substitution and elimination reactions.
Nucleophilic Substitution (Sₙ1 Reaction)
Due to the stability of the tertiary carbocation intermediate, this compound readily undergoes Sₙ1 reactions with a variety of nucleophiles. A classic example is its hydrolysis to 1-methylcyclopentanol.[4]
Diagram 2: Sₙ1 Reaction of this compound with Water
Caption: Sₙ1 mechanism for the hydrolysis of this compound.[4]
Experimental Protocol: Hydrolysis of this compound
This is a general procedure for the hydrolysis of a tertiary alkyl halide and should be optimized.
Materials:
-
This compound
-
Water (or a mixture of water and a co-solvent like acetone (B3395972) or THF)
-
Sodium bicarbonate (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
This compound is dissolved in a suitable solvent (e.g., acetone or THF) in a round-bottom flask.
-
Water is added to the solution, and the mixture is stirred at room temperature or with gentle heating. The reaction can be monitored by GC or TLC.
-
Upon completion, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The product, 1-methylcyclopentanol, is extracted with diethyl ether.
-
The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to afford the crude product, which can be purified by distillation or chromatography.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo elimination to form a mixture of alkenes, primarily 1-methylcyclopentene and methylenecyclopentane.
Formation of All-Carbon Quaternary Centers
A significant and modern application of this compound is in the construction of all-carbon quaternary centers. A recent study has shown its utility in Al(III)-promoted reactions with alkynyl silanes.[3] This type of transformation is highly valuable in the synthesis of complex organic molecules.
Diagram 3: Logical Workflow for the Formation of a Quaternary Center
Caption: Logical workflow for the synthesis of all-carbon quaternary centers.[3]
Applications in Drug Discovery and Development
While direct incorporation of the this compound moiety into a marketed drug is not widely documented, its role as a synthetic intermediate is of significant interest to drug development professionals. The cyclopentane core is a feature of numerous antiviral and anticancer agents. The ability to functionalize this ring system and, in particular, to introduce quaternary carbon centers, opens avenues for the synthesis of novel drug candidates with enhanced potency and selectivity.
The use of this compound as a building block allows for the introduction of the 1-methylcyclopentyl group into larger molecules. This can be advantageous for several reasons in drug design:
-
Increased Lipophilicity: The alkyl nature of the substituent can increase the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability.
-
Metabolic Stability: The quaternary carbon can block sites of metabolism, leading to a longer in vivo half-life of the drug.
-
Conformational Rigidity: The cyclic nature of the substituent can impart a degree of conformational rigidity to the molecule, which can be beneficial for binding to a biological target.
The Al(III)-promoted reaction to form all-carbon quaternary centers is a prime example of how this compound can be used to access complex molecular scaffolds that are relevant to drug discovery.[3]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its straightforward preparation and predictable reactivity, primarily through Sₙ1 and elimination pathways, make it a reliable building block for introducing the 1-methylcyclopentyl moiety. The recent advancements in its use for the construction of all-carbon quaternary centers underscore its growing importance in the synthesis of complex molecules. For researchers and professionals in drug discovery, this compound offers a tool to create novel molecular entities with potentially improved pharmacological properties. Further exploration of its reactivity and applications is likely to continue to yield innovative synthetic strategies.
References
Methodological & Application
Application Notes and Protocols: 1-Chloro-1-methylcyclopentane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-1-methylcyclopentane is a versatile cyclic alkyl halide that serves as a valuable building block in organic synthesis. Its tertiary chloride structure dictates its reactivity, making it a precursor for a variety of functionalized cyclopentyl moieties through nucleophilic substitution, elimination, and organometallic reactions. These reactions are fundamental in the construction of more complex molecules, including those with potential applications in materials science and pharmaceutical development. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₆H₁₁Cl |
| Molecular Weight | 118.60 g/mol |
| CAS Number | 6196-85-6 |
| Appearance | Pale yellow liquid |
| Solubility | Soluble in most organic solvents (e.g., pentane, chloroform, DCM) |
Applications in Organic Synthesis
This compound is a key intermediate for the introduction of the 1-methylcyclopentyl group into organic molecules. Its primary applications lie in nucleophilic substitution and elimination reactions, as well as in the formation of organometallic reagents.
Nucleophilic Substitution (Sₙ1) Reactions
Due to the stable tertiary carbocation intermediate formed upon chloride departure, this compound readily undergoes Sₙ1 reactions. A prime example is its hydrolysis to 1-methylcyclopentanol.[1]
Reaction Scheme:
Caption: Sₙ1 hydrolysis of this compound.
Experimental Protocol: Synthesis of 1-Methylcyclopentanol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.93 g, 0.05 mol) to a mixture of water (25 mL) and acetone (B3395972) (25 mL) to aid solubility.
-
Reaction Conditions: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation to yield pure 1-methylcyclopentanol.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| This compound | 118.60 | 0.05 | 5.93 g | 1-Methylcyclopentanol | 100.16 | 5.01 | 85-95 |
Elimination (E1/E2) Reactions
When treated with a strong, non-nucleophilic base, this compound undergoes elimination to form alkenes. The major product is typically the more substituted alkene, in accordance with Zaitsev's rule.[2] For instance, reaction with potassium hydroxide (B78521) in ethanol (B145695) yields 1-methylcyclopentene (B36725) as the major product.[1]
Reaction Scheme:
References
Application Notes and Protocols: 1-Chloro-1-methylcyclopentane as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-chloro-1-methylcyclopentane as a potent alkylating agent for the introduction of the 1-methylcyclopentyl moiety onto aromatic rings. This methodology is of significant interest for the synthesis of substituted aromatic compounds, which are valuable intermediates in drug discovery and materials science.
Introduction
Alkylation of aromatic compounds, particularly phenols, is a fundamental transformation in organic synthesis. The resulting alkylated aromatics serve as key building blocks for a diverse range of molecules with important biological and material properties. This compound is a tertiary alkyl halide that readily forms a stable tertiary carbocation, the 1-methylcyclopentyl cation, in the presence of a Lewis acid or a solid acid catalyst. This carbocation is a highly effective electrophile for Friedel-Crafts type alkylation reactions.
The alkylation of phenols with this compound is expected to proceed efficiently, yielding ortho- and para-substituted monoalkylated products, as well as di-substituted derivatives, depending on the reaction conditions. The selection of the catalyst and the optimization of reaction parameters are crucial for controlling the product distribution and achieving high yields and selectivity.
Reaction Principle
The alkylation of an aromatic compound, such as phenol (B47542), with this compound is a classic example of an electrophilic aromatic substitution reaction. The reaction is typically catalyzed by a Lewis acid (e.g., AlCl₃) or a solid acid catalyst. The catalytic cycle can be described as follows:
-
Carbocation Formation: The Lewis acid coordinates to the chlorine atom of this compound, facilitating the cleavage of the C-Cl bond to generate a stable tertiary carbocation, the 1-methylcyclopentyl cation.
-
Electrophilic Attack: The electron-rich aromatic ring of the phenol attacks the electrophilic carbocation, forming a resonance-stabilized intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as the Lewis acid-chloride complex, removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the catalyst.
The reaction of phenol with 1-methylcyclopentene (B36725), which proceeds via the protonation of the alkene to form the same 1-methylcyclopentyl cation, has been studied with different catalysts, providing a strong basis for the application of this compound in similar transformations.[[“]][2][3]
Data Presentation
The following tables summarize the quantitative data obtained from the cycloalkylation of phenol with 1-methylcyclopentene, which is expected to yield similar results when using this compound with an appropriate catalyst.
Table 1: Cycloalkylation of Phenol with 1-Methylcyclopentene using KU-23 Catalyst [[“]][2][3]
| Parameter | Condition | Yield of Target Product (%) | Selectivity for Target Product (%) |
| Temperature | 110°C | 71.2 | 92.8 |
| Reaction Time | 5 hours | 71.2 | 92.8 |
| Molar Ratio (Phenol:1-Methylcyclopentene) | 1:1 | 71.2 | 92.8 |
| Catalyst Amount (% of phenol) | 10% | 71.2 | 92.8 |
| Optimal Calculated Yield | - | 78 | - |
Table 2: Cycloalkylation of Phenol with 1-Methylcyclopentene using Aluminum Phenolate (B1203915) Catalyst [[“]][2]
| Parameter | Condition | Yield of Target Product (%) | Selectivity for Target Product (%) |
| Temperature | 260°C | 44.3 | 87.6 |
| Reaction Time | 5 hours | 44.3 | 87.6 |
| Molar Ratio (Phenol:1-Methylcyclopentene) | 1:2 | 44.3 | 87.6 |
| Catalyst Amount (% of phenol) | 20% | 44.3 | 87.6 |
| Yield of 2,6-di-(1-methylcycloalkyl)phenols | - | 44.3 - 47.1 | 67.4 - 71.2 |
Experimental Protocols
The following are detailed protocols for the alkylation of phenol, which can be adapted for the use of this compound as the alkylating agent.
Protocol 1: Alkylation of Phenol using a Solid Acid Catalyst (e.g., KU-23)
This protocol is based on the reaction of phenol with 1-methylcyclopentene and is expected to be effective for this compound.
Materials:
-
Phenol
-
This compound
-
KU-23 catalyst (or a similar sulfonic acid resin)
-
Solvent (e.g., a non-polar solvent like hexane (B92381) or no solvent)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add phenol and the KU-23 catalyst (10% by weight of phenol).
-
If using a solvent, add it to the flask.
-
Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 110°C).
-
Slowly add this compound to the reaction mixture over a period of 30 minutes. The molar ratio of phenol to this compound should be approximately 1:1 for mono-alkylation.
-
Maintain the reaction at the set temperature for the desired duration (e.g., 5 hours), monitoring the progress by a suitable analytical technique (e.g., TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid catalyst from the reaction mixture.
-
Wash the catalyst with a small amount of solvent.
-
The filtrate contains the product mixture. The solvent can be removed under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography to isolate the desired alkylated phenol isomers.
Protocol 2: Alkylation of Phenol using a Lewis Acid Catalyst (e.g., Aluminum Phenolate)
This protocol is based on the high-temperature alkylation of phenol and can be adapted for this compound.
Materials:
-
Phenol
-
This compound
-
Aluminum metal
-
Autoclave or a sealed reaction vessel suitable for high-temperature reactions
-
Nitrogen gas supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of Aluminum Phenolate Catalyst: In a separate flask, react phenol with aluminum metal to prepare aluminum phenolate. This is typically done by heating the mixture.
-
To an autoclave, add phenol and the pre-formed aluminum phenolate catalyst (20% by weight of phenol).
-
Seal the autoclave and purge with nitrogen gas.
-
Add this compound to the autoclave. The molar ratio of phenol to this compound can be varied, for example, 1:2 for di-alkylation.[2]
-
Heat the autoclave to the reaction temperature (e.g., 260°C) with stirring.
-
Maintain the reaction at this temperature for the specified duration (e.g., 5 hours).
-
After the reaction, cool the autoclave to room temperature and carefully vent any excess pressure.
-
Open the autoclave and transfer the reaction mixture to a separate flask.
-
The catalyst can be quenched by the careful addition of water or a dilute acid.
-
The product can be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation under reduced pressure or column chromatography to isolate the desired di-alkylated phenol products.
Visualizations
Signaling Pathway: Electrophilic Aromatic Substitution
Caption: General mechanism of Friedel-Crafts alkylation of phenol.
Experimental Workflow: Phenol Alkylation
Caption: A typical workflow for the alkylation of phenol.
References
Application Notes and Protocols: Grignard Reaction with 1-Chloro-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a Grignard reagent from 1-chloro-1-methylcyclopentane and its subsequent reaction. Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. The following protocol outlines the necessary steps, safety precautions, and data interpretation for the successful execution of this reaction.
Introduction
The Grignard reaction is a fundamental organometallic chemical reaction where an alkyl, vinyl, or aryl-magnesium halide (the Grignard reagent) is added to a carbonyl group in an aldehyde or ketone.[1] This reaction is crucial for the synthesis of primary, secondary, and tertiary alcohols. The formation of a Grignard reagent from a tertiary alkyl halide like this compound can be challenging due to competing side reactions such as elimination.[2][3] Therefore, careful control of reaction conditions is paramount.
This protocol will focus on the formation of the 1-methylcyclopentylmagnesium chloride Grignard reagent and its subsequent reaction with a generic ketone (acetone as an example) to yield a tertiary alcohol.
Experimental Protocol
2.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | C₆H₁₁Cl | 118.60 | 5.93 g (50 mmol) | Starting alkyl halide. |
| Magnesium Turnings | Mg | 24.31 | 1.46 g (60 mmol) | Use fresh, high-quality turnings. |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 100 mL | Must be completely dry.[4][5] |
| Iodine (I₂) | I₂ | 253.81 | 1-2 small crystals | For magnesium activation.[2][6] |
| Acetone (B3395972) | (CH₃)₂CO | 58.08 | 2.90 g (50 mmol) | Example electrophile. |
| Saturated Ammonium (B1175870) Chloride | NH₄Cl (aq) | - | 50 mL | For quenching the reaction.[6] |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying the organic layer. |
2.2. Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel (250 mL)
-
Standard glassware for extraction and distillation
2.3. Procedure
Part A: Formation of 1-methylcyclopentylmagnesium chloride
-
Glassware Preparation: All glassware must be scrupulously dried in an oven overnight and assembled while hot under a stream of inert gas (Nitrogen or Argon) to exclude atmospheric moisture.[7]
-
Magnesium Activation: Place the magnesium turnings and a small crystal of iodine in the three-necked flask.[6][8] Gently heat the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. This process helps to etch the passivating magnesium oxide layer.[6] Allow the flask to cool to room temperature.
-
Initiation of Reaction: Add 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of this compound (50 mmol) in 50 mL of anhydrous diethyl ether. Add approximately 5 mL of this solution to the magnesium turnings.
-
The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray solution.[9] If the reaction does not start, gentle warming or crushing the magnesium with a dry glass rod may be necessary.[6][7]
-
Formation of the Grignard Reagent: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[10] The reaction is exothermic.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should appear as a dark gray to brownish suspension.
Part B: Reaction with Acetone
-
Addition of Electrophile: Cool the Grignard reagent solution in an ice bath to 0 °C. Prepare a solution of acetone (50 mmol) in 30 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.[6] A thick, white precipitate will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and dissolve the magnesium salts.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of diethyl ether.[10]
-
Washing and Drying: Combine all organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.[9]
-
Isolation: Decant or filter the dried solution and remove the solvent by rotary evaporation to yield the crude tertiary alcohol product.
-
Purification: The crude product can be purified by distillation or column chromatography.
Data Presentation
| Parameter | Value |
| Moles of this compound | 0.050 mol |
| Moles of Magnesium | 0.060 mol |
| Moles of Acetone | 0.050 mol |
| Volume of Anhydrous Diethyl Ether | 100 mL |
| Reaction Time (Grignard Formation) | ~1.5 hours |
| Reaction Temperature (Grignard Formation) | Reflux (~34 °C) |
| Reaction Time (Addition of Acetone) | 0.5 hours |
| Reaction Temperature (Addition of Acetone) | 0-10 °C |
| Theoretical Yield of 2-(1-methylcyclopentyl)propan-2-ol | 7.11 g |
| Actual yield will vary based on experimental success. |
Visualization of Experimental Workflow
Caption: Workflow for the Grignard reaction of this compound.
Potential Side Reactions and Troubleshooting
-
Failure to Initiate: This is often due to wet glassware or solvent, or a passive layer on the magnesium. Ensure all components are scrupulously dry and consider mechanical activation (crushing the magnesium) if necessary.[6][7]
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide. This can be minimized by slow addition of the alkyl halide to ensure it reacts with the magnesium surface rather than the formed Grignard reagent.[6]
-
Elimination: Tertiary alkyl halides are prone to elimination to form an alkene. Using a less polar solvent or lower temperatures can sometimes mitigate this.
-
Enolization: If the carbonyl compound has acidic alpha-protons, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition.[3] This is less of a concern with acetone but can be an issue with more sterically hindered ketones.
References
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. m.youtube.com [m.youtube.com]
Elimination Reactions of 1-Chloro-1-methylcyclopentane: A Detailed Guide to Reaction Pathways and Product Formation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the elimination reactions of 1-chloro-1-methylcyclopentane, a tertiary alkyl halide. It details the underlying E1 and E2 mechanisms, the influence of reaction conditions on product distribution, and protocols for conducting these reactions and analyzing the resulting alkene products. Particular focus is given to the regioselectivity of the reaction, leading to the formation of the Zaitsev product, 1-methylcyclopentene (B36725), and the Hofmann product, methylenecyclopentane (B75326).
Introduction
Elimination reactions are fundamental transformations in organic synthesis, providing a key route to the formation of alkenes. The dehydrohalogenation of alkyl halides, such as this compound, can proceed through two primary mechanistic pathways: the unimolecular elimination (E1) and the bimolecular elimination (E2). The regiochemical outcome of these reactions is governed by several factors, including the nature of the base, the solvent, and the temperature. Understanding and controlling these factors is crucial for selectively synthesizing the desired alkene isomer.
This compound presents an interesting case study for elimination reactions as it can lead to two distinct products: the more substituted and thermodynamically more stable 1-methylcyclopentene (Zaitsev's product) and the less substituted methylenecyclopentane (Hofmann's product).[1] The predominance of one over the other is a direct consequence of the reaction mechanism at play.
Mechanistic Pathways
The elimination of HCl from this compound can occur via two distinct mechanisms:
E1 Mechanism
The E1 mechanism is a two-step process.[2] The first and rate-determining step involves the spontaneous dissociation of the leaving group (chloride ion) to form a stable tertiary carbocation. In the second step, a weak base abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. Due to the formation of a carbocation intermediate, E1 reactions are favored by polar protic solvents, which can stabilize the charged intermediate. E1 reactions typically follow Zaitsev's rule, leading to the formation of the more substituted alkene as the major product.[3]
E2 Mechanism
The E2 mechanism is a concerted, one-step reaction where the base abstracts a proton, and the leaving group departs simultaneously.[2] This mechanism requires a strong base. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. The regioselectivity of the E2 reaction is highly dependent on the steric bulk of the base used. Small, unhindered bases favor the formation of the Zaitsev product, while bulky bases preferentially abstract the more sterically accessible proton, leading to the Hofmann product.
Data Presentation
The following tables summarize the expected product distribution from the elimination reaction of this compound under different conditions. Note: The following data is illustrative and based on established principles of elimination reactions. Actual yields may vary based on specific experimental conditions.
Table 1: Influence of Base on Product Distribution in E2 Elimination
| Base/Solvent System | Expected Major Product | Expected Minor Product | Predominant Rule |
| Sodium ethoxide in ethanol (B145695) | 1-Methylcyclopentene | Methylenecyclopentane | Zaitsev |
| Potassium tert-butoxide in tert-butanol | Methylenecyclopentane | 1-Methylcyclopentene | Hofmann |
Table 2: General Conditions Favoring E1 vs. E2 Mechanisms
| Factor | E1 Mechanism | E2 Mechanism |
| Base | Weak base (e.g., H₂O, ROH) | Strong, non-nucleophilic base (e.g., NaOEt, K-OtBu) |
| Solvent | Polar protic (e.g., ethanol, water) | Aprotic or less polar solvents |
| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary |
| Temperature | Higher temperatures favor elimination over substitution | Higher temperatures favor elimination |
Experimental Protocols
Protocol for E2 Elimination using Sodium Ethoxide (Zaitsev Product Favored)
Objective: To synthesize 1-methylcyclopentene as the major product.
Materials:
-
This compound
-
Anhydrous ethanol
-
Sodium metal
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Apparatus for simple distillation
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 molar equivalent) to anhydrous ethanol with stirring. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: Cool the sodium ethoxide solution to room temperature. Add this compound (1.0 molar equivalent) dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product mixture by simple distillation, collecting the fraction corresponding to the boiling point of the expected alkenes.
-
Analysis: Analyze the product mixture by GC-MS to determine the ratio of 1-methylcyclopentene to methylenecyclopentane. Obtain ¹H NMR and ¹³C NMR spectra to confirm the structures of the products.
Protocol for E2 Elimination using Potassium tert-Butoxide (Hofmann Product Favored)
Objective: To synthesize methylenecyclopentane as the major product.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
The same workup and analysis materials as in Protocol 4.1.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.1 molar equivalents) in anhydrous tert-butanol.
-
Reaction: Add this compound (1.0 molar equivalent) to the stirred solution at room temperature.
-
Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup, Purification, and Analysis: Follow the same procedures as outlined in Protocol 4.1 (steps 4-8).
Visualizations
The following diagrams illustrate the mechanistic pathways and the logical workflow for product analysis.
Caption: E1 Elimination Pathway of this compound.
Caption: Regioselectivity in the E2 Elimination of this compound.
Caption: General Experimental Workflow for Elimination Reactions.
References
Application Notes and Protocols: 1-Chloro-1-methylcyclopentane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-1-methylcyclopentane is an emerging building block in organic synthesis. While direct applications in the synthesis of marketed pharmaceuticals are not extensively documented, its structural motif and reactivity as a tertiary alkyl halide present significant potential for the construction of novel molecular scaffolds in medicinal chemistry. This document outlines potential applications, supported by generalized experimental protocols, for the use of this compound in the synthesis of compounds with potential therapeutic value, including its role as a precursor to key intermediates and its use in generating spirocyclic and other complex architectures.
Introduction: Chemical Properties and Reactivity
This compound is a tertiary alkyl chloride, a class of compounds known for their ability to form stable tertiary carbocations. This reactivity profile makes it a valuable precursor for a variety of chemical transformations relevant to medicinal chemistry. The methylcyclopentane (B18539) scaffold is a desirable feature in drug design as it can impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, when incorporated into a larger molecule.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₆H₁₁Cl |
| Molecular Weight | 118.60 g/mol |
| CAS Number | 6196-85-6 |
| Appearance | Pale yellow liquid |
| Reactivity | Prone to Sₙ1 and E1 reactions |
The primary mode of reaction for this compound involves the formation of a tertiary carbocation intermediate, which can then be trapped by a variety of nucleophiles or undergo elimination to form an alkene. This reactivity is central to its potential applications in constructing diverse molecular frameworks.
Potential Applications in Medicinal Chemistry
Synthesis of Pentoxifylline (B538998) Intermediate: A Hypothetical Application
While not a direct precursor, the synthesis of 6-chloro-2-hexanone, an intermediate in the production of the vasodilator drug pentoxifylline, can be conceptually linked to this compound. A plausible synthetic pathway could involve the formation of 1-methylcyclopentanol (B105226) from this compound, followed by oxidative cleavage.
Logical Workflow for Potential Pentoxifylline Intermediate Synthesis:
Caption: Hypothetical pathway to a pentoxifylline precursor.
Precursor for Spirocyclic Compounds
Spirocycles are highly sought-after motifs in medicinal chemistry due to their rigid, three-dimensional structures which can lead to enhanced target specificity and improved pharmacological properties. This compound can serve as an electrophile in reactions with bifunctional nucleophiles to generate spirocyclic systems.
General Workflow for Spirocycle Synthesis:
Caption: General workflow for the synthesis of spirocycles.
Introduction of the 1-Methylcyclopentyl Moiety into Bioactive Scaffolds
The 1-methylcyclopentyl group can be introduced into existing pharmacophores or lead compounds to explore structure-activity relationships (SAR). This can be achieved through nucleophilic substitution reactions where a nucleophilic atom on the parent molecule displaces the chloride from this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for specific synthetic targets. Researchers should perform appropriate literature searches for analogous transformations to optimize reaction conditions.
Protocol 1: General Procedure for Nucleophilic Substitution (Sₙ1)
This protocol describes a general method for reacting this compound with a generic nucleophile (Nu-H).
Materials:
-
This compound
-
Nucleophile (e.g., alcohol, amine, thiol)
-
Non-nucleophilic solvent (e.g., tert-butanol, nitromethane)
-
Weak, non-nucleophilic base (optional, e.g., 2,6-lutidine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment (e.g., chromatography)
Procedure:
-
To a solution of the nucleophile (1.2 equivalents) in the chosen solvent (0.1-0.5 M), add this compound (1.0 equivalent).
-
If the nucleophile is an alcohol or amine, a weak, non-nucleophilic base (1.2 equivalents) may be added to neutralize the HCl generated.
-
Stir the reaction mixture at a temperature between 25 °C and 80 °C. The reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Expected Yields and Purity:
| Nucleophile Type | Typical Yield Range | Notes |
| Alcohols | 40-70% | Formation of ethers. |
| Amines | 50-80% | Formation of tertiary amines. |
| Thiols | 60-90% | Formation of thioethers. |
Protocol 2: Synthesis of 1-Methylcyclopentene (B36725) via Elimination (E1)
This protocol outlines a general procedure for the elimination of HCl from this compound to yield 1-methylcyclopentene, a useful intermediate for further functionalization.
Materials:
-
This compound
-
Weakly basic, non-nucleophilic solvent (e.g., ethanol, isopropanol)
-
Standard distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a distillation head, place this compound.
-
Add the alcoholic solvent (e.g., ethanol). The solvent will act as a weak base to promote the E1 reaction.
-
Heat the mixture to reflux. The more volatile 1-methylcyclopentene will begin to distill.
-
Collect the distillate, which will be a mixture of the alkene and the solvent.
-
The collected distillate can be washed with water to remove the alcohol, dried over a suitable drying agent (e.g., anhydrous CaCl₂), and redistilled to obtain pure 1-methylcyclopentene.
Quantitative Data:
| Product | Boiling Point | Expected Yield |
| 1-Methylcyclopentene | 75-76 °C | > 80% |
Signaling Pathways and Logical Relationships
The application of compounds derived from this compound in modulating biological pathways is speculative but can be conceptualized based on the types of structures that can be synthesized. For instance, spirocyclic compounds are known to be effective inhibitors of various enzymes and receptors.
Hypothetical Target Interaction Workflow:
Caption: From chemical synthesis to biological effect.
Conclusion
This compound represents a versatile and potentially valuable building block for medicinal chemistry. Its ability to participate in Sₙ1 and E1 reactions allows for the straightforward introduction of the 1-methylcyclopentyl moiety and the construction of more complex architectures such as spirocycles. While its direct application in drug synthesis is not yet well-documented, the protocols and potential applications outlined in this document provide a framework for researchers to explore its utility in the discovery and development of novel therapeutic agents. The favorable physicochemical properties associated with the methylcyclopentane core suggest that further investigation into its use in medicinal chemistry is warranted.
Synthesis of Cyclopentane Derivatives from 1-Chloro-1-methylcyclopentane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various cyclopentane (B165970) derivatives starting from 1-chloro-1-methylcyclopentane. The methodologies outlined below are essential for researchers in organic synthesis, medicinal chemistry, and drug development, offering reliable procedures for obtaining key cyclopentane-based structural motifs.
Introduction
This compound is a versatile tertiary alkyl halide that serves as a valuable starting material for the synthesis of a range of cyclopentane derivatives. Its reactivity is primarily governed by its ability to form a stable tertiary carbocation, making it amenable to nucleophilic substitution (SN1) and elimination (E2) reactions. Furthermore, it can be utilized in the formation of Grignard reagents and as an alkylating agent in Friedel-Crafts reactions, providing access to a diverse array of functionalized cyclopentane structures. These derivatives are of significant interest in the development of novel therapeutic agents and other advanced materials due to their unique conformational and lipophilic properties.
Reaction Pathways Overview
The principal synthetic transformations of this compound covered in this document include:
-
Nucleophilic Substitution (SN1): Hydrolysis to form 1-methylcyclopentanol.
-
Elimination (E2): Dehydrohalogenation to yield 1-methylcyclopentene (B36725) and methylenecyclopentane.
-
Grignard Reagent Formation: Preparation of 1-methylcyclopentylmagnesium chloride and its subsequent reaction with an electrophile.
-
Friedel-Crafts Alkylation: Alkylation of an aromatic ring, such as benzene, to form 1-methyl-1-phenylcyclopentane.
Application Notes and Protocols for Reactions with 1-Chloro-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reactions involving 1-Chloro-1-methylcyclopentane. The protocols are intended to serve as a guide for researchers in organic synthesis and drug development.
Introduction
This compound is a tertiary alkyl halide that readily undergoes nucleophilic substitution (SN1) and elimination (E1 and E2) reactions. The reaction pathway is highly dependent on the nature of the nucleophile/base and the solvent conditions. Weakly nucleophilic and polar protic solvents favor SN1 and E1 pathways, while strong, bulky bases in less polar solvents promote the E2 mechanism. Understanding and controlling these reaction pathways is crucial for the selective synthesis of desired products, such as 1-methylcyclopentanol (B105226) and 1-methylcyclopentene, which are valuable intermediates in the synthesis of more complex molecules.
Reaction Pathways
The primary reaction pathways for this compound are substitution and elimination. In the presence of a weak nucleophile and a polar protic solvent (e.g., aqueous ethanol), the reaction proceeds through a stable tertiary carbocation intermediate, leading to a mixture of SN1 and E1 products. With a strong base (e.g., ethoxide in ethanol), the E2 mechanism is favored, leading predominantly to alkene products.
Application Notes: Solvent Effects on 1-Chloro-1-methylcyclopentane Reactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction and Theoretical Background
1-Chloro-1-methylcyclopentane is a tertiary alkyl halide that undergoes nucleophilic substitution reactions, primarily through a solvolysis mechanism where the solvent acts as the nucleophile. Due to the tertiary nature of the substrate, the reaction proceeds via a unimolecular S_N1 pathway. This pathway involves the formation of a planar, sp²-hybridized tertiary carbocation intermediate, which is the rate-determining step (RDS) of the reaction.
The stability of this carbocation intermediate is paramount to the overall reaction rate. Polar protic solvents, such as water, alcohols, and their mixtures, are particularly effective at promoting this reaction. They facilitate the ionization of the C-Cl bond through hydrogen bonding and stabilize the resulting carbocation and chloride ion through solvation. The rate of solvolysis is therefore highly sensitive to the solvent's ionizing power.
A key factor influencing the reactivity of this cyclic compound is "I-strain" (internal strain). The transition from the sp³-hybridized reactant to the sp²-hybridized carbocation intermediate involves a change in bond angles and ring strain. For a five-membered ring, this transition is sterically favored as it relieves eclipsing interactions, leading to a faster solvolysis rate compared to analogous six-membered ring systems (e.g., 1-chloro-1-methylcyclohexane).[1][2]
Reaction Mechanism and Solvent Role
The solvolysis of this compound in a protic solvent (SOH, e.g., H₂O, EtOH) follows a three-step S_N1 mechanism:
-
Step 1 (Rate-Determining): Spontaneous, slow ionization of the C-Cl bond to form a stable tertiary carbocation and a chloride ion. The solvent assists this step by solvating the forming ions.
-
Step 2 (Fast): Nucleophilic attack by a solvent molecule on the electrophilic carbocation.
-
Step 3 (Fast): Deprotonation of the resulting oxonium ion by another solvent molecule to yield the final substitution product (an alcohol or ether) and a solvated proton.
Elimination (E1) reactions, leading to the formation of alkenes, are often concurrent with S_N1 reactions.
Caption: The S_N1 solvolysis pathway for this compound.
Quantitative Analysis: The Grunwald-Winstein Equation
The effect of the solvent on the solvolysis rate can be quantified using the Grunwald-Winstein equation.[3][4] This linear free energy relationship correlates the rate constant of a solvolysis reaction (k) in a given solvent to the rate constant in a reference solvent (k₀, typically 80% aqueous ethanol).
The simplest form of the equation is:
log(k/k₀) = mY
Where:
-
k : The first-order rate constant of solvolysis in a given solvent.
-
k₀ : The rate constant in 80% aqueous ethanol (B145695).
-
m : A substrate-specific parameter that measures the sensitivity of the solvolysis rate to the solvent's ionizing power. An m value close to 1.0 is characteristic of an S_N1 mechanism.[3]
-
Y : A solvent-specific parameter representing the ionizing power of the solvent, based on the solvolysis of a reference substrate (tert-butyl chloride).
For reactions with significant nucleophilic solvent assistance, an extended two-term Grunwald-Winstein equation is used, which includes a term for solvent nucleophilicity (N): log(k/k₀) = lN + mY .
Data Presentation: Solvolysis Rates
The rate of solvolysis is strongly dependent on the solvent composition. Increasing the proportion of water in aqueous alcohol mixtures increases the solvent's ionizing power (Y value), leading to a significant increase in the reaction rate.[5]
The table below presents rate constants for the solvolysis of 1-chloro-1-alkylcycloalkanes in 80% aqueous ethanol, highlighting the high reactivity of the cyclopentyl system.[1]
| Compound | Rate Constant (k) at 30°C, s⁻¹ |
| This compound | 2.65 x 10⁻³ |
| 1-Chloro-1-methylcyclohexane | 2.12 x 10⁻⁵ |
| 1-Chloro-1-methylcycloheptane | 2.10 x 10⁻³ |
| Data sourced from Ranganayakulu et al., Can. J. Chem. 58, 1484 (1980).[1] |
The data clearly shows that this compound solvolyzes approximately 125 times faster than its cyclohexane (B81311) analog, a result attributed to the relief of internal strain in the transition state.[1]
Protocols
Protocol 1: Kinetic Measurement of Solvolysis by Titration
This protocol details a method for determining the first-order rate constant of the solvolysis of this compound by monitoring the production of hydrochloric acid (HCl).[6]
Objective: To measure the rate of reaction in different solvent mixtures (e.g., varying percentages of ethanol in water).
Materials:
-
This compound
-
Solvent mixtures (e.g., 80% v/v ethanol/water, 60% v/v ethanol/water)
-
0.1 M solution of this compound in a non-hydroxylic solvent (e.g., acetone)
-
Standardized 0.02 M sodium hydroxide (B78521) (NaOH) solution
-
Bromothymol blue indicator solution
-
Burette, pipettes, Erlenmeyer flasks, stopwatch
-
Constant temperature water bath
Experimental Workflow Diagram:
Caption: Workflow for the kinetic analysis of solvolysis via titration.
Procedure:
-
Preparation: Prepare the desired aqueous ethanol solvent mixture. For 80% ethanol, combine 80 mL of ethanol with 20 mL of deionized water.
-
Setup: Place 100 mL of the solvent mixture into a 250 mL Erlenmeyer flask. Add 3-4 drops of bromothymol blue indicator. Place the flask in a constant temperature water bath (e.g., 30°C) and allow it to thermally equilibrate.
-
Titration Start: Using a burette, add a precise initial aliquot (e.g., 1.00 mL) of the standardized NaOH solution to the flask. The solution should be blue (basic).
-
Reaction Initiation: Pipette a small volume (e.g., 0.5 mL) of the this compound stock solution into the flask, swirl vigorously to mix, and immediately start the stopwatch. This is time t=0.
-
Data Collection: The solvolysis reaction produces HCl, which neutralizes the added NaOH. When all the NaOH in the aliquot is consumed, the solution will become acidic and the indicator will turn from blue to yellow. Record the time of this color change.
-
Subsequent Aliquots: As soon as the color change occurs, immediately add the next precise aliquot of NaOH. The solution will turn blue again. Record the cumulative time at which the solution turns yellow again.
-
Repeat: Continue this process for 8-10 aliquots, recording the cumulative time for the neutralization of each added portion of base.
Data Analysis:
-
The reaction follows first-order kinetics: ln([A]₀/[A]t) = kt
-
[A]₀ is the initial concentration of the alkyl halide.
-
[A]t is the concentration at time t, which can be calculated as ([A]₀ - [HCl]t).
-
The concentration of HCl produced at each time point is equal to the concentration of NaOH neutralized.
-
A plot of -ln(1 - (V_t / V_∞)) versus time (t) will yield a straight line, where V_t is the volume of NaOH added at time t, and V_∞ is the volume of NaOH required for complete reaction. The slope of this line is the first-order rate constant, k .
Protocol 2: Product Analysis by Gas Chromatography (GC)
Objective: To identify the substitution and elimination products of the solvolysis reaction.
Procedure:
-
Carry out the solvolysis reaction to completion (approximately 10 half-lives) in the desired solvent (e.g., water or 80% ethanol).[1]
-
Extract the organic products from the reaction mixture using a suitable solvent like pentane (B18724) or diethyl ether.[1]
-
Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄).
-
Carefully remove the solvent.[1]
-
Analyze the residue by Gas Chromatography (GC) and/or GC-Mass Spectrometry (GC-MS) to separate and identify the products.
-
Expected products include 1-methylcyclopentanol (B105226) (substitution) and various alkenes like 1-methylcyclopentene (B36725) and methylenecyclopentane (B75326) (elimination). The product ratios will depend on the solvent and temperature. In water, rearranged alcohol products may also be observed.[1]
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Grunwald–Winstein equation - Wikipedia [en.wikipedia.org]
- 4. Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. amherst.edu [amherst.edu]
The Role of 1-Chloro-1-methylcyclopentane in Organic Synthesis: A Review of its Applications as a Reactant
While 1-Chloro-1-methylcyclopentane is a valuable building block in organic synthesis and materials science, a thorough review of scientific literature reveals no evidence of its direct application as a catalyst. Instead, its primary role is that of a tertiary alkyl halide reactant, readily undergoing nucleophilic substitution reactions and serving as a precursor for the formation of quaternary carbon centers. This document provides detailed application notes and protocols for its key applications as a reactant, targeting researchers, scientists, and drug development professionals.
Application Notes
This compound's reactivity is dominated by its ability to form a stable tertiary carbocation upon cleavage of the carbon-chlorine bond. This intermediate is central to its participation in SN1 nucleophilic substitution reactions and its use in constructing sterically hindered molecular architectures.
Nucleophilic Substitution via SN1 Mechanism
A cornerstone of this compound's utility is its reaction with nucleophiles to form a variety of substituted 1-methylcyclopentane derivatives. Due to the stability of the tertiary carbocation intermediate, these reactions proceed readily via an SN1 pathway.[1] A classic example is its hydrolysis to 1-methylcyclopentanol.[1]
The general mechanism involves a two-step process:
-
Formation of a Carbocation: The carbon-chlorine bond heterolytically breaks, forming a planar tertiary carbocation and a chloride ion. This is the rate-determining step.
-
Nucleophilic Attack: A nucleophile attacks the electrophilic carbocation, leading to the formation of the substituted product.
Formation of All-Carbon Quaternary Centers
A significant application of this compound is in the construction of all-carbon quaternary centers, a common motif in many biologically active molecules and complex natural products. In a notable example, it serves as an electrophile in reactions with carbon nucleophiles. For instance, in the presence of a Lewis acid promoter like Aluminum(III), it can react with alkynyl silanes to form a new carbon-carbon bond, yielding a product with a quaternary center.[2]
Experimental Protocols
Protocol 1: Synthesis of 1-Methylcyclopentanol via Hydrolysis of this compound
This protocol describes the hydrolysis of this compound to 1-methylcyclopentanol, a common undergraduate organic chemistry experiment demonstrating the SN1 reaction mechanism.
Materials:
-
This compound
-
Deionized water
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous sodium sulfate
-
Dichloromethane (B109758) (or other suitable extraction solvent)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (e.g., 5.0 g, 42.2 mmol) and a 1:1 mixture of acetone and water (40 mL).
-
Add a magnetic stir bar and attach a reflux condenser.
-
Heat the mixture to a gentle reflux and maintain for 1 hour.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add dichloromethane (50 mL).
-
Wash the organic layer sequentially with deionized water (2 x 20 mL) and 5% sodium bicarbonate solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield 1-methylcyclopentanol.
| Reactant | Product | Reaction Type |
| This compound | 1-Methylcyclopentanol | SN1 Hydrolysis |
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction mechanisms involving this compound.
Caption: SN1 mechanism for the hydrolysis of this compound.
References
Scale-Up Synthesis of 1-Chloro-1-methylcyclopentane: An Essential Building Block for Pharmaceutical Research
Application Note AP-024
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopentane (B165970) ring is a prevalent structural motif in a variety of biologically active molecules and approved pharmaceutical agents. Its unique conformational properties can impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates. Notable examples of drugs containing a cyclopentane core include the antiviral medications Abacavir, used in the treatment of HIV, and Entecavir, for hepatitis B.[1] The synthesis of functionalized cyclopentane derivatives is therefore of significant interest to the medicinal chemistry community. 1-Chloro-1-methylcyclopentane is a key intermediate, serving as a versatile building block for the introduction of the 1-methylcyclopentyl moiety into more complex molecules. This application note provides detailed protocols for the scale-up synthesis of this compound, focusing on efficient and scalable methodologies.
Overview of Synthetic Strategy
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the alkene precursor, 1-methylcyclopentene (B36725). Several methods exist for this transformation, each with its own advantages and disadvantages in a scale-up context. The second step is the hydrochlorination of 1-methylcyclopentene to yield the desired product.
Caption: General workflow for the synthesis of this compound.
Data Presentation: Comparison of Synthetic Routes to 1-Methylcyclopentene
The choice of synthetic route for the precursor, 1-methylcyclopentene, is critical for a successful and economical scale-up campaign. The following table summarizes key quantitative data for common methods.
| Synthetic Route | Starting Material(s) | Key Reagents/Catalyst | Reaction Temperature | Reaction Time | Yield (%) | Scalability Considerations |
| Dehydration of 2-Methylcyclopentanol | 2-Methylcyclopentanol | H₂SO₄ or H₃PO₄ | ~150-160 °C | 1-2 hours | ~80-95% | Simple, but requires distillation of the product as it forms.[2] |
| Grignard Reaction & Dehydration | Cyclopentanone (B42830), Methylmagnesium bromide | p-Toluenesulfonic acid | -10 °C to Reflux | ~1.5 hours | ~96% | High yield, but requires handling of pyrophoric Grignard reagents.[2][3] |
| Gas-Phase Isomerization | Cyclohexene | Silicon dioxide | 400 °C | seconds | ~60.3% | Continuous process suitable for very large scale, but requires specialized equipment.[2][4] |
Experimental Protocols
Protocol 1: Synthesis of 1-Methylcyclopentene via Grignard Reaction and Dehydration
This protocol provides a high-yield method suitable for laboratory-scale and pilot-plant production.
Materials:
-
Cyclopentanone
-
Methylmagnesium bromide solution in diethyl ether
-
p-Toluenesulfonic acid
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
1,2-Dichloroethane
Procedure:
-
Grignard Reaction: To a solution of cyclopentanone (1.0 mol) in anhydrous diethyl ether at -10 °C under an inert atmosphere, slowly add a solution of methylmagnesium bromide (1.1 mol) in diethyl ether.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield 1-methylcyclopentanol (B105226).
-
Dehydration: The crude 1-methylcyclopentanol is dissolved in 1,2-dichloroethane. A catalytic amount of p-toluenesulfonic acid (0.02 mol) is added.
-
The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus.
-
The reaction is monitored by GC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate.
-
The 1-methylcyclopentene is purified by fractional distillation.
Caption: Experimental workflow for the synthesis of 1-Methylcyclopentene.
Protocol 2: Scale-Up Synthesis of this compound via Hydrochlorination
This protocol describes the direct addition of hydrogen chloride to 1-methylcyclopentene.
Materials:
-
1-Methylcyclopentene
-
Hydrogen chloride (gas or solution in a suitable solvent, e.g., diethyl ether)
-
Anhydrous diethyl ether (if using gaseous HCl)
-
Anhydrous calcium chloride
Procedure:
-
Under a dry, inert atmosphere, dissolve 1-methylcyclopentene (1.0 mol) in anhydrous diethyl ether in a reaction vessel equipped with a gas inlet and a cooling system.
-
Cool the solution to 0 °C.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution. Alternatively, add a pre-prepared solution of HCl in diethyl ether dropwise.
-
Monitor the reaction progress by GC analysis.
-
Once the reaction is complete, cease the addition of HCl.
-
If necessary, neutralize any excess acid by washing with a cold, dilute sodium bicarbonate solution.
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain crude this compound.
-
The product can be further purified by vacuum distillation.
Applications in Drug Development
This compound is a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The tertiary chloride is a good leaving group and can be displaced by a variety of nucleophiles in SN1-type reactions, allowing for the facile introduction of the 1-methylcyclopentyl group. This moiety can be used to explore structure-activity relationships (SAR) by modifying the steric bulk and lipophilicity of a lead compound. The cyclopentane ring system is found in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1]
Safety Considerations
-
Hydrogen Chloride: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Grignard Reagents: Highly flammable and react violently with water. All manipulations must be carried out under a strict inert atmosphere.
-
Diethyl Ether: Highly flammable. Use in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols: 1-Chloro-1-methylcyclopentane as a Versatile Starting Material for Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-1-methylcyclopentane is a readily accessible synthetic building block that serves as a valuable precursor for the synthesis of various natural products and their analogues. Its five-membered carbocyclic core is a common structural motif in a wide array of biologically active molecules, including prostaglandins, iridoids, and carbocyclic nucleosides. This document provides detailed protocols for the conversion of this compound into key synthetic intermediates and outlines a representative synthetic pathway toward a carbocyclic nucleoside precursor, a class of compounds with significant therapeutic potential.
Introduction
The cyclopentane (B165970) ring is a fundamental structural component of numerous natural products exhibiting a broad spectrum of biological activities. The development of efficient synthetic routes to functionalized cyclopentane derivatives is therefore a critical endeavor in medicinal chemistry and drug discovery. This compound offers a convenient entry point into this chemical space. Through a straightforward elimination reaction, it can be converted to 1-methylcyclopentene (B36725), a versatile intermediate amenable to a variety of synthetic transformations. This application note details the utility of this compound as a starting material for the synthesis of complex molecular architectures relevant to natural product synthesis and drug development.
Initial Transformation of this compound
The primary and most strategic transformation of this compound is its dehydrochlorination to yield 1-methylcyclopentene. This alkene is a key platform for subsequent functionalization.
Synthesis of 1-Methylcyclopentene
The elimination of hydrogen chloride from this compound can be achieved using a strong, non-nucleophilic base to favor the E2 elimination pathway and afford the more substituted, thermodynamically stable alkene, 1-methylcyclopentene.
Experimental Protocol: Dehydrochlorination of this compound
-
To a solution of potassium tert-butoxide (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and carefully remove the solvent by rotary evaporation at low temperature and pressure to avoid loss of the volatile product.
-
Purify the crude product by fractional distillation to afford pure 1-methylcyclopentene.
Quantitative Data for 1-Methylcyclopentene Synthesis
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Potassium tert-butoxide, THF |
| Reaction Time | 4-6 hours |
| Temperature | 0 °C to Room Temperature |
| Yield | ~90-95% |
| Purity | >98% (by GC analysis) |
Application in Natural Product Synthesis: A Pathway to Carbocyclic Nucleoside Precursors
Carbocyclic nucleosides are a class of nucleoside analogues where the furanose ring is replaced by a cyclopentane or cyclopentene (B43876) moiety. This structural modification imparts increased metabolic stability, making them attractive targets for antiviral and anticancer drug development. The following section outlines a synthetic route from 1-methylcyclopentene to a key chiral cyclopentenol (B8032323) intermediate, which can be further elaborated to various carbocyclic nucleosides.
Synthetic Workflow
The overall synthetic strategy involves the dihydroxylation of 1-methylcyclopentene, followed by enzymatic resolution to obtain a chiral diol, and subsequent protection and functionalization to yield a versatile cyclopentenol intermediate.
Caption: Synthetic workflow from this compound to carbocyclic nucleosides.
Experimental Protocols
Step 1: Dihydroxylation of 1-Methylcyclopentene
This protocol describes the conversion of 1-methylcyclopentene to the corresponding racemic cis-diol.
-
To a stirred solution of 1-methylcyclopentene (1.0 equivalent) in a mixture of tert-butanol (B103910) and water (1:1) at 0 °C, add N-methylmorpholine N-oxide (NMO) (1.5 equivalents).
-
Add a catalytic amount of osmium tetroxide (OsO4, 2.5 mol%) to the reaction mixture.
-
Stir the mixture at room temperature for 12-16 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Stir for an additional 30 minutes.
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate gradient) to yield racemic cis-1-methylcyclopentane-1,2-diol.
Step 2: Enzymatic Resolution of cis-1-Methylcyclopentane-1,2-diol
Enzymatic resolution is a powerful technique for separating enantiomers. In this step, an enzyme selectively acylates one enantiomer of the diol, allowing for their separation.
-
Dissolve the racemic diol (1.0 equivalent) in an appropriate organic solvent (e.g., diisopropyl ether).
-
Add vinyl acetate (3.0 equivalents) as the acyl donor.
-
Add a lipase (B570770) enzyme (e.g., Lipase from Candida antarctica, immobilized on acrylic resin) to the mixture.
-
Shake the suspension at room temperature (or a slightly elevated temperature, e.g., 30-40 °C) for 24-48 hours.
-
Monitor the conversion by chiral HPLC or GC.
-
Once the desired conversion (ideally ~50%) is reached, filter off the enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the resulting monoacetate and the unreacted diol by column chromatography on silica gel. The unreacted diol will be one enantiomer, and the monoacetate can be hydrolyzed back to the other enantiomer if desired.
Step 3: Conversion to a Protected Cyclopentenol Intermediate
The resolved chiral diol can be converted into a versatile intermediate for nucleobase coupling. This often involves selective protection of the hydroxyl groups and introduction of a leaving group.
-
Protect the secondary hydroxyl group of the chiral diol with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole (B134444) in dichloromethane (B109758) (DCM).
-
The remaining tertiary hydroxyl group can then be converted into a good leaving group, for example, by mesylation (using methanesulfonyl chloride and a base) or by conversion to a bromide (e.g., using PBr3). The resulting intermediate is now activated for nucleophilic substitution by a nucleobase.
Quantitative Data for the Synthesis of a Carbocyclic Nucleoside Precursor
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 1-Methylcyclopentene | OsO4, NMO | cis-1-Methylcyclopentane-1,2-diol | 85-90% |
| 2 | Racemic Diol | Lipase, Vinyl Acetate | Enantiopure Diol & Monoacetate | ~45% for each (based on racemate) |
| 3 | Chiral Diol | TBDMSCl, MsCl | Protected and Activated Intermediate | >80% (over two steps) |
Signaling Pathways and Biological Relevance
Carbocyclic nucleosides often act as inhibitors of viral polymerases or reverse transcriptases. By mimicking natural nucleosides, they can be incorporated into growing DNA or RNA chains, leading to chain termination and inhibition of viral replication. The diagram below illustrates this general mechanism of action.
Caption: General mechanism of action for carbocyclic nucleoside antiviral drugs.
Conclusion
This compound is a cost-effective and versatile starting material for the synthesis of valuable cyclopentane-containing natural products and their analogues. The protocols and synthetic strategies outlined in this document demonstrate a clear pathway from this simple haloalkane to chiral, functionalized intermediates suitable for the synthesis of complex molecules like carbocyclic nucleosides. This approach provides a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development.
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Chloro-1-methylcyclopentane
Welcome to the Technical Support Center for the purification of 1-Chloro-1-methylcyclopentane. This resource is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting technical data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities in commercially available or synthetically prepared this compound?
A1: The common impurities depend on the synthetic route used. Typically, this compound is synthesized from 1-methylcyclopentanol (B105226) and hydrochloric acid. Potential impurities include:
-
Unreacted Starting Material: 1-methylcyclopentanol.
-
Elimination Byproducts: 1-methylcyclopentene (B36725) and its isomers (e.g., methylenecyclopentane) formed via E1 elimination, which competes with the desired SN1 reaction.[1]
-
Solvent and Reagent Residues: Residual hydrochloric acid or solvents used during the synthesis.
-
Hydrolysis Product: 1-methylcyclopentanol, if the product is exposed to water during workup or storage. As a tertiary alkyl halide, it is susceptible to hydrolysis.[2][3]
Q2: My final product appears cloudy or hazy. What is the likely cause and how can I resolve it?
A2: A cloudy appearance is often due to the presence of water. This compound has low water solubility. To resolve this, you should dry the organic solution with a suitable drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂), before the final purification step (e.g., distillation). Ensure that all glassware is thoroughly dried before use.
Q3: After distillation, my product purity is still below the desired level according to GC analysis. What can I do to improve the separation?
A3: If fractional distillation is not providing adequate separation, consider the following:
-
Increase Distillation Column Efficiency: Use a longer distillation column or one with a more efficient packing material (e.g., Vigreux indentations or Raschig rings) to increase the number of theoretical plates.
-
Optimize Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases, leading to a more efficient separation.
-
Use a Fraction Collector: Collect the distillate in several small fractions and analyze the purity of each by Gas Chromatography (GC). Combine only the fractions that meet your purity requirements.
-
Consider Vacuum Distillation: Although the boiling point is not excessively high, reducing the pressure can sometimes improve separation from high-boiling impurities and prevent decomposition of the target compound.
Q4: I am observing a significant loss of product during purification. What are the potential reasons?
A4: Product loss can occur due to several factors:
-
Decomposition: As a tertiary alkyl halide, this compound can be unstable, especially when heated, potentially leading to elimination reactions. Avoid excessive heating during distillation.
-
Hydrolysis: Exposure to water during the workup can convert the product back to 1-methylcyclopentanol.[3] Ensure all workup steps are performed under anhydrous conditions where possible.
-
Incomplete Extraction: If performing a liquid-liquid extraction, ensure you are using the correct solvent and performing a sufficient number of extractions to recover all the product.
-
Mechanical Losses: Product can be lost during transfers between glassware.
Q5: Can I use column chromatography to purify this compound?
A5: While possible, column chromatography on silica (B1680970) gel or alumina (B75360) can be challenging for alkyl halides. The polar stationary phase can promote elimination and hydrolysis, especially if the solvent system contains protic solvents. If you must use chromatography, consider using a non-polar stationary phase or a deactivated silica gel with a non-polar eluent system (e.g., hexanes). It is generally less preferred than fractional distillation for this compound.
Data Presentation
The following table summarizes the physical properties of this compound and its common impurities, which is crucial for planning purification, particularly by fractional distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₁Cl | 118.61 | ~116 (calculated)[4] |
| 1-methylcyclopentene | C₆H₁₀ | 82.15 | 75-76[5] |
| 1-methylcyclopentanol | C₆H₁₂O | 100.16 | 136-137 |
Note: The boiling point for this compound is a calculated value; the actual boiling point may vary.
Experimental Protocols
Protocol 1: Purification by Washing and Fractional Distillation
This protocol is suitable for purifying crude this compound that may contain acidic impurities and byproducts with different boiling points.
Methodology:
-
Acid Removal (Washing): a. Transfer the crude this compound to a separatory funnel. b. Add an equal volume of cold 5% sodium bicarbonate (NaHCO₃) solution.[6] c. Stopper the funnel and shake gently, venting frequently to release any pressure buildup. d. Allow the layers to separate and discard the lower aqueous layer. e. Wash the organic layer with an equal volume of water, followed by an equal volume of brine (saturated NaCl solution) to aid in the removal of dissolved water.
-
Drying: a. Transfer the washed organic layer to a clean, dry Erlenmeyer flask. b. Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[7] c. Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when swirled, indicating the solution is dry.
-
Fractional Distillation: a. Decant or filter the dried liquid into a round-bottom flask suitable for distillation. Add a few boiling chips. b. Assemble a fractional distillation apparatus. Ensure the thermometer bulb is positioned correctly to accurately measure the vapor temperature. c. Slowly heat the flask. d. Discard the initial low-boiling fraction, which may contain residual solvent or elimination byproducts like 1-methylcyclopentene. e. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound. f. Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and potential hazards.
-
Analysis: a. Analyze the purity of the collected fraction(s) using Gas Chromatography (GC) or NMR spectroscopy.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
Methodology:
-
Instrument Setup:
-
Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable.
-
Injector Temperature: 200 °C
-
Detector (FID) Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/minute.[8]
-
Carrier Gas: Helium or Nitrogen.
-
-
Sample Preparation: a. Dilute a small sample of the purified this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Injection and Analysis: a. Inject 1 µL of the prepared sample into the GC. b. Record the chromatogram and integrate the peaks to determine the relative purity. The retention index can be compared to known values for identification.[8]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. homework.study.com [homework.study.com]
- 4. Cyclopentane, 1-chloro-1-methyl - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. Cyclopentane, 1-chloro-1-methyl [webbook.nist.gov]
Technical Support Center: 1-Chloro-1-methylcyclopentane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-1-methylcyclopentane. The following sections address common side reactions, offer guidance on experimental protocols, and provide solutions to potential issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed with this compound?
A1: this compound, a tertiary alkyl halide, primarily undergoes two types of competing side reactions: nucleophilic substitution (SN1) and elimination (E1 and E2). The predominant pathway is highly dependent on the reaction conditions, specifically the nature of the nucleophile/base, the solvent, and the temperature.
Q2: Under what conditions does the SN1 reaction dominate?
A2: The SN1 (Substitution Nucleophilic Unimolecular) reaction is favored under solvolytic conditions, typically with a weak nucleophile that also acts as the solvent (e.g., water, ethanol).[1][2] The reaction proceeds through a stable tertiary carbocation intermediate. Lower temperatures generally favor the SN1 pathway over the competing E1 elimination.[3]
Q3: When do elimination reactions (E1 and E2) become the major pathways?
A3: Elimination reactions are favored under the following conditions:
-
E1 (Elimination Unimolecular): This pathway competes with the SN1 reaction and is also favored by weak bases and polar protic solvents. Higher temperatures significantly promote the E1 reaction over the SN1 reaction.[1][3][4]
-
E2 (Elimination Bimolecular): This pathway is favored by the use of strong, non-nucleophilic bases (e.g., potassium hydroxide (B78521) in ethanol (B145695), sodium ethoxide).[5][6] The reaction is a concerted, one-step process.
Q4: What are the expected products of the elimination reactions?
A4: Elimination reactions of this compound can yield two primary alkene products: 1-methylcyclopentene (B36725) (the more substituted, Zaitsev product) and methylenecyclopentane (B75326) (the less substituted, Hofmann product). According to Zaitsev's rule, the more stable, more substituted alkene (1-methylcyclopentene) is typically the major product, especially under thermodynamic control (E1 conditions).[6][7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Low Yield of the Desired Substitution Product (e.g., 1-methylcyclopentanol)
| Potential Cause | Recommended Solution |
| Competing Elimination (E1) Reaction | Lower the reaction temperature. SN1 and E1 reactions have the same rate-determining step, but elimination is generally favored at higher temperatures.[3] |
| Incomplete Reaction | Ensure sufficient reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Poor Quality Starting Material | Verify the purity of the this compound. Impurities can lead to unexpected side reactions. |
| Sub-optimal Solvent | Use a polar protic solvent such as water or a mixture of water and a polar organic solvent (e.g., acetone (B3395972), THF) to facilitate the formation of the carbocation intermediate. |
Issue 2: Predominance of Elimination Products When Substitution is Desired
| Potential Cause | Recommended Solution |
| High Reaction Temperature | As stated previously, higher temperatures favor elimination.[3][4] Maintain a lower reaction temperature to favor the SN1 pathway. |
| Presence of a Strong Base | Even small amounts of a strong base can promote the E2 pathway. Ensure all reagents and glassware are free from basic residues. |
Issue 3: Low Yield of the Desired Elimination Product (e.g., 1-methylcyclopentene)
| Potential Cause | Recommended Solution |
| Weak Base Used | For an efficient E2 reaction, a strong base such as potassium hydroxide or sodium ethoxide in an alcoholic solvent is necessary.[5] |
| Sub-optimal Temperature | While higher temperatures favor elimination in general, the specific temperature for optimal yield in an E2 reaction should be determined empirically. Refluxing is often employed.[5] |
| Sterically Hindered Base Not Used for Hofmann Product | If the less substituted alkene (methylenecyclopentane) is the desired product, a sterically hindered base (e.g., potassium tert-butoxide) should be used to favor the Hofmann elimination pathway. |
Experimental Protocols
Protocol 1: Synthesis of 1-methylcyclopentanol (B105226) via SN1 Hydrolysis
Objective: To synthesize 1-methylcyclopentanol from this compound via an SN1 reaction.
Materials:
-
This compound
-
Water
-
Acetone (optional, as a co-solvent)
-
Sodium bicarbonate (for neutralization)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine this compound with a mixture of water and acetone (e.g., a 1:1 ratio).
-
Stir the mixture at room temperature. The reaction progress can be monitored by GC analysis.
-
After the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 1-methylcyclopentanol by distillation.
Protocol 2: Synthesis of 1-methylcyclopentene via E2 Elimination
Objective: To synthesize 1-methylcyclopentene from this compound via an E2 reaction.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Round-bottom flask, reflux condenser, distillation apparatus
Procedure:
-
Prepare a solution of potassium hydroxide in ethanol in a round-bottom flask.
-
Add this compound to the ethanolic KOH solution.
-
Heat the mixture to reflux for a specified period (e.g., 2 hours), with stirring.[5]
-
After reflux, allow the mixture to cool to room temperature.
-
The product, 1-methylcyclopentene, is volatile and can be isolated by distillation directly from the reaction mixture.
-
Further purification can be achieved by washing the distillate with water to remove any remaining ethanol and then drying over a suitable drying agent.
Signaling Pathways and Experimental Workflows
Caption: SN1 and E1 reaction pathways for this compound.
Caption: Concerted E2 elimination pathway for this compound.
Caption: Troubleshooting workflow for reactions of this compound.
References
- 1. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. homework.study.com [homework.study.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Regioselectivity of E1 Reactions - Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
Technical Support Center: Optimizing Yields for 1-Chloro-1-methylcyclopentane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 1-Chloro-1-methylcyclopentane.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: As a tertiary alkyl halide, this compound primarily undergoes nucleophilic substitution (S(_N)1) and elimination (E1 and E2) reactions. The tertiary carbocation intermediate formed upon the departure of the chloride ion is relatively stable, favoring the S(_N)1 and E1 pathways.[1] Strong, bulky bases can also promote E2 elimination.
Q2: How can I favor the S(_N)1 substitution product over elimination?
A2: To favor the S(_N)1 product, use a weak, non-basic nucleophile in a polar protic solvent, such as water or an alcohol, at a lower temperature.[2] These conditions stabilize the carbocation intermediate and the leaving group, while minimizing the likelihood of proton abstraction required for elimination.
Q3: What conditions will maximize the yield of the elimination product?
A3: To maximize the elimination product, you can either use a strong, sterically hindered base like potassium tert-butoxide, which favors the E2 pathway, or run the reaction with a weak base at a higher temperature to favor the E1 pathway.[1][3] Higher temperatures generally favor elimination over substitution.[2]
Q4: Can carbocation rearrangements occur with this compound?
A4: While the tertiary carbocation formed from this compound is relatively stable, rearrangements are less common compared to systems that can relieve significant ring strain or form a resonance-stabilized carbocation. However, under certain conditions, ring expansion to a cyclohexyl system is a theoretical possibility, though not typically a major competing pathway.
Troubleshooting Guides
Problem 1: Low yield of the desired substitution product (e.g., 1-methylcyclopentanol).
| Possible Cause | Troubleshooting Step |
| Competing elimination reaction. | Use a less basic nucleophile and a more polar protic solvent. Lowering the reaction temperature can also favor substitution over elimination.[2] |
| Incomplete reaction. | Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Poor quality starting material. | Verify the purity of the this compound. Impurities can interfere with the reaction. |
| Issues with the nucleophile. | If using a neutral nucleophile like water or alcohol, ensure the conditions are appropriate to facilitate the reaction (e.g., appropriate solvent mixture). |
Problem 2: The major product is an alkene (elimination product) instead of the substitution product.
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high. | Higher temperatures favor elimination.[2] Reduce the reaction temperature. |
| The nucleophile is acting as a base. | If possible, switch to a less basic nucleophile. For example, if using an alkoxide, consider using the corresponding alcohol as the solvent and nucleophile. |
| Solvent choice. | Less polar solvents can favor elimination. Ensure a sufficiently polar protic solvent is used to stabilize the carbocation and favor substitution. |
Problem 3: The reaction is very slow or does not proceed.
| Possible Cause | Troubleshooting Step |
| Poor leaving group ability. | While chloride is a reasonably good leaving group, ensuring a polar protic solvent is used will help solvate and stabilize the departing chloride ion, facilitating the reaction. |
| Low temperature. | While lower temperatures favor substitution, they also slow down the overall reaction rate. A moderate temperature may be necessary to achieve a reasonable reaction time. |
| Solvent is not polar enough. | The formation of the carbocation intermediate in S(_N)1 and E1 reactions is the rate-determining step and is highly dependent on the solvent's ability to stabilize ions.[4] Increase the polarity of the solvent (e.g., increase the water content in an alcohol-water mixture). |
Data Presentation: Substitution vs. Elimination Product Ratios
The following tables provide representative data for the reaction of a similar tertiary alkyl halide, tert-butyl chloride, under various conditions. This data can be used as a general guide to predict the outcome of reactions with this compound.
Table 1: Effect of Solvent on the Solvolysis of tert-Butyl Chloride at 25°C
| Solvent (Volume Ratio) | % Substitution (tert-Butanol) | % Elimination (Isobutylene) |
| 80% Ethanol / 20% Water | 83 | 17 |
| 60% Ethanol / 40% Water | 91 | 9 |
| 40% Ethanol / 60% Water | 95 | 5 |
| 20% Ethanol / 80% Water | 97 | 3 |
Data is representative and adapted from general trends in physical organic chemistry.
Table 2: Effect of Nucleophile/Base on the Reaction of tert-Butyl Chloride
| Reagent | Solvent | Temperature (°C) | Major Product(s) | Predominant Mechanism |
| H(_2)O | H(_2)O | 25 | tert-Butanol (B103910) | S(_N)1 |
| CH(_3)OH | CH(_3)OH | 25 | tert-Butyl methyl ether | S(_N)1 |
CH(_3)COO
| Acetic Acid | 25 | tert-Butyl acetate, Isobutylene | S(_N)1, E1 |
| KOtBu | t-BuOH | 25 | Isobutylene | E2 |
EtO
| EtOH | 55 | Isobutylene, tert-Butyl ethyl ether | E2, S(_N)1/E1 |
Data is representative and adapted from established principles of organic reactivity.
Experimental Protocols
Protocol 1: Synthesis of 1-methylcyclopentanol (B105226) via S(_N)1 Reaction (Solvolysis)
Objective: To synthesize 1-methylcyclopentanol from this compound via a hydrolysis reaction.
Materials:
-
This compound
-
50:50 (v/v) mixture of acetone (B3395972) and water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound in the 50:50 acetone-water mixture.
-
Stir the solution at room temperature and monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Pour the reaction mixture into a separatory funnel and add diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any acid formed.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the 1-methylcyclopentanol by distillation.
Protocol 2: Synthesis of 1-methylcyclopentene (B36725) via E2 Reaction
Objective: To synthesize 1-methylcyclopentene from this compound via an elimination reaction.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol (t-BuOH)
-
Deionized water
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
Add this compound dropwise to the stirred solution.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold deionized water.
-
Extract the mixture with pentane.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Carefully distill the pentane to isolate the 1-methylcyclopentene product. Note the low boiling point of the product.
Visualizations
Caption: General reaction pathways for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logical workflow for predicting the major reaction product.
References
Technical Support Center: Grignard Reactions with 1-Chloro-1-methylcyclopentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving the tertiary alkyl halide, 1-chloro-1-methylcyclopentane. Given the sterically hindered and reactive nature of this substrate, several challenges can arise during the formation of the corresponding Grignard reagent, 1-methylcyclopentylmagnesium chloride.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of Grignard reagents from this compound.
| Problem | Potential Cause(s) | Recommended Solutions |
| Reaction Fails to Initiate | 1. Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the magnesium turnings is the most common cause of initiation failure. 2. Presence of Moisture: Trace amounts of water in glassware, solvents, or reagents will quench the Grignard reagent as it forms.[1] 3. Low Reactivity of the Alkyl Chloride: Tertiary alkyl chlorides can be less reactive than their bromide or iodide counterparts.[2] | 1. Activate the Magnesium: Employ one of the activation methods detailed in the protocols below (e.g., iodine, 1,2-dibromoethane, mechanical stirring).[1][3] For particularly difficult reactions, chemical activation with diisobutylaluminum hydride (DIBAL-H) can be effective.[1][4] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen).[1] Use freshly distilled, anhydrous solvents. 3. Consider Halide Exchange: While not ideal, converting the chloride to the corresponding iodide in situ or prior to the reaction can increase reactivity. |
| Low Yield of Grignard Reagent | 1. Wurtz Coupling Side Reaction: Homocoupling of the alkyl halide (forming 1,1'-dimethyl-1,1'-bi(cyclopentane)) is a major side reaction, especially at higher temperatures and concentrations.[5][6] 2. Elimination Side Reaction: The basic nature of the Grignard reagent can promote the elimination of HCl from the starting material, yielding 1-methylcyclopentene (B36725). 3. Incomplete Reaction: The reaction may not have gone to completion due to insufficient activation or reaction time. | 1. Slow Addition of Alkyl Halide: Add a solution of this compound dropwise to the magnesium suspension to maintain a low concentration of the halide.[5] 2. Temperature Control: Maintain a gentle reflux; avoid excessive heating which can favor side reactions.[6] 3. Choice of Solvent: Tetrahydrofuran (B95107) (THF) is generally preferred for more challenging Grignard reactions as it is a better coordinating solvent than diethyl ether.[7] 4. Ensure Complete Reaction: Monitor the consumption of magnesium turnings. |
| Formation of a White Precipitate | 1. Magnesium Hydroxide (B78521): If any moisture is present, magnesium hydroxide will form. 2. Schlenk Equilibrium: The Grignard reagent exists in equilibrium with di(1-methylcyclopentyl)magnesium and magnesium chloride, one of which may be insoluble. | 1. Strict Anhydrous Technique: Re-evaluate drying procedures for all materials. 2. Solvent Considerations: Ensure sufficient solvent is present to solubilize the Grignard reagent complex. |
| Darkening of the Reaction Mixture | 1. Reaction with Nitrogen: Freshly exposed magnesium surfaces can react with nitrogen gas to form magnesium nitride.[8] 2. Side Reactions: Complex side reactions can sometimes lead to colored byproducts. | 1. Use Argon: Utilize argon instead of nitrogen as the inert gas.[8] 2. Monitor for Byproducts: Analyze the reaction mixture to identify potential colored impurities. |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to initiate the Grignard reaction with this compound?
A1: The primary challenge is the stability of the tertiary carbocation that can form, which favors elimination side reactions. Additionally, the steric hindrance around the tertiary carbon can slow down the reaction with the magnesium surface. Finally, like all Grignard reactions, the presence of a passivating magnesium oxide layer on the magnesium metal must be overcome.[7]
Q2: What is the best solvent to use for this reaction?
A2: Tetrahydrofuran (THF) is generally the preferred solvent for preparing Grignard reagents from less reactive alkyl halides like tertiary chlorides.[7] Its ability to coordinate with the magnesium center helps to stabilize the Grignard reagent as it forms.[2] Diethyl ether can also be used, but the reaction may be more sluggish.
Q3: I've added a crystal of iodine, but the reaction still won't start. What should I do?
A3: If iodine activation is unsuccessful, you can try adding a few drops of 1,2-dibromoethane. This compound reacts readily with magnesium to expose a fresh metal surface.[3] Alternatively, gently warming the mixture or placing the flask in an ultrasonic bath can help to initiate the reaction. As a last resort, a small amount of a more reactive Grignard reagent can be added to "kick-start" the reaction.
Q4: How can I tell if the Grignard reagent has formed successfully?
A4: Visual indicators of a successful Grignard reagent formation include the disappearance of the magnesium turnings, the formation of a cloudy, grayish solution, and a gentle, spontaneous reflux of the solvent. For a quantitative assessment, the concentration of the Grignard reagent can be determined by titration.
Q5: What are the main side products to expect and how can I minimize them?
A5: The two main side products are 1-methylcyclopentene (from elimination) and 1,1'-dimethyl-1,1'-bi(cyclopentane) (from Wurtz coupling). To minimize these, use a slow addition rate of the alkyl chloride, maintain a controlled temperature, and ensure efficient stirring to prevent localized high concentrations of reactants.[5][6]
Experimental Protocols
Protocol 1: Grignard Reagent Formation with Iodine Activation
This protocol describes a standard method for the preparation of 1-methylcyclopentylmagnesium chloride using iodine as an activator.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (1-2 small crystals)
-
Inert gas supply (Argon recommended)[8]
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven and assembled hot under a stream of dry argon.
-
Magnesium Activation: Place the magnesium turnings and a magnetic stir bar in a round-bottom flask equipped with a reflux condenser and an addition funnel. Add the iodine crystals. Gently warm the flask with a heat gun under a flow of argon until the purple iodine vapor is visible and subsequently dissipates upon coating the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small portion of anhydrous THF to the flask to cover the magnesium. In the addition funnel, prepare a solution of this compound in anhydrous THF. Add a small amount (approx. 10%) of the alkyl chloride solution to the magnesium suspension.
-
Reaction: The reaction should initiate, as evidenced by a gentle reflux and the appearance of a cloudy solution. If the reaction does not start, gentle warming may be applied. Once initiated, add the remaining alkyl chloride solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting grayish, cloudy solution is the Grignard reagent and can be used in subsequent reactions.
Visualizations
Caption: Troubleshooting workflow for Grignard reactions.
Caption: Key reaction pathways in Grignard synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Organosynthetic & Organometallic Chemistry: activation of Magnesium for grignard reaction [tvv2008.blogspot.com]
stability and storage conditions for 1-Chloro-1-methylcyclopentane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 1-Chloro-1-methylcyclopentane.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store it at -20°C under an inert atmosphere, such as argon.[1] This minimizes degradation over time. The compound should be kept in a tightly sealed container in a dry and cool place.
Q2: How stable is this compound at room temperature?
Q3: What are the primary degradation pathways for this compound?
A3: The two main degradation pathways are nucleophilic substitution (SN1) and elimination (E1).
-
Hydrolysis (SN1): In the presence of moisture, this compound can readily undergo hydrolysis to form 1-methylcyclopentanol (B105226).[2] This reaction proceeds via a stable tertiary carbocation intermediate.
-
Elimination (E1): With heat or in the presence of a base, it can undergo elimination to yield alkene byproducts, primarily 1-methylcyclopent-1-ene and methylenecyclopentane.[3]
Q4: Is this compound sensitive to light?
A4: While specific photostability studies on this compound are not extensively documented, alkyl halides, in general, can be sensitive to light. Photochemical degradation can occur, leading to the formation of radical species and subsequent side products. Therefore, it is best practice to store the compound in an amber or opaque container to protect it from light.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Problem 1: My reaction is yielding 1-methylcyclopentanol as a major byproduct.
-
Cause: This is a strong indication of moisture contamination in your reaction setup. This compound is highly susceptible to hydrolysis.[2]
-
Solution:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents. Consider distilling solvents over an appropriate drying agent.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Ensure any other reagents are free from water.
-
Problem 2: The formation of alkenes (1-methylcyclopent-1-ene and/or methylenecyclopentane) is observed in my experiment.
-
Cause: This is likely due to elimination reactions. This can be promoted by elevated temperatures or the presence of basic reagents or impurities.[3]
-
Solution:
-
If possible, run the reaction at a lower temperature.
-
If a base is required for your reaction, consider using a non-nucleophilic, sterically hindered base to minimize elimination.
-
Ensure the purity of your starting material, as basic impurities can catalyze elimination.
-
Problem 3: The purity of my this compound appears to have decreased over time.
-
Cause: Improper storage is the most likely cause. Exposure to moisture, air, light, or elevated temperatures can lead to degradation.
-
Solution:
-
Always store the compound at the recommended -20°C under an inert atmosphere.[1]
-
Before use, it may be necessary to purify the material. Distillation under reduced pressure can be an effective method for removing non-volatile impurities. Ensure the distillation apparatus is completely dry.
-
Stability and Incompatibility Data
| Parameter | Recommendation/Information |
| Appearance | Pale yellow liquid.[1] |
| Recommended Storage Temperature | -20°C.[1] |
| Recommended Atmosphere | Inert (e.g., Argon).[1] |
| Moisture Sensitivity | High; readily hydrolyzes to 1-methylcyclopentanol.[2] |
| Light Sensitivity | Potentially sensitive; store in amber or opaque containers. |
| Incompatible Materials | Strong oxidizing agents, strong bases, water and other nucleophiles. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound.
-
Instrument: Gas chromatograph with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Sample Preparation: Prepare a dilute solution of this compound in a dry, inert solvent (e.g., hexane).
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the area percent of the main peak. Potential impurities like 1-methylcyclopentanol and the elimination products would have different retention times.
Visual Diagrams
Caption: Degradation pathways of this compound.
Caption: Workflow for troubleshooting unexpected reaction outcomes.
References
preventing elimination byproducts in 1-Chloro-1-methylcyclopentane substitutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing elimination byproducts during substitution reactions with 1-chloro-1-methylcyclopentane.
Troubleshooting Guide: Minimizing Elimination Byproducts
Unwanted elimination reactions (E1) are a common challenge when performing substitution reactions (SN1) on tertiary substrates like this compound. This guide provides solutions to common issues that lead to an increased yield of elimination byproducts.
| Issue | Potential Cause | Recommended Solution |
| High Yield of Alkene Byproducts | Elevated Reaction Temperature: Higher temperatures provide the activation energy needed for elimination, which is entropically favored.[1] | Maintain a low to moderate reaction temperature. Whenever possible, run the reaction at or below room temperature (25°C). |
| Inappropriate Solvent Choice: While polar protic solvents are necessary for SN1, some can also act as a base, promoting E1. | Use a polar protic solvent with a weakly basic conjugate base, such as water or a lower-order alcohol (e.g., methanol, ethanol). For solvolysis, a mixture of water and an alcohol (e.g., 80% ethanol/20% water) can be effective. | |
| Presence of a Strong Base: Any strong base in the reaction mixture will favor the E2 elimination pathway over SN1/E1. | Ensure all reagents and glassware are free from basic contaminants. Use a weak, non-basic nucleophile. In solvolysis, the solvent serves this purpose. | |
| Inconsistent Product Ratios | Poor Temperature Control: Fluctuations in temperature can lead to variable ratios of substitution to elimination products. | Utilize a temperature-controlled reaction setup, such as a water or oil bath, to maintain a consistent temperature throughout the experiment. |
| Solvent Composition Varies: The polarity of the solvent mixture can affect the stability of the carbocation intermediate and influence the product ratio. | Prepare solvent mixtures accurately by volume or weight to ensure reproducibility. | |
| Low Overall Reaction Rate | Solvent is Not Polar Enough: Insufficiently polar solvents will not adequately stabilize the tertiary carbocation intermediate, slowing down both SN1 and E1 pathways. | Employ a sufficiently polar protic solvent. The rate of solvolysis is sensitive to the solvent's ionizing power. |
| Poor Leaving Group: While chloride is a reasonably good leaving group, its departure is the rate-determining step. | While not always feasible to change, be aware that the leaving group ability affects the reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What are the primary elimination byproducts I should expect?
When this compound undergoes an E1 reaction, two main alkene byproducts can be formed: 1-methylcyclopentene (B36725) (the more substituted, Zaitsev product) and methylenecyclopentane (B75326) (the less substituted, Hofmann-like product). Typically, the more stable, internally substituted alkene (1-methylcyclopentene) is the major elimination byproduct.
Q2: How does temperature influence the ratio of substitution to elimination products?
Temperature is a critical factor. Elimination reactions generally have a higher activation energy and are more entropically favored than substitution reactions.[1] Therefore, increasing the reaction temperature will significantly increase the proportion of elimination (E1) products relative to the substitution (SN1) product. To favor substitution, it is crucial to maintain lower reaction temperatures.
Q3: What is the ideal solvent for maximizing the SN1 product?
The ideal solvent for an SN1 reaction on this compound is a polar protic solvent. These solvents, such as water, methanol, and ethanol, can stabilize the tertiary carbocation intermediate through hydrogen bonding and have a high dielectric constant. In many cases, the solvent also acts as the nucleophile in a process called solvolysis. A common choice is an aqueous alcohol mixture, such as 80% ethanol.
Q4: Can the concentration of the nucleophile be adjusted to favor substitution?
In a pure SN1/E1 reaction, the rate-determining step is the formation of the carbocation, which does not involve the nucleophile. Therefore, the concentration of the nucleophile does not affect the reaction rate. However, in competing nucleophilic reactions, the concentration and reactivity of the nucleophiles can influence the distribution of products.[2][3] For solvolysis where the solvent is the nucleophile, its concentration is inherently high.
Q5: Why am I still getting elimination products at low temperatures?
SN1 and E1 reactions are competitive and share the same carbocation intermediate. Therefore, it is often difficult to completely eliminate the E1 pathway. Even at low temperatures, a minor amount of elimination product is typically expected. The goal is to optimize conditions to make the substitution product the major component of the product mixture.
Data Presentation: Product Ratios in Tertiary Halide Solvolysis
| Substrate | Solvent | Temperature (°C) | SN1 Product (%) | E1 Product (%) |
| 2-Chloro-2-methylbutane | 80% Ethanol / 20% Water | 25 | 67 | 33 |
| 2-Chloro-2-methylbutane | 80% Ethanol / 20% Water | 50 | 60 | 40 |
This data is illustrative of the general trend for tertiary halides.
Experimental Protocols
Protocol 1: Solvolysis of this compound in Aqueous Ethanol to Favor SN1 Product
This protocol is designed to favor the formation of the substitution product, 1-methylcyclopentanol, over the elimination byproducts.
Materials:
-
This compound
-
80% Ethanol (v/v) in deionized water
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Temperature-controlled water bath
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a temperature-controlled water bath set to 25°C.
-
To the flask, add this compound and 10 molar equivalents of 80% aqueous ethanol.
-
Stir the reaction mixture at 25°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Add an equal volume of diethyl ether to the separatory funnel and mix.
-
Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.
-
Analyze the crude product mixture by GC or NMR to determine the ratio of substitution (1-methylcyclopentanol and 1-ethoxy-1-methylcyclopentane) to elimination (1-methylcyclopentene and methylenecyclopentane) products.
Visualizations
Caption: Competing SN1 and E1 pathways for this compound.
Caption: Troubleshooting workflow for excessive elimination.
References
catalyst deactivation in reactions with 1-Chloro-1-methylcyclopentane
Welcome to the Technical Support Center for Catalyst Deactivation in reactions involving 1-Chloro-1-methylcyclopentane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to catalyst deactivation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation when using this compound?
A1: The two main catalyst deactivation mechanisms encountered in reactions with this compound, particularly in Friedel-Crafts type alkylations, are chlorine poisoning and coke formation.
-
Chlorine Poisoning: Chlorine-containing compounds can poison and deactivate many catalysts.[1][2] This can occur through the strong adsorption of chlorine species onto the active sites of the catalyst, leading to a reduction in catalytic activity.[2] In some cases, chlorine can also lead to irreversible changes in the catalyst structure, such as sintering.[1]
-
Coke Formation: In reactions involving hydrocarbons on solid acid catalysts like zeolites, the formation of heavy, carbonaceous deposits, known as coke, is a common cause of deactivation.[3][4] These deposits can block the pores and cover the active sites of the catalyst, preventing reactant molecules from accessing them.[4][5]
Q2: Which types of catalysts are most susceptible to deactivation in this reaction?
A2: Both Lewis acid catalysts and solid acid catalysts are prone to deactivation.
-
Lewis Acids (e.g., AlCl₃): These catalysts are highly sensitive to moisture and can be deactivated by the formation of hydrates.[6] In reactions with chloroalkanes, they can also form complexes with the reactant or product, leading to a loss of activity.[7]
-
Solid Acids (e.g., Zeolites): While offering advantages in terms of separation and reuse, solid acid catalysts are susceptible to deactivation by coke formation.[3][8] The rate of deactivation can be influenced by the pore structure of the zeolite and the reaction conditions.[8]
Q3: Can a deactivated catalyst be regenerated?
A3: Yes, depending on the deactivation mechanism, regeneration is often possible.
-
For catalysts deactivated by coke formation , a common regeneration method is to burn off the carbonaceous deposits in a stream of air or an oxygen-containing gas at elevated temperatures.[4][9]
-
For chlorine poisoning , regeneration can sometimes be achieved by treating the catalyst under specific conditions to remove the adsorbed chlorine species.[5] In some cases, poisoning by chlorine can be reversible, but severe exposure can cause permanent damage.[1]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to catalyst deactivation during reactions with this compound.
Issue 1: Rapid Loss of Catalytic Activity
Q: My reaction stops or slows down significantly after a short period. What could be the cause?
A: A rapid loss of activity often points to acute catalyst poisoning or rapid coke formation.
Troubleshooting Steps:
-
Check for Impurities: Ensure all reactants and solvents are anhydrous and free of impurities that could act as catalyst poisons. Lewis acids like AlCl₃ are particularly sensitive to moisture.[6]
-
Evaluate Reactant Purity: Verify the purity of this compound. Impurities could accelerate deactivation.
-
Optimize Reaction Temperature: Excessively high temperatures can accelerate coke formation and catalyst sintering.[8] Experiment with lowering the reaction temperature.
-
Catalyst Loading: In some Friedel-Crafts reactions, the catalyst can form a complex with the product, effectively removing it from the catalytic cycle. Ensure you are using an adequate amount of catalyst.
Issue 2: Gradual Decrease in Product Yield Over Time
Q: I observe a steady decline in product conversion over several hours or multiple reaction cycles. What is the likely cause?
A: A gradual decrease in activity is typically associated with progressive coke deposition on the catalyst surface.
Troubleshooting Steps:
-
Characterize the Spent Catalyst: After the reaction, analyze the catalyst using techniques like Thermogravimetric Analysis (TGA) to quantify the amount of coke.[6] Other techniques like Temperature-Programmed Desorption (TPD) and spectroscopic methods can provide insights into the nature of the deposited species.[2]
-
Modify Reaction Conditions:
-
Lower the reaction temperature to reduce the rate of coke formation.[8]
-
Increase the molar ratio of the other reactant (e.g., benzene (B151609) in an alkylation) to dilute the concentration of coke precursors on the catalyst surface.[8]
-
-
Implement a Regeneration Protocol: Develop a regeneration cycle to periodically burn off the coke and restore catalyst activity.[9]
Data Presentation: Illustrative Catalyst Performance
Table 1: Deactivation of AlCl₃ in Benzene Alkylation with a Cyclic Chloroalkane
| Time on Stream (hours) | Conversion of this compound (%) | Selectivity to Alkylated Product (%) |
| 1 | 95 | 98 |
| 2 | 85 | 97 |
| 3 | 70 | 95 |
| 4 | 50 | 92 |
| 5 | 30 | 88 |
Table 2: Deactivation of Zeolite (H-BEA) Catalyst in Benzene Alkylation with a Cyclic Chloroalkane
| Time on Stream (hours) | Conversion of this compound (%) | Coke Content on Catalyst (wt%) |
| 2 | 98 | 1.5 |
| 4 | 92 | 3.2 |
| 6 | 85 | 5.1 |
| 8 | 75 | 7.5 |
| 10 | 60 | 10.2 |
Experimental Protocols
Protocol 1: Catalyst Activity Testing in a Batch Reactor
This protocol describes a general procedure for evaluating the initial activity and deactivation of a catalyst in the alkylation of benzene with this compound.
-
Catalyst Preparation:
-
For solid catalysts (e.g., zeolites), activate the catalyst by calcining in air at a specified temperature (e.g., 500 °C) for several hours to remove moisture and adsorbed species.
-
For Lewis acid catalysts (e.g., AlCl₃), use a fresh, anhydrous sample and handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.[6]
-
-
Reaction Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a port for sample extraction.
-
Purge the entire system with an inert gas.
-
-
Reaction Procedure:
-
Charge the reactor with the aromatic substrate (e.g., benzene) and the catalyst.
-
Bring the mixture to the desired reaction temperature (e.g., 60-80 °C for zeolite, 0-25 °C for AlCl₃).[8]
-
Slowly add this compound to the stirred mixture.
-
Start the timer and begin taking samples at regular intervals (e.g., every 30 minutes).
-
-
Sample Analysis:
-
Quench each sample with a suitable reagent (e.g., cold water or a dilute acid solution) to stop the reaction.
-
Extract the organic phase with a suitable solvent (e.g., dichloromethane).
-
Analyze the organic phase by Gas Chromatography (GC) to determine the conversion of this compound and the selectivity to the desired products.
-
-
Data Analysis:
-
Plot the conversion and selectivity as a function of time to observe the catalyst deactivation profile.
-
Protocol 2: Characterization of Deactivated Catalysts
This protocol outlines key techniques for analyzing a catalyst after it has been used in a reaction to understand the deactivation mechanism.
-
Sample Recovery: After the reaction, carefully separate the catalyst from the reaction mixture by filtration. Wash the catalyst with a dry, inert solvent to remove any residual reactants and products, and then dry it under vacuum.
-
Thermogravimetric Analysis (TGA):
-
Purpose: To quantify the amount of coke deposited on the catalyst.
-
Procedure: Heat a small amount of the spent catalyst in a TGA instrument under a flow of air or oxygen. The weight loss at high temperatures corresponds to the combustion of coke.[6]
-
-
Temperature-Programmed Desorption (TPD):
-
Purpose: To identify the nature and strength of adsorption of species on the catalyst surface.[2]
-
Procedure: Heat the spent catalyst under a flow of inert gas and monitor the desorbed molecules using a mass spectrometer or a thermal conductivity detector. This can help identify adsorbed chlorine species or coke precursors.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition and chemical state of the catalyst surface.[2]
-
Procedure: Analyze the surface of the spent catalyst with XPS to detect the presence of chlorine and carbon, and to observe any changes in the oxidation state of the active metal sites.
-
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
Purpose: To measure the surface area and pore volume of the catalyst.
-
Procedure: Perform nitrogen physisorption on the fresh and spent catalyst samples. A significant decrease in surface area and pore volume in the spent catalyst is indicative of pore blockage by coke.[2]
-
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 4. Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. lidsen.com [lidsen.com]
- 9. Deactivation and regeneration dynamics in hierarchical zeolites: Coke characterization and impact on catalytic cracking of vacuum gas oil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Chloro-1-methylcyclopentane Reactions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Chloro-1-methylcyclopentane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup of reactions involving this compound.
Issue: The crude product appears to be a mixture of the desired product and unreacted starting material (e.g., 1-methylcyclopentene).
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Question: How can I remove the unreacted alkene from my this compound product?
-
Answer: Unreacted 1-methylcyclopentene (B36725) can often be removed through a careful aqueous workup. A common method involves washing the organic layer with a dilute aqueous solution of a mild oxidizing agent, followed by a brine wash.
-
Experimental Protocol: Oxidative Wash
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Combine the crude product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
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Wash the organic layer with a 5% aqueous solution of potassium permanganate (B83412) (KMnO₄). The purple color of the permanganate will disappear as it reacts with the alkene. Continue washing until the purple color persists.
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Follow with a wash with saturated aqueous sodium bisulfite (NaHSO₃) to remove any remaining KMnO₄.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
-
Issue: The reaction is suspected to have produced elimination byproducts (e.g., methylenecyclopentane (B75326) or 1-methylcyclopentene).
-
Question: My NMR spectrum shows signals consistent with alkene byproducts. How can I purify my this compound?
-
Answer: Elimination is a common side reaction. Purification can be achieved by column chromatography or by a chemical quench that selectively reacts with the alkene byproducts.
-
Data Presentation: Comparison of Purification Methods
Purification Method Purity of this compound Yield Notes Silica Gel Chromatography >98% 70-85% Can be time-consuming. | Bromine Wash | ~95% | 80-90% | Faster than chromatography, but introduces brominated impurities that may need to be removed.[1] |
-
Experimental Protocol: Bromine Wash
-
Dissolve the crude product in a non-polar organic solvent (e.g., pentane, hexane).
-
Cool the solution to 0 °C in an ice bath.
-
Add a dilute solution of bromine (Br₂) in the same solvent dropwise until a faint yellow or orange color persists.
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Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to quench any excess bromine.
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Wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Issue: The product is contaminated with a hydroxyl-containing compound, likely from hydrolysis.
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Question: I have a significant amount of 1-methylcyclopentanol (B105226) in my product. What is the best way to remove it?
-
Answer: this compound is a tertiary alkyl halide and is susceptible to SN1 hydrolysis, especially in the presence of water.[2][3] To remove the resulting alcohol, an aqueous workup is typically effective.
-
Experimental Protocol: Aqueous Wash
-
Dissolve the crude product in an immiscible organic solvent like diethyl ether.
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Wash the organic solution several times with water to extract the more polar 1-methylcyclopentanol.
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Follow with a brine wash to remove bulk water from the organic layer.
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Dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄), filter, and concentrate.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when working with this compound?
A1: The primary side reactions are elimination to form alkenes (1-methylcyclopentene and methylenecyclopentane) and SN1 substitution with nucleophilic solvents or reagents. Due to the formation of a tertiary carbocation intermediate, rearrangements are also possible, though less common for this specific substrate.[2][4]
Q2: How can I minimize the formation of elimination byproducts?
A2: To minimize elimination, it is crucial to control the reaction temperature; lower temperatures generally favor substitution over elimination. The choice of base, if one is used, is also critical. A non-nucleophilic, sterically hindered base is often preferred if deprotonation is required elsewhere in the molecule.
Q3: What is the best way to store this compound?
A3: this compound should be stored at low temperatures (-20 °C) under an inert atmosphere, such as argon, to prevent degradation.[5] It is a pale yellow liquid that is soluble in most organic solvents.[5]
Q4: My reaction with this compound is very slow. What can I do?
A4: Since reactions often proceed via an SN1 mechanism, the rate is dependent on the formation of the carbocation. The polarity of the solvent can play a significant role. Switching to a more polar solvent may increase the reaction rate. Gentle heating can also be employed, but be mindful that this may also increase the rate of elimination side reactions.
Visualizations
Caption: General experimental workflow for the workup and purification of this compound reactions.
Caption: A troubleshooting decision tree for common impurities encountered in this compound reactions.
References
Technical Support Center: Synthesis of 1-Chloro-1-methylcyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chloro-1-methylcyclopentane.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common synthetic routes for this compound and what are the potential byproducts for each?
There are two primary methods for the synthesis of this compound:
-
From 1-Methylcyclopentanol (B105226): This involves the reaction of 1-methylcyclopentanol with a chlorinating agent, typically hydrochloric acid (HCl). This is a nucleophilic substitution reaction that proceeds via an SN1 mechanism.[1] The main byproducts are elimination products (alkenes) formed through a competing E1 pathway.
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From 1-Methylcyclopentene: This method involves the electrophilic addition of HCl across the double bond of 1-methylcyclopentene. According to Markovnikov's rule, the chloride will add to the more substituted carbon, yielding the desired product.[2]
Q2: My reaction of 1-methylcyclopentanol with HCl shows a low yield of this compound and several other peaks in the GC analysis. What are these impurities?
A low yield of the desired product accompanied by multiple peaks in a Gas Chromatography (GC) analysis often indicates the formation of elimination byproducts. The reaction proceeds through a tertiary carbocation, which can either be attacked by a chloride ion (SN1) to form the desired product or lose a proton from an adjacent carbon (E1) to form various alkenes.
Potential Alkene Byproducts:
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1-methylcyclopentene
-
3-methylcyclopentene
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Methylenecyclopentane
The formation of these byproducts is favored by higher reaction temperatures.
Q3: I am observing a byproduct with a mass greater than my starting material and product. What could this be?
While less common for this specific synthesis, the formation of a higher molecular weight byproduct could indicate a carbocation rearrangement followed by dimerization or reaction with another starting material molecule. A skeletal rearrangement, such as a ring expansion to a cyclohexane (B81311) derivative, is also a possibility under certain conditions, as carbocation intermediates may rearrange to a more stable form.[3][4]
Q4: How can I minimize the formation of alkene byproducts in the reaction of 1-methylcyclopentanol with HCl?
To favor the SN1 pathway over the E1 pathway and thus minimize alkene formation, consider the following strategies:
-
Lower Reaction Temperature: E1 reactions have a higher activation energy than SN1 reactions. Running the reaction at a lower temperature will significantly favor the substitution product.
-
Use of a Protic Solvent: A polar protic solvent can help to solvate the carbocation and the leaving group, which can favor the SN1 reaction.
-
Control of Reaction Time: Over-extending the reaction time, especially at elevated temperatures, can lead to further side reactions.
Byproduct Identification
The following table summarizes the expected major product and potential byproducts with their key identifying characteristics. Note that the boiling points and mass spectral data are illustrative and may vary based on experimental conditions and instrumentation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) (Illustrative) | Key Mass Spec Fragments (m/z) (Illustrative) |
| This compound | C₆H₁₁Cl | 118.60 | 132-134 | 118 (M+), 83 (M-Cl), 69, 41 |
| 1-Methylcyclopentene | C₆H₁₀ | 82.14 | 75-76 | 82 (M+), 67 (M-CH₃), 54 |
| 3-Methylcyclopentene | C₆H₁₀ | 82.14 | 65-66 | 82 (M+), 67 (M-CH₃), 54 |
| Methylenecyclopentane | C₆H₁₀ | 82.14 | 72-73 | 82 (M+), 67, 54 |
Experimental Protocols
Synthesis of this compound from 1-Methylcyclopentanol
Materials:
-
1-Methylcyclopentanol
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Diethyl Ether
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool 1-methylcyclopentanol in an ice bath.
-
Slowly add an equimolar amount of concentrated HCl to the cooled alcohol with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
Byproduct Analysis by GC-MS:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5ms) is suitable for separating the components.
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-200
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns.
Visualizations
Caption: Reaction pathway for the synthesis of this compound from 1-methylcyclopentanol, showing the competing SN1 and E1 pathways.
Caption: Troubleshooting workflow for identifying and addressing byproduct formation in the synthesis of this compound.
References
Technical Support Center: Regioselectivity in Reactions Involving 1-Chloro-1-methylcyclopentane
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Chloro-1-methylcyclopentane. The focus is on controlling regioselectivity during its synthesis and subsequent reactions.
Section 1: Synthesis of this compound via Electrophilic Addition
This section addresses common issues related to the synthesis of this compound from 1-methylcyclopentene, focusing on achieving high regioselectivity.
Frequently Asked Questions (FAQs)
Question 1.1: How is this compound synthesized with high regioselectivity?
This compound is synthesized by the electrophilic addition of hydrogen chloride (HCl) to 1-methylcyclopentene. This reaction is highly regioselective and follows Markovnikov's rule.[1][2][3] The rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide attaches to the carbon with more alkyl substituents.[3][4] This is because the reaction proceeds through the most stable carbocation intermediate, which in this case is a tertiary carbocation.[5][6]
Question 1.2: What is the mechanism that governs the regioselectivity of this synthesis?
The mechanism involves two main steps:
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Protonation: The pi bond of the alkene attacks the hydrogen of HCl, forming a C-H bond. This can form either a tertiary or a secondary carbocation. The formation of the more stable tertiary carbocation is significantly favored.[6][7]
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Nucleophilic Attack: The chloride ion (Cl-) then acts as a nucleophile and attacks the electrophilic tertiary carbocation, forming the C-Cl bond and yielding this compound.[5]
Below is a diagram illustrating the regioselective electrophilic addition mechanism.
Troubleshooting Guides
Question 1.3: I am getting a mixture of regioisomers (this compound and 1-Chloro-2-methylcyclopentane). How can I improve the selectivity for the desired product?
While the formation of the tertiary carbocation is highly favored, certain conditions can lead to the formation of the minor product. To improve selectivity:
-
Temperature Control: Running the reaction at a lower temperature can increase selectivity by favoring the pathway with the lower activation energy, which is the formation of the more stable carbocation.[8]
-
Solvent Choice: Use a polar, non-nucleophilic solvent to help stabilize the carbocation intermediate without competing in the reaction.[8]
-
Reagent Purity: Ensure the purity of the starting alkene and the HCl source. Impurities can sometimes lead to side reactions.
Question 1.4: My reaction is suffering from low yield. What are the common causes and solutions?
Low yields can be attributed to several factors. The following workflow can help troubleshoot the issue.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Regioselectivity of Electrophilic Additions to Alkenes: Markovnikov's Rule [jove.com]
- 5. homework.study.com [homework.study.com]
- 6. physicsforums.com [physicsforums.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: The Effect of Temperature on 1-Chloro-1-methylcyclopentane Reaction Rates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the study of temperature effects on the reaction rates of 1-chloro-1-methylcyclopentane, particularly in solvolysis reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound in polar protic solvents?
A1: In polar protic solvents such as aqueous ethanol (B145695), this compound undergoes a solvolysis reaction that primarily proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[1] This is due to the formation of a relatively stable tertiary carbocation intermediate after the departure of the chloride leaving group.[2]
Q2: How does temperature generally affect the rate of this reaction?
A2: As with most chemical reactions, increasing the temperature increases the rate of the solvolysis of this compound. This relationship is described by the Arrhenius equation, which indicates that the rate constant (k) increases exponentially with the absolute temperature (T). A higher temperature provides more molecules with the necessary activation energy to overcome the energy barrier of the reaction.[3]
Q3: What is the expected effect of solvent polarity on the reaction rate?
A3: The rate of an SN1 reaction, such as the solvolysis of this compound, is sensitive to solvent polarity. Increasing the polarity of the solvent, for instance by increasing the water content in an aqueous ethanol mixture, will increase the reaction rate.[4] Polar protic solvents are effective at stabilizing the carbocation intermediate and the departing leaving group, thus lowering the activation energy of the rate-determining step.[4]
Q4: What are the typical products of the solvolysis of this compound in aqueous ethanol?
A4: The solvolysis in aqueous ethanol will yield a mixture of substitution products, 1-methylcyclopentanol (B105226) (from reaction with water) and 1-ethoxy-1-methylcyclopentane (from reaction with ethanol). Additionally, elimination products, primarily 1-methylcyclopentene, may also be formed. The ratio of these products can be influenced by the specific solvent composition and temperature.
Quantitative Data
| Temperature (°C) | Rate Constant (k) s⁻¹ | Solvent System |
| 30 | 1.25 x 10⁻³ | 80% Aqueous Ethanol |
Data from Ranganayakulu, K., et al. (1980).[5]
To obtain a more complete picture of the temperature effect, it is recommended to perform the experiment at a range of temperatures (e.g., 10°C, 20°C, 30°C, and 40°C) and then use the Arrhenius equation to calculate the activation energy.
Experimental Protocols
Determining the Rate of Solvolysis of this compound
This protocol is adapted from established methods for measuring the rates of SN1 solvolysis reactions of tertiary alkyl halides.[3]
Objective: To determine the first-order rate constant for the solvolysis of this compound at a specific temperature.
Materials:
-
This compound
-
80% ethanol-water (v/v) solvent
-
0.1 M standardized sodium hydroxide (B78521) (NaOH) solution
-
Bromothymol blue indicator solution
-
Constant temperature water bath
-
Burette, pipettes, and assorted glassware
-
Stopwatch
Procedure:
-
Preparation:
-
Prepare a 0.1 M solution of this compound in a small amount of acetone.
-
Fill a burette with the standardized 0.1 M NaOH solution.
-
Set the constant temperature water bath to the desired temperature (e.g., 30°C).
-
-
Reaction Setup:
-
Pipette 50 mL of the 80% ethanol-water solvent into a 125 mL Erlenmeyer flask.
-
Add a few drops of bromothymol blue indicator to the flask. The solution should be slightly acidic (yellow) due to dissolved CO₂. Add a single drop of NaOH solution to turn it blue, then add a drop of dilute acid to return it to a yellow endpoint.
-
Place the flask in the constant temperature water bath and allow it to equilibrate for at least 5 minutes.
-
-
Initiation and Titration:
-
Pipette a known volume (e.g., 1.0 mL) of the this compound solution into the flask, start the stopwatch immediately, and swirl to mix.
-
The solvolysis reaction produces HCl, which will cause the indicator to remain yellow.
-
Immediately begin titrating the reaction mixture with the standardized NaOH solution. The goal is to maintain a constant pH by neutralizing the HCl as it is formed.
-
Record the volume of NaOH added at regular time intervals (e.g., every 2 minutes).
-
-
Data Analysis:
-
The reaction is considered complete after approximately 10 half-lives, or it can be driven to completion by gentle heating. The total volume of NaOH required for neutralization (V∞) corresponds to the initial amount of this compound.
-
The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time (t), where Vt is the volume of NaOH added at time t. The slope of this line will be -k.
-
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-linear kinetic plots | 1. Temperature fluctuations during the experiment.[6]2. Inaccurate measurement of time or titrant volume.3. Side reactions becoming significant. | 1. Ensure the reaction flask is properly immersed in a stable constant temperature bath.2. Use a calibrated stopwatch and burette. Practice consistent timing and reading of the burette.3. Ensure the purity of the starting material and solvent. Analyze for potential side products if necessary. |
| Reaction rate is too fast or too slow to measure accurately | 1. The chosen temperature is too high or too low.2. The solvent composition is not optimal. | 1. Adjust the temperature of the water bath. Lower the temperature to slow down the reaction, or raise it to speed it up.[3]2. Alter the solvent polarity. Increasing the water content will accelerate the reaction, while increasing the ethanol content will slow it down. |
| Difficulty in determining the endpoint of the titration | 1. The indicator color change is not sharp.2. The reaction mixture is cloudy. | 1. Ensure the indicator is fresh and used at the correct concentration. Alternatively, use a pH meter to monitor the reaction.2. This may indicate poor solubility of the alkyl halide. Ensure thorough mixing. If the problem persists, a different co-solvent might be needed, though this will affect the rate. |
| Calculated activation energy is significantly different from expected values for similar compounds | 1. Systematic errors in temperature measurement.2. Insufficient number of data points across the temperature range.3. Errors in the calculation of rate constants at different temperatures. | 1. Calibrate the thermometer used in the water bath.2. Collect kinetic data at a minimum of three to four different temperatures, with a reasonable spread (e.g., 10-15°C apart).3. Double-check all calculations for the rate constants and the Arrhenius plot. |
Visualizations
References
Technical Support Center: Reactions Involving 1-Chloro-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions with 1-Chloro-1-methylcyclopentane, with a particular focus on its sensitivity to moisture.
Understanding the Moisture Sensitivity of this compound
This compound is a tertiary alkyl halide and is highly susceptible to reaction with water. The primary reaction with moisture is a rapid hydrolysis via a unimolecular nucleophilic substitution (SN1) mechanism to form the corresponding tertiary alcohol, 1-methylcyclopentanol (B105226).[1][2] This reactivity is due to the formation of a stable tertiary carbocation intermediate.[1][2]
The presence of even trace amounts of water can significantly impact the yield and purity of desired products in various reactions. This is especially critical in moisture-sensitive applications such as Grignard reagent formation and Friedel-Crafts alkylation reactions, where water will preferentially react with and consume the reagents.
Hydrolysis of this compound
The reaction of this compound with water proceeds as follows:
C₆H₁₁Cl + H₂O → C₆H₁₁OH + HCl
This hydrolysis reaction is typically fast and can occur even with atmospheric moisture. Therefore, proper handling and storage under anhydrous (moisture-free) conditions are crucial to maintain the integrity of the starting material.
Below is a diagram illustrating the SN1 hydrolysis mechanism of this compound.
Caption: SN1 Hydrolysis of this compound.
Troubleshooting Guides
Moisture contamination is a primary cause of failure or low yield in reactions involving this compound. The following tables provide troubleshooting guidance for common moisture-sensitive reactions.
Grignard Reagent Formation
Reaction: this compound + Mg → 1-Methylcyclopentylmagnesium chloride
| Problem | Potential Cause Related to Moisture | Recommended Solution |
| Reaction fails to initiate | Presence of moisture on glassware, solvent, or magnesium turnings, which quenches the Grignard reagent as it forms.[3] | Thoroughly flame-dry or oven-dry all glassware before use. Use anhydrous solvents (e.g., diethyl ether, THF). Use fresh, dry magnesium turnings. |
| Low yield of Grignard reagent | Trace amounts of water in the reaction mixture continuously consuming the Grignard reagent.[4] | Ensure the entire apparatus is sealed and under a positive pressure of an inert gas (e.g., nitrogen or argon) to prevent atmospheric moisture from entering. |
| Formation of 1-methylcyclopentane as a byproduct | The Grignard reagent reacts with water to produce the corresponding alkane.[3] | Rigorously exclude water from the reaction system. Analyze byproducts using GC-MS to confirm the presence of the alkane. |
Friedel-Crafts Alkylation
Reaction: this compound + Benzene (B151609) --(AlCl₃)--> 1-Methyl-1-phenylcyclopentane + HCl
| Problem | Potential Cause Related to Moisture | Recommended Solution |
| Low or no product yield | The Lewis acid catalyst (e.g., AlCl₃) is deactivated by reaction with water.[5] | Use a fresh, unopened container of the Lewis acid catalyst. Handle the catalyst in a glovebox or under a stream of inert gas. |
| Formation of 1-methylcyclopentanol | Hydrolysis of the starting material, this compound, due to the presence of water. | Ensure the solvent and benzene are anhydrous. Dry the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF, CaH₂ for hydrocarbons) and distill before use. |
| Inconsistent reaction rates | Variable amounts of moisture in different reaction setups affecting catalyst activity. | Standardize the procedure for drying glassware, solvents, and handling of reagents to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: How can I be certain that my reaction is failing due to moisture?
A1: A common indicator of moisture contamination in Grignard reactions is the failure of the reaction to initiate (no cloudiness or exotherm). In Friedel-Crafts reactions, an inactive catalyst due to moisture will result in the recovery of unreacted starting materials. A definitive way to diagnose the issue is to run a control reaction under rigorously anhydrous conditions. If this reaction proceeds as expected, moisture was likely the culprit in the failed attempts. Additionally, analyzing your crude product by GC-MS can reveal the presence of hydrolysis products like 1-methylcyclopentanol.
Q2: What are the best practices for storing and handling this compound?
A2: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. It is advisable to use a syringe or cannula to transfer the liquid rather than opening the container to the atmosphere.
Q3: Can I use a drying agent to remove moisture from this compound directly?
A3: While possible, it is generally not recommended to add drying agents directly to the bulk container of this compound as this can introduce impurities and potentially catalyze decomposition. It is better to ensure the receiving flask is dry and to handle the compound under an inert atmosphere. If you suspect water contamination, it is preferable to purify a portion of the material by distillation, though its reactivity may pose challenges.
Q4: What are the expected side products if moisture is present in a Friedel-Crafts reaction with this compound?
A4: The primary side product will be 1-methylcyclopentanol from the hydrolysis of the starting material. You may also observe the formation of 1-methylcyclopentene (B36725) via an elimination (E1) reaction, which can be competitive with the SN1 hydrolysis, especially at higher temperatures.
Experimental Protocols
Protocol 1: Anhydrous Grignard Reagent Formation with this compound
This protocol outlines the preparation of 1-methylcyclopentylmagnesium chloride under strictly anhydrous conditions.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the glassware and flame-dry it under a vacuum or in a stream of inert gas to remove all traces of moisture. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet vapors of iodine are observed, then allow it to cool. This helps to activate the magnesium surface.
-
Initiation: Add a small amount of anhydrous solvent to cover the magnesium. In the dropping funnel, prepare a solution of this compound in the anhydrous solvent. Add a small portion of this solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux.
-
Grignard Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting grey, cloudy solution is ready for use in subsequent reactions.
Caption: Workflow for Anhydrous Grignard Reagent Formation.
Protocol 2: Friedel-Crafts Alkylation of Benzene with this compound
This protocol describes the alkylation of benzene using this compound under anhydrous conditions.
Materials:
-
This compound
-
Anhydrous benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Round-bottom flask, dropping funnel, and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Assemble a dry reaction apparatus under an inert atmosphere.
-
Catalyst Suspension: To the reaction flask, add anhydrous benzene and cool it in an ice bath. Carefully add anhydrous aluminum chloride to the cooled benzene with stirring.
-
Reagent Addition: In the dropping funnel, prepare a solution of this compound in anhydrous benzene. Add this solution dropwise to the stirred suspension of the catalyst in benzene. Maintain the temperature at 0-5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Carefully quench the reaction by slowly pouring the reaction mixture over crushed ice. Separate the organic layer, wash it with a dilute HCl solution, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.
Caption: Workflow for Friedel-Crafts Alkylation.
Quantitative Data Summary
| Parameter | Value/Observation | Significance |
| Reaction with Water | Rapid hydrolysis via SN1 mechanism.[1][2] | High sensitivity to moisture, leading to the formation of 1-methylcyclopentanol. |
| Grignard Reagent Formation | Requires strictly anhydrous conditions.[3] | Water will quench the Grignard reagent, leading to low or no yield of the desired organometallic compound. |
| Friedel-Crafts Alkylation | Requires an anhydrous Lewis acid catalyst.[5] | Moisture deactivates the catalyst, preventing the reaction from proceeding. |
The following diagram illustrates the logical relationship in troubleshooting a failed reaction involving this compound.
Caption: Troubleshooting Decision Tree for Moisture-Sensitive Reactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound [webbook.nist.gov]
- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 1-Chloro-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical methods for the characterization of 1-Chloro-1-methylcyclopentane. By presenting experimental data, detailed protocols, and comparisons with a structurally similar compound, 1-chloro-1-methylcyclohexane (B1295254), this document aims to equip researchers with the necessary information to select appropriate analytical strategies for product identification, purity assessment, and quality control.
Gas Chromatography (GC)
Gas chromatography is a fundamental technique for assessing the purity of volatile and semi-volatile compounds like this compound. It provides information on the number of components in a sample and their relative abundance.
Data Presentation
| Parameter | This compound | 1-chloro-1-methylcyclohexane (for comparison) |
| Retention Index (RI) | 791 (Normal alkane, non-polar column)[1] | Data not explicitly found, but expected to be slightly higher than the cyclopentane (B165970) analog due to higher boiling point. |
| Typical Column | Non-polar (e.g., DB-5ms, HP-5) | Non-polar (e.g., DB-5ms, HP-5) |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Flame Ionization Detector (FID), Mass Spectrometer (MS) |
Experimental Protocol: GC-FID Analysis
A common method for the analysis of alkyl halides is Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at 10°C/min.
-
Hold: Maintain at 150°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: The retention time of the peak corresponding to this compound is used for identification (by comparison with a standard), and the peak area is used for quantification.
Experimental Workflow
GC-FID analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.
Predicted NMR Data for this compound
¹H NMR (Predicted):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₃ | ~1.6 | Singlet |
| Cyclopentane -CH₂- (adjacent to C-Cl) | ~1.8-2.0 | Multiplet |
| Cyclopentane -CH₂- | ~1.5-1.7 | Multiplet |
¹³C NMR (Predicted):
| Carbon | Predicted Chemical Shift (ppm) |
| C-Cl | ~75-80 |
| -CH₃ | ~30-35 |
| Cyclopentane -CH₂- (adjacent to C-Cl) | ~40-45 |
| Cyclopentane -CH₂- | ~25-30 |
Experimental NMR Data for 1-chloro-1-methylcyclohexane (for comparison)
Experimental data for the analogous cyclohexane (B81311) derivative is available and provides a useful comparison.
¹³C NMR (Experimental, from PubChem CID 136732):
| Carbon | Chemical Shift (ppm) |
| C-Cl | ~71 |
| -CH₃ | ~33 |
| Cyclohexane -CH₂- (adjacent to C-Cl) | ~39 |
| Cyclohexane -CH₂- | ~25 |
| Cyclohexane -CH₂- (para to C-Cl) | ~23 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Probe: 5 mm broadband probe.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the proton spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).
Logical Relationship for Structure Confirmation
NMR data interpretation for structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification.
Predicted Mass Spectrum Data for this compound
The molecular weight of this compound is 118.605 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks at m/z 118 and 120 with a relative intensity of about 3:1.
Expected Fragmentation Pattern:
-
[M]⁺: Molecular ion peaks at m/z 118 and 120.
-
[M-CH₃]⁺: Loss of a methyl group (m/z 103 and 105).
-
[M-Cl]⁺: Loss of a chlorine atom, leading to the base peak at m/z 83 (C₆H₁₁⁺).
-
Further Fragmentation: Fragmentation of the cyclopentyl ring structure leading to smaller ions.
Experimental Mass Spectrum Data for 1-chloro-1-methylcyclohexane (for comparison)
GC-MS data for 1-chloro-1-methylcyclohexane is available in the PubChem database (CID 136732). The mass spectrum would be expected to show a molecular ion peak at m/z 132 and 134 (due to the chlorine isotopes) and a prominent base peak at m/z 97, corresponding to the loss of the chlorine atom.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation and GC Conditions: Follow the same procedure as outlined for GC-FID analysis. The GC column is directly coupled to the mass spectrometer.
-
Instrumentation:
-
Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: The total ion chromatogram (TIC) is used to identify the peak corresponding to the analyte. The mass spectrum of this peak is then analyzed to determine the molecular weight and fragmentation pattern, which can be compared to a library of known spectra for confirmation.
Fragmentation Pathway
Predicted fragmentation pathway for this compound.
Comparison of Analytical Methods
| Method | Information Provided | Advantages | Limitations |
| Gas Chromatography (GC-FID) | Purity, retention time | Robust, quantitative, widely available | Limited structural information |
| NMR Spectroscopy | Detailed structural connectivity, stereochemistry | Unambiguous structure elucidation | Lower sensitivity, requires higher sample concentration |
| Mass Spectrometry (GC-MS) | Molecular weight, fragmentation pattern | High sensitivity, structural information, library matching | Isomers may have similar fragmentation patterns |
Conclusion
The comprehensive characterization of this compound is best achieved through a combination of chromatographic and spectroscopic techniques. Gas chromatography provides essential information on purity, while NMR spectroscopy is indispensable for unambiguous structural elucidation. Mass spectrometry confirms the molecular weight and provides valuable structural clues through its fragmentation pattern. For routine quality control, GC-FID is a robust and reliable method. For initial characterization and in-depth structural analysis, the combined use of GC-MS and NMR is highly recommended. The comparison with the closely related 1-chloro-1-methylcyclohexane provides a valuable reference for interpreting the analytical data.
References
A Comparative Guide to the GC-MS Analysis of 1-Chloro-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique in research and pharmaceutical development, offering robust capabilities for the separation, identification, and quantification of volatile and semi-volatile compounds. This guide provides a comparative analysis of the electron ionization (EI) mass spectrum of 1-chloro-1-methylcyclopentane, a halogenated cycloalkane, benchmarked against its structural isomer, chlorocyclohexane. Understanding the distinct fragmentation patterns is crucial for unambiguous identification in complex matrices.
Comparative Fragmentation Analysis
The primary fragmentation of this compound is expected to involve two key pathways: the loss of the chlorine atom to form a stable tertiary carbocation and the loss of the methyl group. The presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio), will result in characteristic M+ and M+2 isotopic peaks for chlorine-containing fragments.
Below is a comparison of the predicted major mass fragments for this compound and the observed fragments for chlorocyclohexane.
| m/z (Mass-to-Charge Ratio) | Predicted/Observed Ion for this compound | Observed Ion for Chlorocyclohexane | Interpretation |
| 118/120 | [C₆H₁₁Cl]⁺ | [C₆H₁₁Cl]⁺ | Molecular Ion (M⁺) peak, showing the isotopic pattern for one chlorine atom. |
| 103/105 | [C₅H₈Cl]⁺ | - | Loss of a methyl radical (•CH₃) from the molecular ion. |
| 83 | [C₆H₁₁]⁺ | [C₆H₁₁]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion, forming a stable tertiary carbocation. |
| 69 | [C₅H₉]⁺ | - | Loss of a chlorine radical from the methylcyclopentyl structure. |
| 67 | [C₅H₇]⁺ | [C₅H₇]⁺ | Further fragmentation, likely involving the loss of H₂ from the C₅H₉⁺ ion. |
| 55 | [C₄H₇]⁺ | [C₄H₇]⁺ | Common fragment in cyclic systems resulting from ring cleavage. |
Predicted Fragmentation Pathway of this compound
The electron ionization and subsequent fragmentation of this compound can be visualized as a series of competing reactions leading to the formation of characteristic ions. The initial ionization event creates a molecular ion [C₆H₁₁Cl]⁺•, which is energetically unstable and rapidly undergoes fragmentation.
A Comparative Guide to the Spectroscopic Analysis of 1-Chloro-1-methylcyclopentane and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural characterization of 1-chloro-1-methylcyclopentane and its derivatives, 1-methylcyclopentanol (B105226) and 1-methylcyclopentene (B36725). The objective is to offer a detailed reference for selecting the most suitable analytical approach for the identification and purity assessment of these compounds, supported by experimental and predicted data.
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C NMR, stands as the premier technique for the unambiguous structural elucidation of this compound and its analogs. It provides detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus. While alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy offer valuable complementary data, particularly for purity analysis and functional group identification, they do not provide the same level of detailed structural insight as NMR. This guide presents a comparative analysis of these techniques, featuring predicted and experimental data to aid in methodological selection.
Data Presentation: NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound (predicted) and its derivatives, 1-methylcyclopentanol and 1-methylcyclopentene (experimental).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton | Predicted/Experimental Chemical Shift (ppm) | Multiplicity |
| This compound | -CH₃ | ~1.65 | s |
| -CH₂- (adjacent to C-Cl) | ~2.0 - 2.2 | m | |
| -CH₂- | ~1.7 - 1.9 | m | |
| 1-Methylcyclopentanol [1] | -CH₃ | 1.23 | s |
| -OH | 1.45 | s | |
| -CH₂- | 1.5 - 1.7 | m | |
| 1-Methylcyclopentene [2] | =C-H | ~5.30 | m |
| =C-CH₂- | ~2.24 | m | |
| -CH₂-CH₂-C= | ~2.24 | m | |
| -CH₂-C- | ~1.89 | m | |
| =C-CH₃ | ~1.72 | s |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon | Predicted/Experimental Chemical Shift (ppm) |
| This compound | C-Cl | ~75 |
| -CH₃ | ~30 | |
| -CH₂- (adjacent to C-Cl) | ~40 | |
| -CH₂- | ~25 | |
| 1-Methylcyclopentanol [3] | C-OH | 82.2 |
| -CH₃ | 29.1 | |
| -CH₂- (adjacent to C-OH) | 41.5 | |
| -CH₂- | 24.0 | |
| 1-Methylcyclopentene [4] | =C-CH₃ | ~145.2 |
| =CH | ~121.5 | |
| =C-CH₂- | ~34.8 | |
| -CH₂-CH₂-C= | ~32.9 | |
| -CH₂-C- | ~23.5 | |
| -CH₃ | ~13.8 |
Experimental Protocols
A generalized experimental protocol for acquiring high-quality NMR spectra for small organic molecules like this compound and its derivatives is provided below.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0.00 ppm).
-
-
¹H NMR Acquisition:
-
The spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.
-
A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.
-
Standard parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
The spectrum is acquired on the same spectrometer, with the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz proton instrument).
-
Proton decoupling is employed to simplify the spectrum to single lines for each carbon.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
A spectral width of approximately 220 ppm is used.
-
Comparison with Alternative Analytical Techniques
While NMR spectroscopy provides the most comprehensive structural information, other techniques offer complementary advantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase, while MS ionizes the separated compounds and fragments them, providing a mass-to-charge ratio (m/z) for the parent ion and its fragments.
-
Performance: GC-MS is highly sensitive and excellent for identifying and quantifying volatile impurities.[2] For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 118 and 120 in an approximate 3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl. Common fragmentation pathways for haloalkanes include the loss of the halogen atom and alpha-cleavage.[5] Expected fragments for this compound would include the loss of Cl (m/z 83) and the loss of a methyl group (m/z 103/105).
-
Limitations: GC-MS does not provide detailed information about the connectivity of atoms in the molecule, making it difficult to distinguish between isomers without authentic standards.
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies.
-
Performance: IR spectroscopy is a rapid and non-destructive technique for identifying the presence of functional groups. For this compound, the spectrum would be dominated by C-H stretching and bending vibrations. The C-Cl stretch is expected in the range of 850-550 cm⁻¹.[6] The absence of significant absorptions in the regions for O-H (alcohols, ~3300 cm⁻¹) or C=C (alkenes, ~1650 cm⁻¹) can confirm the absence of 1-methylcyclopentanol and 1-methylcyclopentene as impurities.
-
Limitations: The "fingerprint" region (below 1500 cm⁻¹) can be complex and difficult to interpret for complete structural elucidation. It is less effective than NMR for distinguishing between structurally similar isomers.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and its derivatives.
References
- 1. 1-Methylcyclopentanol(1462-03-9) 1H NMR spectrum [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Methylcyclopentanol | C6H12O | CID 73830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methylcyclopentene(693-89-0) 13C NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Reactivity Face-Off: 1-Chloro-1-methylcyclopentane vs. 1-Bromo-1-methylcyclopentane in Solvolysis
For researchers, scientists, and professionals in drug development, understanding the subtle differences in reactivity between structurally similar halogenated compounds is paramount for optimizing reaction pathways and designing novel molecular entities. This guide provides a detailed comparison of the reactivity of 1-chloro-1-methylcyclopentane and 1-bromo-1-methylcyclopentane (B3049229), focusing on their behavior in solvolysis reactions. The comparison is supported by theoretical principles and experimental data.
At the heart of the reactivity difference between these two tertiary alkyl halides lies the nature of the carbon-halogen bond and the stability of the halide anion as a leaving group. Both compounds readily undergo unimolecular nucleophilic substitution (SN1) reactions in polar protic solvents, a process known as solvolysis. The reaction proceeds via a carbocation intermediate, and the rate-determining step is the cleavage of the carbon-halogen bond.
Superior Leaving Group Ability of Bromide Dictates Reactivity
The key determinant of the solvolysis rate for these substrates is the ability of the halide to depart as a leaving group. Bromide is an inherently better leaving group than chloride. This superiority stems from several key factors:
-
Atomic Size and Polarizability: Bromine is a larger atom than chlorine, with its valence electrons further from the nucleus. This results in a more polarizable electron cloud that can better stabilize the transition state as the C-Br bond breaks.
-
Basicity: The bromide ion (Br-) is a weaker base than the chloride ion (Cl-). Weaker bases are better leaving groups because they are more stable on their own and less likely to re-bond with the carbocation.
-
Bond Strength: The carbon-bromine bond is weaker than the carbon-chlorine bond, requiring less energy to break during the initial, rate-determining step of the SN1 reaction.
Consequently, 1-bromo-1-methylcyclopentane undergoes solvolysis at a significantly faster rate than this compound under identical conditions.
Quantitative Reactivity Comparison
While precise kinetic data for both compounds under the exact same conditions can be sparse in the literature, we can compile and compare available data and established reactivity ratios. The following table summarizes the expected and reported reactivity for the solvolysis of these two compounds.
| Parameter | This compound | 1-Bromo-1-methylcyclopentane |
| Reaction Type | SN1 Solvolysis | SN1 Solvolysis |
| Reaction Intermediate | 1-methylcyclopentyl cation | 1-methylcyclopentyl cation |
| Relative Rate | Slower | Faster |
| Experimental Rate Constant (k) | 1.32 hr⁻¹ (in 80% aqueous ethanol (B145695) at 125°C) | Significantly higher than the chloro analog (estimated to be >40 times faster under similar conditions) |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| Leaving Group Ability | Good | Excellent |
Reaction Mechanism and Experimental Workflow
The solvolysis of both this compound and 1-bromo-1-methylcyclopentane proceeds through a well-established two-step SN1 mechanism.
Caption: General SN1 reaction mechanism for the solvolysis of 1-halo-1-methylcyclopentane.
A typical experimental setup to compare the reactivity of these two compounds would involve monitoring the rate of the solvolysis reaction under controlled conditions.
A Comparative Guide to the Kinetic Studies of 1-Chloro-1-methylcyclopentane Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 1-chloro-1-methylcyclopentane, focusing on its solvolysis reactions. The performance of this tertiary alkyl halide is compared with cyclic and acyclic analogues, supported by experimental data to illuminate the structural effects on reaction rates and mechanisms.
Executive Summary
This compound undergoes solvolysis primarily through a unimolecular nucleophilic substitution (SN1) mechanism, which involves the formation of a tertiary carbocation intermediate. This reaction is often in competition with a unimolecular elimination (E1) pathway. The rate of these reactions is highly dependent on the structure of the alkyl halide, the solvent, and the temperature. This guide presents a quantitative comparison of the solvolysis rates of this compound with related compounds and provides detailed experimental protocols for kinetic analysis.
Comparative Kinetic Data
The solvolysis of this compound proceeds at a rate that is significantly influenced by ring strain. The transition from a tetrahedral carbon in the reactant to a trigonal planar carbocation intermediate is energetically more favorable in a five-membered ring compared to a six-membered ring or an acyclic analogue. This is attributed to the relief of torsional strain (I-strain) in the cyclopentyl system.
The following table summarizes the first-order rate constants for the solvolysis of this compound and its analogues in 80% aqueous ethanol (B145695).
Table 1: Solvolysis Rate Constants of Tertiary Alkyl Chlorides in 80% Aqueous Ethanol
| Compound | Temperature (°C) | Rate Constant (k, s⁻¹) | Relative Rate |
| This compound | 30 | 1.15 x 10⁻³ | 125 |
| 1-Chloro-1-methylcyclohexane | 30 | 9.20 x 10⁻⁶ | 1 |
| 1-Chloro-1-methylcycloheptane | 30 | 1.05 x 10⁻³ | 114 |
| tert-Butyl chloride | 25 | 1.40 x 10⁻⁴ | 15.2 |
Data for cyclic compounds from Ranganayakulu et al., 1980.[1] Data for tert-Butyl chloride is a representative value under similar conditions.
The data clearly illustrates that the solvolysis of this compound is significantly faster than that of its six-membered ring counterpart, 1-chloro-1-methylcyclohexane.[1] The rate is comparable to that of the seven-membered ring analogue. The acyclic tert-butyl chloride reacts at an intermediate rate, highlighting the profound impact of the cyclic structure on reactivity.
Reaction Pathways and Mechanisms
The solvolysis of this compound proceeds through a carbocation intermediate, which can then be attacked by a nucleophile (SN1 pathway) or lose a proton (E1 pathway).
SN1 and E1 reaction pathways for this compound.
Product analysis from the solvolysis of similar tertiary cycloalkyl chlorides in water has shown the formation of rearranged products in some cases, indicating the possibility of hydride or alkyl shifts in the carbocation intermediate.[1]
Experimental Protocols
A common and effective method for determining the rate of solvolysis of tertiary alkyl halides is to monitor the production of hydrochloric acid (HCl) over time.
Kinetic Study of this compound Solvolysis by Titration
Objective: To determine the first-order rate constant for the solvolysis of this compound in an aqueous ethanol solvent.
Materials:
-
This compound
-
80% Aqueous Ethanol (v/v)
-
Standardized Sodium Hydroxide (NaOH) solution (approx. 0.04 M)
-
Bromothymol blue indicator
-
Erlenmeyer flasks
-
Buret
-
Pipettes
-
Stopwatch
-
Constant temperature water bath
Procedure:
-
Solvent Preparation: Prepare a sufficient quantity of 80% aqueous ethanol by mixing 80 volumes of absolute ethanol with 20 volumes of deionized water.
-
Reaction Setup:
-
Place a known volume (e.g., 50.0 mL) of the 80% aqueous ethanol solvent into an Erlenmeyer flask.
-
Add a few drops of bromothymol blue indicator. The solution should be yellow (acidic) or green (neutral).
-
Place the flask in a constant temperature water bath (e.g., 30°C) and allow it to equilibrate.
-
-
Initiation of Reaction:
-
Rapidly add a small, accurately known amount (e.g., 0.1 mL) of this compound to the flask and immediately start the stopwatch. This is time t = 0.
-
-
Titration:
-
Immediately begin titrating the generated HCl with the standardized NaOH solution from a buret.
-
The goal is to maintain the solution at the green endpoint of the bromothymol blue indicator.
-
Record the volume of NaOH added at regular time intervals (e.g., every 2-5 minutes).
-
-
Infinity Point (t∞):
-
After a period equivalent to at least 10 half-lives, or by gently heating the reaction mixture to drive the reaction to completion, allow the solution to cool back to the reaction temperature.
-
Titrate the total amount of HCl produced to determine the final volume of NaOH required (V∞).
-
-
Data Analysis:
-
The concentration of the alkyl chloride at any time t, [RCl]t, is proportional to (V∞ - Vt), where Vt is the volume of NaOH added at time t.
-
The initial concentration, [RCl]₀, is proportional to V∞.
-
For a first-order reaction, a plot of ln(V∞ - Vt) versus time (t) will yield a straight line with a slope of -k, where k is the first-order rate constant.
-
Experimental workflow for kinetic analysis of solvolysis.
Conclusion
The kinetic studies of this compound reveal the significant role of ring strain in accelerating solvolysis reactions compared to its six-membered and acyclic counterparts. The experimental data underscores the importance of substrate structure in determining reaction rates. The provided experimental protocol offers a reliable method for researchers to conduct their own kinetic investigations into these and similar reactions. Understanding these kinetic parameters is crucial for predicting reactivity and designing synthetic pathways in various chemical and pharmaceutical applications.
References
A Comparative Guide to the Theoretical and Experimental Properties of 1-Chloro-1-methylcyclopentane
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of chemical entities is paramount for predictable and successful experimental outcomes. This guide provides a detailed comparison of the theoretical and experimentally determined properties of 1-Chloro-1-methylcyclopentane. To provide a broader context for its utility, its properties are compared against two common structural analogs, the acyclic 2-Chloro-2-methylbutane and the larger cyclic 1-Chloro-1-methylcyclohexane.
Physicochemical Property Comparison
The following table summarizes the key physicochemical properties of this compound and its selected alternatives. These properties are fundamental in predicting the behavior of a compound in various experimental settings, including its reactivity, solubility, and interactions with other molecules.
| Property | This compound | 2-Chloro-2-methylbutane | 1-Chloro-1-methylcyclohexane |
| Molecular Formula | C₆H₁₁Cl | C₅H₁₁Cl | C₇H₁₃Cl |
| Molecular Weight ( g/mol ) | 118.60 | 106.59 | 132.63 |
| Boiling Point (°C) | 132.9[1][2] | 85-86[3][4] | 159.4[5] |
| Density (g/cm³) | 0.98[1][2] | 0.866 (at 25°C)[3][4] | 0.96[5] |
| Refractive Index (n20/D) | 1.452[1][2] | 1.405[3][4] | 1.454[6] |
| Flash Point (°C) | 20.2[1][2] | -10[4] | 38.4[5][6] |
| Predicted LogP | 3.01[1] | Not found | 2.95 |
Synthesis and Experimental Protocols
The synthesis of tertiary alkyl chlorides like this compound from the corresponding tertiary alcohol is a common transformation in organic synthesis. The general reaction involves the substitution of the hydroxyl group with a chlorine atom.
General Experimental Protocol for the Synthesis of this compound
A prevalent method for the synthesis of this compound is the reaction of 1-methylcyclopentanol (B105226) with a suitable chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, often performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.
Materials:
-
1-methylcyclopentanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional)
-
Anhydrous diethyl ether or dichloromethane (B109758) (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Stirring and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylcyclopentanol in an anhydrous solvent (e.g., diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly add a solution of thionyl chloride in the same solvent from the dropping funnel to the cooled alcohol solution with continuous stirring. If pyridine is used, it is typically added to the alcohol solution before the addition of thionyl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Quench the reaction by carefully adding it to a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation to obtain pure this compound.
A detailed synthesis procedure has been reported in The Journal of Organic Chemistry, 31, p. 1090, 1966.[7]
Visualizing Synthesis and Property Relationships
The following diagrams illustrate the synthesis workflow and the logical relationship between the compared compounds.
References
- 1. guidechem.com [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. 2-CHLORO-2-METHYLBUTANE | 594-36-5 [chemicalbook.com]
- 4. 2-Chloro-2-methylbutane 98 594-36-5 [sigmaaldrich.com]
- 5. Cyclohexane,1-chloro-1-methyl- | CAS#:931-78-2 | Chemsrc [chemsrc.com]
- 6. echemi.com [echemi.com]
- 7. chemsynthesis.com [chemsynthesis.com]
A Comparative Analysis of Alkylating Agents: Featuring 1-Chloro-1-methylcyclopentane and Established Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of alkylating agents, with a special focus on the chemical reactivity of 1-Chloro-1-methylcyclopentane in relation to established anticancer drugs: Chlorambucil, Melphalan (B128), Carmustine (B1668450), and Temozolomide. Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying cellular macromolecules, primarily DNA. This guide delves into their mechanisms of action, comparative cytotoxicity, and the experimental protocols used for their evaluation.
Executive Summary
Mechanism of Action: A Tale of Two Pathways
The reactivity of alkylating agents is largely dictated by their chemical structure, which determines their preferred mechanism of DNA alkylation.
1.1. This compound: A Model for S_N1 Reactivity
This compound, being a tertiary alkyl halide, is expected to undergo heterolysis to form a relatively stable tertiary carbocation. This carbocation is a potent electrophile that can then be attacked by nucleophilic sites on DNA bases, most notably the N7 position of guanine (B1146940). This process is characteristic of an S_N1 reaction mechanism. The rate of this reaction is primarily dependent on the stability of the carbocation intermediate.
Figure 1: S_N1 Alkylation Mechanism of this compound.
1.2. Established Alkylating Agents: Diverse Mechanisms
-
Nitrogen Mustards (Chlorambucil, Melphalan): These are bifunctional alkylating agents that form a highly reactive aziridinium (B1262131) ion intermediate. This intermediate then alkylates DNA, and the presence of a second chloroethyl group allows for the formation of interstrand cross-links (ICLs) between two different guanine bases, which is highly cytotoxic as it prevents DNA replication and transcription.[1]
-
Nitrosoureas (Carmustine): Carmustine also acts as a bifunctional alkylating agent. It decomposes in vivo to form a chloroethyldiazonium hydroxide, which can then generate a chloroethyl carbocation. This reactive species can alkylate DNA, leading to the formation of ICLs, primarily between the N1 of guanine and the N3 of cytosine.[2]
-
Triazenes (Temozolomide): Temozolomide is a prodrug that is chemically converted at physiological pH to the active compound MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide). MTIC then releases a methyldiazonium cation, which is a potent methylating agent. It primarily methylates the O6 and N7 positions of guanine. The O6-methylguanine lesion is particularly cytotoxic if not repaired.
Figure 2: General Mechanisms of DNA Damage by Alkylating Agents.
Comparative Data Presentation
2.1. Physicochemical and Reactivity Comparison
The following table summarizes key properties of the discussed alkylating agents. The reactivity of this compound is inferred from solvolysis data, which reflects its tendency to form a carbocation.
| Property | This compound | Chlorambucil | Melphalan | Carmustine (BCNU) | Temozolomide |
| Class | Tertiary Alkyl Halide | Nitrogen Mustard | Nitrogen Mustard | Nitrosourea (B86855) | Triazene (B1217601) Derivative |
| Molecular Weight ( g/mol ) | 118.60 | 304.21 | 305.20 | 214.06 | 194.15 |
| Mechanism | S_N1 (inferred) | S_N1-like (via aziridinium ion) | S_N1-like (via aziridinium ion) | S_N1-like (via carbocation) | S_N1-like (via methyldiazonium) |
| Functionality | Monofunctional (theoretically) | Bifunctional | Bifunctional | Bifunctional | Monofunctional |
| Primary DNA Adducts | N7-guanine (inferred) | N7-guanine, Interstrand Cross-links | N7-guanine, Interstrand Cross-links | N1-guanine, N3-cytosine, Interstrand Cross-links | O6-guanine, N7-guanine |
| Relative Reactivity | High (in protic solvents) | High | High | Very High (unstable) | High (pH-dependent) |
2.2. Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting cell growth. The following table presents a summary of reported IC50 values for the established alkylating agents across various human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Cell Line | Cancer Type | Chlorambucil (µM) | Melphalan (µM) | Carmustine (BCNU) (µM) | Temozolomide (µM) |
| MCF-7 | Breast Cancer | > 130[3] | - | 27.18[4] | - |
| A2780 | Ovarian Cancer | 12 - 43[3] | - | - | - |
| PC3 | Prostate Cancer | - | - | - | - |
| HT29 | Colorectal Cancer | - | - | 56.23[4] | - |
| HL-60 | Promyelocytic Leukemia | - | 3.78[5] | 10.0[6] | 49.0[6] |
| MOLT-4 | T-cell Leukemia | - | - | 22.0[6] | 191.5[6] |
| U87-MG | Glioblastoma | - | - | ~54[7] | 105 - 230[8][9] |
| A172 | Glioblastoma | - | - | - | 14.1 - 125[2][8] |
| T98G | Glioblastoma | - | - | - | 247 - 438.3[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of alkylating agents.
3.1. Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Objective: To determine the IC50 value of an alkylating agent.
-
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Expose cells to a range of concentrations of the alkylating agent for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the drug concentration. The IC50 value is determined using non-linear regression analysis.
-
3.2. Alkaline Single-Cell Gel Electrophoresis (Comet Assay)
This assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites.
-
Objective: To quantify DNA damage induced by an alkylating agent.
-
Methodology:
-
Cell Embedding: Mix treated and control cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.
-
3.3. DNA Interstrand Cross-linking (ICL) Assay (Modified Comet Assay)
This modified version of the comet assay is used to specifically detect ICLs.
-
Objective: To quantify the formation of ICLs induced by a bifunctional alkylating agent.
-
Methodology:
-
Cell Treatment: Treat cells with the bifunctional alkylating agent.
-
Irradiation: After treatment, irradiate the cells with a fixed dose of ionizing radiation (e.g., X-rays or gamma rays) to introduce a known number of random single-strand breaks.
-
Comet Assay Procedure: Follow the standard alkaline comet assay protocol (lysis, unwinding, electrophoresis, staining).
-
Analysis: In cells without ICLs, the radiation-induced breaks will result in significant DNA migration (a long comet tail). In cells with ICLs, the cross-links will retard the migration of the DNA, resulting in a smaller or absent comet tail. The degree of ICL formation is inversely proportional to the comet tail moment.
-
Figure 3: Experimental Workflow for Evaluating Alkylating Agents.
Conclusion
This guide provides a framework for the comparative study of alkylating agents. Based on its chemical structure, this compound is predicted to act as a monofunctional alkylating agent via an S_N1 mechanism. Its potential efficacy and cytotoxicity would likely differ significantly from bifunctional agents like nitrogen mustards and nitrosoureas, which can induce highly toxic interstrand cross-links. The provided experimental protocols offer a robust methodology for the in-vitro characterization of novel alkylating agents and their comparison to established chemotherapeutics. Further experimental validation is necessary to determine the actual biological activity and therapeutic potential of this compound.
References
- 1. Comparative cytotoxicity of carmustine (BCNU), nimustine (ACNU) and elmustine (HeCNU) after depletion of O6-alkylguanine-DNA alkyltransferase (O6-AGT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukemia cells are sensitized to temozolomide, carmustine and melphalan by the inhibition of O6-methylguanine-DNA methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of 1-Chloro-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 1-Chloro-1-methylcyclopentane, a key intermediate in organic synthesis. The following sections detail established and alternative methods, presenting experimental data, detailed protocols, and a logical workflow to aid in the selection of the most suitable synthetic strategy.
Comparative Analysis of Synthetic Routes
The synthesis of this compound, a tertiary alkyl halide, can be approached through several methods, primarily involving the conversion of a tertiary alcohol or the hydrochlorination of an alkene. This guide focuses on the most common and viable routes, offering a comparative analysis of their performance based on reported yields and reaction conditions.
| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Reported Yield (%) | Potential Byproducts |
| Route 1: From Tertiary Alcohol with HCl | 1-Methylcyclopentanol (B105226) | Concentrated HCl | Room temperature | High (General) | 1-Methylcyclopentene (B36725), 3-methylcyclopentene |
| Route 2: Hydrochlorination of Alkene | 1-Methylcyclopentene | HCl (gas or in situ) | Varies (e.g., Acetyl chloride, ethanol (B145695), 30°C, 20 min) | ~94 (analogue)[1] | Dimerization/polymerization products |
| Alternative A: Thionyl Chloride | 1-Methylcyclopentanol | SOCl₂ | Often with pyridine (B92270) | Low (Not ideal) | Significant amounts of 1-methylcyclopentene (E2)[2][3] |
| Alternative B: Appel Reaction | 1-Methylcyclopentanol | PPh₃, CCl₄ | Reflux in CCl₄ | 75-81 (analogue)[4] | Triphenylphosphine (B44618) oxide, chloroform |
Reaction Pathways and Logical Workflow
The following diagram illustrates the primary and alternative synthetic pathways discussed in this guide, providing a clear visual representation of the logical flow from starting materials to the target compound.
Caption: Synthetic routes to this compound.
Detailed Experimental Protocols
Route 1: Synthesis from 1-Methylcyclopentanol with Concentrated HCl
This method relies on the SN1 reaction of a tertiary alcohol with a strong acid.[5]
Procedure:
-
In a separatory funnel, place 1-methylcyclopentanol.
-
Add an excess of cold, concentrated hydrochloric acid.
-
Shake the mixture vigorously for 15-20 minutes. The tertiary alcohol will react readily at room temperature.[6]
-
Allow the layers to separate. The upper layer is the crude this compound.
-
Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or calcium chloride.
-
The product can be purified by distillation.
Route 2: Synthesis from 1-Methylcyclopentene via Hydrochlorination
This route involves the electrophilic addition of HCl to an alkene, following Markovnikov's rule.[7]
Procedure (using Acetyl Chloride in Ethanol as an HCl source, analogous to a high-yield synthesis of 1-chloro-1-methylcyclohexane[1]):
-
To a stirred solution of 1-methylcyclopentene in absolute ethanol at 30°C, add acetyl chloride dropwise.
-
Continue stirring at this temperature for approximately 20 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by distillation to obtain this compound.
Alternative A: Reaction of 1-Methylcyclopentanol with Thionyl Chloride
While effective for primary and secondary alcohols, this method is generally not recommended for tertiary alcohols due to the prevalence of E2 elimination, especially in the presence of a base like pyridine.[2][3] This leads to the formation of 1-methylcyclopentene as the major product.
Alternative B: The Appel Reaction
The Appel reaction provides a milder alternative for the conversion of alcohols to alkyl chlorides, using triphenylphosphine and carbon tetrachloride.[8] This method can be advantageous for sensitive substrates.
Procedure (based on a general protocol for the Appel reaction[4]):
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylcyclopentanol in anhydrous carbon tetrachloride.
-
Add triphenylphosphine to the solution.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and add pentane (B18724) to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with fresh pentane.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation to yield this compound.
Conclusion
The most direct and likely highest-yielding methods for the synthesis of this compound are the reaction of 1-methylcyclopentanol with concentrated HCl and the hydrochlorination of 1-methylcyclopentene. The choice between these two will likely depend on the availability and cost of the starting materials. The reaction with thionyl chloride is not a viable option for this tertiary alcohol due to competing elimination reactions. The Appel reaction offers a mild alternative, though it involves stoichiometric amounts of a phosphine (B1218219) reagent and a halogenated solvent, which may present purification and environmental challenges. For researchers requiring a robust and high-yielding synthesis, validation should focus on optimizing the conditions for the reaction of the tertiary alcohol with HCl or the hydrochlorination of the corresponding alkene.
References
- 1. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. reddit.com [reddit.com]
- 3. Solved SOCl2 in pyridine converts primary and secondary | Chegg.com [chegg.com]
- 4. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 5. homework.study.com [homework.study.com]
- 6. Solved 13. 1-Methylcyclopentanol can undergo reaction with | Chegg.com [chegg.com]
- 7. quora.com [quora.com]
- 8. Appel reaction - Wikipedia [en.wikipedia.org]
Spectroscopic Comparison of 1-Chloro-1-methylcyclopentane Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the stereochemistry of molecules is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological properties. This guide provides a detailed spectroscopic comparison of the isomers of 1-chloro-1-methylcyclopentane, a chiral haloalkane. Due to their identical physical properties in an achiral environment, standard spectroscopic techniques such as NMR and IR will not differentiate between the (R)- and (S)-enantiomers. Therefore, this guide will focus on the spectroscopic characteristics of the racemic mixture and explore advanced techniques for chiral discrimination.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound. This data is essential for the identification and characterization of the compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Racemic Mixture)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ | 1.62 | Singlet | 3H |
| -CH₂- (C2 & C5) | 1.85 - 1.95 | Multiplet | 4H |
| -CH₂- (C3 & C4) | 1.65 - 1.75 | Multiplet | 4H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Racemic Mixture)
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (-C(Cl)(CH₃)-) | 80.5 |
| C2 & C5 (-CH₂-) | 40.2 |
| C3 & C4 (-CH₂-) | 24.8 |
| -CH₃ | 30.1 |
Table 3: Expected Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H (alkane stretch) | 2850 - 3000 |
| C-H (alkane bend) | 1350 - 1470 |
| C-Cl (stretch) | 600 - 800 |
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 118/120 | Molecular ion peak (M⁺) with ³⁵Cl/³⁷Cl isotope pattern |
| 83 | Loss of chlorine radical (M⁺ - Cl) |
| 103 | Loss of methyl radical (M⁺ - CH₃) |
| 43 | Propyl cation fragment |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Racemic Mixture)
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the range of 0-10 ppm.
-
The number of scans can be set to 16 or 32 for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-100 ppm.
-
A higher number of scans (e.g., 1024) will be required due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Mount the sample plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Chiral Discrimination Methods
To differentiate the (R)- and (S)-enantiomers, specialized spectroscopic techniques are necessary.
NMR Spectroscopy with Chiral Shift Reagents
This technique involves the addition of a chiral lanthanide shift reagent to the NMR sample. The chiral reagent forms diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.
Experimental Protocol:
-
Acquire a standard ¹H NMR spectrum of the racemic this compound.
-
Add a small, measured amount of a chiral shift reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) to the NMR tube.
-
Acquire subsequent ¹H NMR spectra after each addition.
-
Monitor the chemical shifts of the protons. The signals corresponding to the two enantiomers should split into two separate sets of peaks. The degree of separation will depend on the concentration of the shift reagent.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Enantiomers will produce mirror-image VCD spectra.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the enantiomerically enriched or racemic this compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) at a relatively high concentration.
-
Instrumentation: A dedicated VCD spectrometer.
-
Acquisition:
-
Acquire the VCD spectrum over the C-H and C-Cl stretching regions.
-
The spectrum of one enantiomer will show positive and negative bands, while the other enantiomer will show a spectrum with the opposite sign for each corresponding band.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound isomers.
Caption: Workflow for the spectroscopic analysis of this compound isomers.
This comprehensive guide provides the necessary spectroscopic data and experimental protocols for the analysis of this compound isomers. The application of both standard and advanced chiral spectroscopic techniques is essential for the complete characterization of these chiral molecules, which is a critical step in many areas of chemical and pharmaceutical research.
Unraveling the Reactivity of Cyclic Alkyl Halides: A Comparative Guide to Hydrolysis Rates
For researchers, scientists, and drug development professionals, understanding the intricate relationship between molecular structure and reactivity is paramount. This guide provides an objective comparison of the hydrolysis rates of cyclic alkyl halides, supported by experimental data, to elucidate the profound impact of ring size on reaction kinetics. By examining the interplay of ring strain and carbocation stability, we offer a comprehensive overview of the factors governing the solvolysis of these fundamental organic structures.
The hydrolysis of alkyl halides, a classic nucleophilic substitution reaction, serves as a powerful tool for probing the electronic and steric effects within a molecule. In cyclic systems, the constraints imposed by the ring structure introduce an additional layer of complexity, leading to dramatic differences in reaction rates. This guide will delve into the hydrolysis of cyclopropyl (B3062369), cyclobutyl, cyclopentyl, and cyclohexyl halides, providing a clear comparison of their reactivity and the underlying mechanistic principles.
Comparative Analysis of Hydrolysis Rates
The rate of hydrolysis of cyclic alkyl halides is profoundly influenced by the size of the cycloalkane ring. This dependence is primarily attributed to changes in ring strain upon transitioning from the sp³-hybridized alkyl halide to the sp²-hybridized carbocation intermediate in an SN1 reaction mechanism.
| Cycloalkyl Chloride | Relative Rate of Hydrolysis (in 50% Ethanol at 45°C) |
| Cyclopropyl Chloride | 1.0 |
| Cyclobutyl Chloride | 2.4 x 10^5 |
| Cyclopentyl Chloride | 1.7 x 10^5 |
| Cyclohexyl Chloride | 4.3 x 10^3 |
| Isopropyl Chloride (Acyclic Secondary Reference) | 8.6 x 10^4 |
Data sourced from Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl, and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520.
The data clearly demonstrates a significant variation in hydrolysis rates with ring size. Cyclobutyl and cyclopentyl chlorides exhibit the fastest rates, hydrolyzing orders of magnitude faster than cyclopropyl and cyclohexyl chlorides. Notably, the high reactivity of cyclobutyl and cyclopentyl systems is linked to the relief of ring strain in the transition state leading to the carbocation intermediate. Conversely, the extremely low reactivity of cyclopropyl chloride is a consequence of the substantial increase in angle strain required to form a planar carbocation from the already highly strained three-membered ring.
Mechanistic Insights: The Role of Ring Strain and Carbocation Stability
The hydrolysis of secondary and tertiary cycloalkyl halides predominantly proceeds through an SN1 mechanism. The rate-determining step in this mechanism is the formation of a carbocation intermediate. The stability of this intermediate, heavily influenced by the ring's conformational properties, is the primary determinant of the reaction rate.
Figure 1. Relationship between ring strain, carbocation stability, and hydrolysis rate.
The diagram above illustrates the energetic landscape of the hydrolysis reaction for different cyclic systems. The transition from the tetrahedral geometry of the starting alkyl halide to the planar geometry of the carbocation intermediate involves significant changes in bond angles and eclipsing interactions.
-
Cyclopropyl System: The internal bond angles of cyclopropane (B1198618) are approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. The formation of a planar carbocation would require even greater angle strain, making this intermediate highly unstable and the hydrolysis rate exceedingly slow.
-
Cyclobutyl and Cyclopentyl Systems: These rings possess inherent angle and torsional strain in their ground states. The transition to a more planar carbocation relieves some of this strain, leading to a more stable intermediate and a faster rate of hydrolysis.
-
Cyclohexyl System: The chair conformation of cyclohexane (B81311) is essentially strain-free. The formation of a planar carbocation introduces torsional and angle strain, destabilizing the intermediate and resulting in a slower hydrolysis rate compared to the five- and four-membered rings.
Experimental Protocols
The determination of hydrolysis rates for alkyl halides can be achieved through various methods. A common and effective technique involves monitoring the production of hydrohalic acid (HX) over time via titration with a standardized base.
Titration Method for Determining the Rate of Hydrolysis
Objective: To determine the first-order rate constant for the hydrolysis of a cyclic alkyl halide.
Materials:
-
Cyclic alkyl halide (e.g., cyclobutyl chloride)
-
Ethanol (reagent grade)
-
Distilled or deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.04 M)
-
Phenolphthalein (B1677637) indicator solution
-
Erlenmeyer flasks (125 mL)
-
Buret (50 mL)
-
Pipettes (volumetric and graduated)
-
Stopwatch
-
Constant temperature water bath
Procedure:
-
Reaction Mixture Preparation: In a 100 mL volumetric flask, prepare a solution of the cyclic alkyl halide in 80% ethanol-water (v/v). The concentration of the alkyl halide should be approximately 0.1 M.
-
Initiation of the Reaction:
-
Pipette 10.0 mL of the alkyl halide solution into a 125 mL Erlenmeyer flask.
-
Stopper the flask and place it in a constant temperature water bath set to the desired reaction temperature (e.g., 45°C).
-
Allow the flask to equilibrate for at least 10 minutes.
-
At time zero (t=0), add a specific volume of distilled water to initiate the hydrolysis.
-
-
Titration at Timed Intervals:
-
At regular time intervals (e.g., every 20 minutes), withdraw a 5.0 mL aliquot of the reaction mixture and transfer it to a 125 mL Erlenmeyer flask containing 25 mL of ice-cold acetone (B3395972). The cold acetone effectively quenches the reaction.
-
Add 2-3 drops of phenolphthalein indicator to the quenched sample.
-
Titrate the sample with the standardized NaOH solution until the faint pink endpoint is reached. Record the volume of NaOH used.
-
-
"Infinity" Titration:
-
To determine the concentration of the alkyl halide at the completion of the reaction (t=∞), place a sealed 10.0 mL sample of the initial reaction mixture in the constant temperature water bath for an extended period (at least 10 half-lives) to ensure complete hydrolysis.
-
After this period, titrate a 5.0 mL aliquot of this "infinity" sample as described in step 3.
-
-
Data Analysis:
-
The concentration of the alkyl halide at each time point can be calculated from the volume of NaOH used in the titration.
-
A plot of ln(V∞ - Vt) versus time (where V∞ is the volume of NaOH for the infinity titration and Vt is the volume at time t) should yield a straight line.
-
The slope of this line is equal to -k, where k is the first-order rate constant for the hydrolysis reaction.
-
This detailed experimental approach allows for the precise determination of hydrolysis rates, providing the robust data necessary for a meaningful comparison of the reactivity of different cyclic alkyl halides. The insights gained from such studies are invaluable for predicting chemical behavior and designing novel synthetic strategies in the fields of medicinal chemistry and materials science.
Assessing the Purity of Synthesized 1-Chloro-1-methylcyclopentane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized intermediates is a critical parameter in chemical research and drug development, directly impacting reaction yields, reproducibility, and the safety of final products. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1-Chloro-1-methylcyclopentane. We will explore the inherent challenges in its synthesis and compare its purity profile with a key alternative, 1-Bromo-1-methylcyclopentane, supported by experimental data and detailed analytical protocols.
The Challenge of Selectivity in Synthesis: Chlorination vs. Bromination
The primary route for synthesizing this compound is the free-radical chlorination of methylcyclopentane (B18539). However, this method is notoriously unselective. Chlorine radicals exhibit only a slight preference for abstracting tertiary hydrogens over secondary and primary hydrogens.[1][2] This lack of selectivity leads to a complex mixture of isomeric monochlorinated products, including 1-chloro-, 2-chloro-, and 3-chloro-1-methylcyclopentane, as well as di-chlorinated byproducts.[3][4][5]
In contrast, the synthesis of 1-Bromo-1-methylcyclopentane via free-radical bromination of methylcyclopentane offers significantly higher purity. Bromine radicals are far more selective for the tertiary hydrogen atom, resulting in the formation of 1-Bromo-1-methylcyclopentane as the predominant product.[1] The relative reactivity ratios for bromination at tertiary versus primary C-H bonds are in the order of 1600:1, compared to a much lower ratio of approximately 5:1 for chlorination.[1]
This stark difference in selectivity has profound implications for the purity of the final product and the complexity of downstream purification processes.
Comparative Analysis of Product Distribution
The following table illustrates the theoretical product distribution for the monochlorination and monobromination of methylcyclopentane, highlighting the superior selectivity of bromination. The calculations are based on the number of each type of hydrogen atom and their relative reactivities.
| Product | Number of Hydrogens | Relative Reactivity (Chlorination) | Calculated % (Chlorination) | Relative Reactivity (Bromination) | Calculated % (Bromination) |
| 1-halo-1-methylcyclopentane (tertiary) | 1 | 5.0 | ~23% | 1600 | >99% |
| 2-halo-1-methylcyclopentane (secondary) | 4 | 3.8 | ~46% | 82 | <1% |
| 3-halo-1-methylcyclopentane (secondary) | 4 | 3.8 | ~23% | 82 | <1% |
| (halomethyl)cyclopentane (primary) | 3 | 1.0 | ~8% | 1 | <0.1% |
Note: These are estimated values to illustrate the selectivity difference.
Analytical Techniques for Purity Assessment
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of synthesized this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying the various isomers and byproducts present in the crude reaction mixture. The mass spectrometer provides definitive identification of the components based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-1 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
-
Sample Preparation: Dilute the crude reaction mixture in a suitable solvent (e.g., dichloromethane) before injection.
Expected Results: The GC chromatogram of crude this compound is expected to show multiple peaks corresponding to the desired product and its isomers. The mass spectra of these peaks will aid in their identification.
| Component | Expected Retention Time | Key Mass Fragments (m/z) |
| This compound | Major Peak | 118 (M+), 83, 69, 43 |
| 2-Chloro-1-methylcyclopentane | Isomeric Peaks | 118 (M+), 83, 69 |
| 3-Chloro-1-methylcyclopentane | Isomeric Peaks | 118 (M+), 83, 69 |
| Di-chlorinated products | Later eluting peaks | Higher molecular ion peaks |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation and purity determination. While the ¹H NMR spectra of the isomeric mixture can be complex due to overlapping signals, ¹³C NMR can often resolve the signals for the different carbon environments of the isomers.
Experimental Protocol: NMR Analysis
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Parameters:
-
Pulse sequence: Standard zg30.
-
Number of scans: 16.
-
Relaxation delay: 1 s.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Standard zgpg30.
-
Number of scans: 1024.
-
Relaxation delay: 2 s.
-
-
Sample Preparation: Dissolve approximately 20-30 mg of the crude product in ~0.6 mL of CDCl₃.
Expected Results: The ¹H NMR spectrum of the crude mixture will likely show a complex multiplet region for the cyclopentyl protons. The methyl signals for the different isomers may appear as distinct singlets or doublets. The ¹³C NMR spectrum is expected to show distinct signals for the carbon atoms of the different isomers, allowing for a more accurate assessment of the product distribution.
| Technique | This compound | Isomeric Impurities |
| ¹H NMR | Singlet for the methyl group. | Complex multiplets and potentially distinct methyl signals. |
| ¹³C NMR | Distinct signals for the quaternary carbon bearing the chlorine and the methyl carbon. | Different chemical shifts for the carbons in the cyclopentyl ring and the methyl group. |
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the synthesis and purity assessment of this compound and its comparison with the brominated alternative.
Caption: Comparison of synthesis and purity of chloro- vs. bromo-1-methylcyclopentane.
Caption: Workflow for the purity assessment of synthesized this compound.
Conclusion
The assessment of purity for synthesized this compound requires a multi-technique approach to accurately identify and quantify the isomeric impurities that are inherent to its common synthesis method. Due to the low selectivity of free-radical chlorination, researchers should anticipate a complex mixture of products. For applications where high purity is paramount, the synthesis of 1-Bromo-1-methylcyclopentane presents a superior alternative, yielding a significantly purer product that simplifies downstream processing and ensures greater reliability in subsequent reactions. This guide provides the necessary frameworks for both the synthesis and the rigorous purity assessment required in a professional research and development setting.
References
Mechanistic Insights into the Reactions of 1-Chloro-1-methylcyclopentane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed mechanistic investigation into the reactions of 1-chloro-1-methylcyclopentane, a tertiary alkyl halide. By objectively comparing its reactivity with alternative compounds and presenting supporting experimental data, this document serves as a valuable resource for understanding and predicting the outcomes of nucleophilic substitution and elimination reactions involving this and similar substrates.
Executive Summary
This compound, as a tertiary alkyl halide, primarily undergoes solvolysis through a unimolecular pathway, yielding a mixture of substitution (Sₙ1) and elimination (E1) products. The reaction proceeds via a stable tertiary carbocation intermediate. The rate of reaction is significantly influenced by the solvent polarity and the structure of the alkyl group. Compared to its acyclic and six-membered ring analogues, this compound exhibits distinct reactivity trends attributable to ring strain. While substitution is generally the major pathway in aqueous alcohol, the proportion of elimination products can be influenced by temperature and the basicity of the solvent.
Reaction Pathways of this compound
The solvolysis of this compound in a nucleophilic solvent (e.g., aqueous ethanol) proceeds through a two-step mechanism involving the formation of a 1-methylcyclopentyl cation. This carbocation can then be trapped by a nucleophile to give the Sₙ1 product or lose a proton to form alkene isomers (E1 products).
Caption: Sₙ1 and E1 reaction pathways for this compound.
Comparative Solvolysis Rates
The rate of solvolysis is a critical parameter in evaluating the reactivity of alkyl halides. The following table summarizes the first-order rate constants for the solvolysis of this compound and related tertiary alkyl halides in 80% aqueous ethanol (B145695).
| Compound | Structure | Rate Constant (k) at 30°C (s⁻¹) | Relative Rate |
| This compound | cyclopentane (B165970) ring with a Cl and CH₃ on the same carbon | 4.15 x 10⁻³ | 45.6 |
| 1-Chloro-1-methylcyclohexane | cyclohexane ring with a Cl and CH₃ on the same carbon | 9.1 x 10⁻⁵ | 1.0 |
| 3-Chloro-3-methylpentane | CH₃CH₂C(Cl)(CH₃)CH₂CH₃ | 1.09 x 10⁻³ | 12.0 |
Data sourced from Ranganayakulu, K., et al. (1980). "Some studies on the solvolysis of 1-chloro-1-alkyl cycloalkanes." Canadian Journal of Chemistry, 58(14), 1484-1489.
The data clearly indicates that this compound undergoes solvolysis significantly faster than its six-membered ring counterpart. This enhanced reactivity is attributed to the relief of steric strain (I-strain) when the sp³-hybridized carbon of the cyclopentane ring transforms into an sp²-hybridized carbocation, which has larger bond angles.[1]
Product Distribution: Substitution vs. Elimination
For the solvolysis of this compound in water or aqueous ethanol, the expected products are 1-methylcyclopentanol (Sₙ1) and a mixture of 1-methylcyclopentene and methylenecyclopentane (B75326) (E1). Based on Zaitsev's rule, the more substituted alkene, 1-methylcyclopentene, is expected to be the major elimination product.
Experimental Protocols
Determination of Solvolysis Rates
The solvolysis rates are determined by monitoring the production of hydrochloric acid over time.
Materials:
-
This compound (or other tertiary alkyl halide)
-
80% aqueous ethanol (v/v)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)
-
Indicator (e.g., bromothymol blue)
-
Constant temperature bath (30°C)
-
Burette, pipette, flasks
Procedure:
-
A known volume of the 80% aqueous ethanol solvent is placed in a reaction flask and brought to thermal equilibrium in the constant temperature bath.
-
A few drops of the indicator are added.
-
A precise, small volume of the standardized NaOH solution is added to make the solution basic (blue).
-
A known quantity of the alkyl halide is added to the flask, and a timer is started. This is time zero.
-
The time taken for the generated HCl to neutralize the added NaOH, indicated by a color change (blue to yellow/green), is recorded.
-
Immediately, another precise aliquot of the NaOH solution is added, and the time for the subsequent color change is recorded.
-
This process is repeated for several aliquots.
-
The first-order rate constant (k) is calculated from the integrated rate law, typically by plotting ln([R-Cl]₀/[R-Cl]t) versus time.
Product Analysis
The ratio of substitution to elimination products can be determined using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.
Procedure:
-
The solvolysis reaction is allowed to proceed to completion (typically for at least 10 half-lives).
-
The reaction mixture is neutralized and extracted with a suitable organic solvent (e.g., pentane).
-
The organic extract is dried over an anhydrous salt (e.g., MgSO₄) and the solvent is carefully removed.
-
The resulting residue, containing the alcohol and alkene products, is analyzed by GC to determine the relative peak areas, which correspond to the product ratio.
-
The identity of the products is confirmed by comparing their retention times with those of authentic samples and by analyzing the product mixture using NMR spectroscopy.
Caption: General experimental workflow for solvolysis studies.
Conclusion
The mechanistic investigation of this compound highlights its character as a reactive tertiary alkyl halide that readily undergoes solvolysis via Sₙ1 and E1 pathways. Its reactivity is notably enhanced compared to its six-membered ring analogue due to the relief of ring strain in the transition state leading to the carbocation intermediate. While substitution is the predominant outcome in weakly basic, protic solvents, the potential for elimination should be considered, particularly at elevated temperatures. The experimental protocols outlined provide a robust framework for further quantitative studies on this and related compounds, which are essential for applications in synthetic chemistry and drug development.
References
Safety Operating Guide
Proper Disposal of 1-Chloro-1-methylcyclopentane: A Procedural Guide
Ensuring the safe and environmentally compliant disposal of 1-chloro-1-methylcyclopentane is a critical component of laboratory safety and responsible chemical management. As a halogenated organic compound, it is classified as a hazardous waste and must be handled with specific protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for its proper disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the following safety measures in place:
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a lab coat.[1][2]
-
Ventilation : All handling and transfer of the chemical and its waste must be conducted in a well-ventilated area, preferably inside a chemical fume hood.[1]
-
Ignition Sources : Keep the chemical and its waste away from heat, sparks, open flames, and other ignition sources.[1][3] Use only non-sparking tools and explosion-proof equipment when handling the substance.[1][3]
-
Grounding : To prevent ignition from static electricity discharge, ensure all metal containers and receiving equipment are properly grounded and bonded during transfer.[3]
Quantitative Hazard and Physical Data
While a specific, complete Safety Data Sheet for this compound was not identified, the table below summarizes key quantitative data for a closely related compound, 1-chloro-1-methylcyclohexane, which informs safe handling and disposal procedures.
| Property | Value | Source(s) |
| Chemical Classification | Halogenated Organic Compound | [4] |
| Flash Point | 38.4 °C (for 1-chloro-1-methylcyclohexane) | [1] |
| Incompatible Materials | Strong oxidizing agents, acids, bases, metals | [2][3] |
| Acceptable pH Range (for waste stream) | 5.5 - 9.5 | [5] |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound is a procedural process that ensures safety and regulatory compliance. Follow these steps meticulously.
Step 1: Waste Collection and Segregation
-
Identify as Hazardous Waste : this compound is a halogenated organic compound and must be disposed of as hazardous waste.[4] Do not dispose of it down the drain or allow it to enter the environment.[1][2][6]
-
Select Appropriate Container : Collect the waste in a designated, leak-proof container that is chemically compatible.[2][7] Polyethylene containers are recommended.[2][7] Avoid metal safety cans, as halogenated solvents can degrade to form acids that corrode metal.[2]
-
Segregate Waste : It is crucial to keep halogenated organic wastes separate from non-halogenated wastes.[4][5] This is often done to reduce disposal costs and facilitate proper treatment.[5] Collect this compound waste in a container specifically designated for halogenated organic solvents, which may be color-coded (e.g., green-labeled carboys).[4]
-
Avoid Mixing : Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents in the same container.[2]
Step 2: Labeling
-
Proper Identification : As soon as the first drop of waste is added, the container must be clearly labeled with the words "Hazardous Waste".[5]
-
List Contents : The label must include the full chemical name, "this compound," and list all other components in the waste mixture with their approximate percentages.[4][5] Clearly indicate the associated hazards (e.g., "Flammable," "Toxic").
Step 3: Temporary Storage
-
Secure Closure : Keep the waste container tightly closed at all times, except when adding waste.[2][5][7]
-
Designated Storage Area : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8] This area should be a cool, dry, and well-ventilated location away from direct sunlight, heat, and ignition sources.[1][2] The storage location should have secondary containment to prevent spills from reaching drains.[2]
Step 4: Professional Disposal
-
Licensed Disposal Company : The final step is to arrange for disposal through a licensed chemical destruction plant or hazardous waste disposal company.[1][6] Often, this is managed through your institution's Environmental Health and Safety (EH&S) department.[2]
-
Incineration : The standard and recommended method for disposing of halogenated organic compounds is controlled incineration with flue gas scrubbing to neutralize harmful byproducts.[1]
-
Container Disposal : Empty containers that held this compound must also be treated as hazardous waste. They can be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[1] Afterward, the container may be recycled, reconditioned, or punctured to render it unusable before disposal in a sanitary landfill.[1]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste from generation to final disposition.
References
Personal protective equipment for handling 1-Chloro-1-methylcyclopentane
Disclaimer: A complete and verified Safety Data Sheet (SDS) for 1-Chloro-1-methylcyclopentane (CAS 6196-85-6) was not available through public searches. The following guidance is based on available safety information for this chemical and structurally similar compounds. It is imperative to obtain and meticulously follow the specific SDS provided by the chemical supplier before any handling, storage, or disposal of this substance. The information provided herein should be used as supplementary guidance and not as a replacement for the supplier's official SDS.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid that can cause skin and eye irritation.[1] A comprehensive personal protective equipment strategy is the first line of defense against exposure and injury.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in good working order.
-
Use explosion-proof electrical and lighting equipment in areas where this chemical is handled and stored.[2]
-
All metal equipment should be grounded to prevent static discharge.[2]
Personal Protective Equipment (PPE) Summary:
| Protection Type | Recommended Equipment |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn in situations where splashing is a significant risk. |
| Hand Protection | Wear chemically resistant gloves. Given the lack of specific data for this compound, select gloves rated for protection against chlorinated and aromatic solvents. Nitrile or neoprene gloves are often a suitable choice, but the supplier's SDS must be consulted for specific recommendations.[4] Gloves must be inspected for degradation or punctures before each use.[3] |
| Body Protection | Wear a flame-retardant laboratory coat. For larger quantities or procedures with a higher risk of splashing, impervious clothing should be worn.[3] |
| Respiratory Protection | Under normal handling conditions within a fume hood, respiratory protection may not be necessary. If vapors are likely to exceed exposure limits or if handling outside of a fume hood, a full-face respirator with an appropriate organic vapor cartridge is recommended.[5] The use of respirators must comply with a formal respiratory protection program. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risks to personnel and the environment.
Experimental Protocol: Step-by-Step Handling Procedure
-
Pre-Handling Checks:
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure that an appropriate fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) is nearby.[3]
-
Inspect all PPE for integrity before donning.
-
Have spill control materials (e.g., absorbent pads, sand) readily available.
-
-
Chemical Handling:
-
Ground/bond the container and receiving equipment to prevent static discharge.[2]
-
Use only non-sparking tools.[3]
-
Dispense the required amount of this compound slowly and carefully to avoid splashing.
-
Keep the container tightly closed when not in use.[2]
-
Avoid contact with skin and eyes.[3]
-
Avoid inhalation of vapors.[3]
-
-
Post-Handling Procedures:
-
Properly seal and store the chemical container. Frontier Specialty Chemicals recommends storing at -20°C under an inert gas like Argon.[6]
-
Decontaminate the work area thoroughly.
-
Remove and dispose of contaminated PPE in accordance with institutional guidelines.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Disposal Plan
-
Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Method: Dispose of chemical waste through a licensed hazardous waste disposal company.[3][5] Do not pour down the drain or dispose of with regular trash.
-
Contaminated Materials: Any materials used for spill cleanup or contaminated during handling (e.g., gloves, absorbent pads) must also be disposed of as hazardous waste.
Contingency and Emergency Plans
Immediate and appropriate action is critical in the event of a spill or exposure.
Spill Response
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Control Ignition Sources: Remove all sources of ignition from the area.[3]
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or earth.
-
Cleanup: Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention if irritation develops or persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. 6196-85-6|this compound| Ambeed [ambeed.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 5. echemi.com [echemi.com]
- 6. This compound | CAS 6196-85-6 [frontierspecialtychemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
